(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYXJVBOMPCIN-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521979-97-5 | |
| Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521979-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (CAS Number: 1965309-16-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a chiral heterocyclic compound incorporating both an oxazolidinone and a piperidine moiety. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from established literature on its core components. A plausible synthetic route is proposed, leveraging well-established methodologies for the formation of the oxazolidinone ring and subsequent N-functionalization of the piperidine nucleus. The guide further explores the anticipated analytical and spectroscopic characteristics of the molecule. Based on the known pharmacology of structurally related compounds, potential biological activities and therapeutic applications are discussed, with a primary focus on its potential as an antibacterial agent, drawing parallels to the renowned oxazolidinone antibiotic, Linezolid. Finally, a discussion on the potential toxicological profile is presented, providing a preliminary safety assessment based on the known risks associated with oxazolidinone and substituted piperidine scaffolds.
Introduction
This compound is a distinct chemical entity characterized by the fusion of two pharmacologically significant heterocyclic systems: a chiral (R)-4-phenyl-2-oxazolidinone core and a 4-substituted piperidine ring. The oxazolidinone ring, particularly in its (S)-configuration at the 5-position, is the cornerstone of a critical class of antibiotics that inhibit bacterial protein synthesis.[1][2] The phenyl group at the 4-position of the oxazolidinone ring and the linkage of the piperidine at the 3-position are key structural features that will dictate the molecule's overall conformation and biological interactions.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs targeting a wide array of biological targets, including the central nervous system and opioid receptors.[3][4] The specific substitution pattern in the target molecule, with the piperidine nitrogen attached to the oxazolidinone ring, creates a novel N-substituted heterocyclic system with potential for unique pharmacological properties.
This guide aims to provide a detailed, albeit predictive, technical overview of this compound to stimulate further research and development.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| Chemical Formula | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 298.77 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its hydrochloride salt form. |
| Chirality | Contains a stereocenter at the 4-position of the oxazolidinone ring, specified as the (R)-enantiomer. |
| Stability | The oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions. The hydrochloride salt form suggests stability under mildly acidic conditions. |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned in a multi-step sequence, leveraging established synthetic transformations. The key steps would involve the synthesis of the chiral oxazolidinone core followed by the coupling of the piperidine moiety.
Synthesis of (R)-4-Phenyl-2-oxazolidinone (Intermediate 1)
The synthesis of the chiral oxazolidinone precursor can be achieved from the corresponding chiral amino alcohol, (R)-2-phenylglycinol.
Protocol:
-
Cyclization: (R)-2-phenylglycinol is reacted with a carbonyl source, such as diethyl carbonate or phosgene equivalents (e.g., triphosgene), in the presence of a base (e.g., potassium carbonate or triethylamine) to facilitate the cyclization to form the oxazolidinone ring.
-
Purification: The resulting (R)-4-phenyl-2-oxazolidinone is purified by recrystallization or column chromatography.
Coupling of Piperidine Moiety (Key Step)
The crucial step involves the formation of the C-N bond between the nitrogen of the piperidine ring and the nitrogen of the oxazolidinone ring. This can be approached through modern cross-coupling reactions. A common precursor for the piperidine part would be N-Boc-4-aminopiperidine.
Proposed Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] In this context, it could be adapted to couple the oxazolidinone with a protected aminopiperidine.
Protocol:
-
Preparation of an Aryl Halide Precursor: The (R)-4-phenyl-2-oxazolidinone would need to be functionalized to an aryl halide, for instance, by introducing a bromo or iodo group on the phenyl ring, or more directly, the oxazolidinone nitrogen could potentially be coupled with a halo-substituted piperidine. However, a more plausible route involves the coupling of an N-unsubstituted oxazolidinone with a suitable piperidine derivative. A direct N-arylation of the oxazolidinone with a piperidine derivative is less common. A more likely scenario would involve the coupling of a pre-formed N-aryl oxazolidinone with a piperidine derivative. For the sake of this guide, we will propose a direct coupling of the N-H of the oxazolidinone with a suitably activated piperidine. A more direct approach would be the coupling of (R)-4-phenyl-2-oxazolidinone with a protected 4-halopiperidine, followed by deprotection and amination. However, a direct N-coupling to the oxazolidinone nitrogen is also a possibility.
Let's consider a more direct N-arylation type strategy:
-
Reaction Setup: In a dry, inert atmosphere, a reaction vessel is charged with (R)-4-phenyl-2-oxazolidinone, a protected piperidine derivative such as 1-Boc-4-iodopiperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reaction Execution: The mixture is dissolved in an anhydrous solvent (e.g., toluene or dioxane) and heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield (R)-4-phenyl-3-(1-Boc-piperidin-4-yl)oxazolidin-2-one.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amine.
-
Salt Formation: The resulting free base is treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound.
Alternative Method: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[7]
Protocol:
-
Reaction Setup: (R)-4-phenyl-2-oxazolidinone is reacted with a protected 4-halopiperidine (e.g., 1-Boc-4-iodopiperidine) in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF or DMSO).
-
Reaction Execution: The mixture is heated to a high temperature (typically 120-180 °C) for several hours.
-
Work-up, Purification, Deprotection, and Salt Formation: The subsequent steps are similar to those described for the Buchwald-Hartwig amination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Structural Elucidation and Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic and analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm), the methine proton of the oxazolidinone ring (~5.0-5.5 ppm), the methylene protons of the oxazolidinone ring (~4.0-4.8 ppm), and the protons of the piperidine ring (a complex pattern of multiplets in the aliphatic region, ~1.5-3.5 ppm). The N-H proton of the piperidinium ion might appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the oxazolidinone (~155-160 ppm), the carbons of the phenyl ring (~125-140 ppm), the methine and methylene carbons of the oxazolidinone ring (~50-80 ppm), and the carbons of the piperidine ring (~25-55 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the molecule. The fragmentation pattern could provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the oxazolidinone ring (~1750 cm⁻¹). N-H stretching vibrations from the piperidinium ion would also be expected.
-
Chiral HPLC: To confirm the enantiomeric purity of the (R)-isomer, chiral High-Performance Liquid Chromatography (HPLC) would be employed.
Potential Biological Activity and Therapeutic Applications
The biological profile of this compound is likely to be influenced by both the oxazolidinone and the piperidine moieties.
Antibacterial Activity
The most prominent and well-documented activity of the oxazolidinone class is their antibacterial effect.[1][8] Oxazolidinones, such as Linezolid, are inhibitors of bacterial protein synthesis, acting at an early stage of translation. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex.[2]
It is plausible that the target compound could exhibit antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The substitution at the N3 position of the oxazolidinone ring is known to be a key determinant of the antibacterial spectrum and potency. The piperidine moiety at this position could influence the compound's pharmacokinetic properties, such as solubility and cell permeability, as well as its interaction with the ribosomal target.
Potential Mechanism of Action as an Antibacterial Agent
Caption: Hypothesized mechanism of antibacterial action.
Other Potential Activities
The 4-substituted piperidine scaffold is a common feature in centrally acting drugs.[3] Depending on the overall molecular conformation and physicochemical properties, the target compound could potentially interact with various receptors and transporters in the central nervous system. However, without experimental data, this remains speculative. The analgesic and antioxidant properties observed in some piperidine derivatives are also noteworthy.[9][10]
Safety and Toxicology
A preliminary assessment of the potential toxicity of this compound should consider the known toxicological profiles of its constituent parts.
-
Oxazolidinone-related Toxicology: A key concern with long-term use of oxazolidinone antibiotics is myelosuppression (thrombocytopenia, anemia, and neutropenia), which is generally reversible upon discontinuation of the drug.[9][11] Another potential side effect is the reversible, non-selective inhibition of monoamine oxidase (MAO), which can lead to drug-drug interactions with adrenergic and serotonergic agents.[12]
-
Piperidine-related Toxicology: The toxicological profile of substituted piperidines is highly dependent on the nature and position of the substituents.[13] Some piperidine-containing drugs have been associated with cardiovascular side effects (e.g., QT prolongation) or CNS-related adverse events. The parent piperidine molecule is classified as toxic by inhalation and in contact with skin.[14]
Therefore, a thorough preclinical safety evaluation of the target compound would be essential, including studies on hematological parameters, monoamine oxidase inhibition, and general organ toxicity.
Conclusion
This compound represents a novel chemical entity with the potential for interesting pharmacological activities, most notably as an antibacterial agent. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, expected analytical characteristics, and potential biological and toxicological profiles. The proposed synthetic routes, based on well-established cross-coupling reactions, offer a clear path for the future synthesis and evaluation of this compound. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this intriguing molecule.
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A Technical Guide to (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry. The document details the molecule's fundamental physicochemical properties, with a specific focus on the determination of its molecular weight. Furthermore, it outlines a representative synthetic pathway, discusses analytical characterization techniques, and explores its potential applications within drug discovery and development. This guide is intended to serve as an in-depth resource, grounded in established scientific principles and supported by authoritative references, to facilitate further research and application of this versatile chemical scaffold.
Introduction: The Significance of Chiral Scaffolds
In the landscape of modern drug discovery, the strategic use of "privileged scaffolds" — molecular frameworks capable of binding to a diverse range of biological targets — is a cornerstone of efficient library design and lead optimization.[1] The oxazolidinone ring system is one such scaffold, a five-membered heterocycle that has garnered substantial attention since the approval of Linezolid, the first clinically used oxazolidinone-class antibiotic.[2][3] This scaffold is valued for its synthetic tractability and its ability to act as a bioisostere for groups like amides and carbamates.[2]
The compound this compound merges the validated oxazolidinone core with a piperidine moiety, another ubiquitous fragment in successful pharmaceuticals. The specific (R)-configuration introduces stereochemistry, a critical factor for target selectivity and potency in drug design. This guide will dissect the key technical aspects of this molecule, providing a foundational understanding for its use as a building block or lead compound in research programs.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its application in experimental settings.
Chemical Identity and Molecular Weight
The fundamental identifiers for this compound are summarized below. The molecular weight is a critical parameter for all quantitative experimental work, including solution preparation and stoichiometric calculations.
| Identifier | Value |
| IUPAC Name | (4R)-4-Phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ |
| CAS Number | 1217459-01-2[4] |
| Molecular Weight | 296.8 g/mol [4] |
In-Depth Molecular Weight Calculation:
The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C₁₅H₂₀N₂O₂) plus the atomic weight of the hydrochloric acid salt component (HCl).
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 21 | 1.008 | 21.168 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 296.798 |
Note: Values are rounded for clarity. The commonly accepted value is 296.8 g/mol .[4]
Synthesis and Characterization
The synthesis of chiral molecules requires careful selection of starting materials and reaction conditions to ensure the desired stereochemical outcome. (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is typically synthesized from chiral precursors.
Representative Synthetic Pathway
A common and logical approach involves the coupling of a protected piperidine derivative with a chiral oxazolidinone precursor, followed by deprotection and salt formation. The chirality is established early by using an enantiomerically pure starting material, such as (R)-(-)-4-Phenyl-2-oxazolidinone.[5]
Expert Insight: The use of a Boc (tert-butyloxycarbonyl) protecting group for the piperidine nitrogen is a standard and highly effective strategy. It is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, which is convenient for the final hydrochloride salt formation step.
Below is a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected framework.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the free base (260.32 g/mol ) and can provide fragmentation patterns that further confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A well-developed method can separate the target molecule from any starting materials, by-products, or enantiomeric impurities.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol describes a self-validating system for determining the purity of the final product.
1. System Preparation:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 254 nm.
2. Standard and Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A:B.
- Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for linearity checks.
3. Method Execution:
- Equilibrate the column with 95% A / 5% B for 15 minutes.
- Inject a blank (diluent) to establish a baseline.
- Run a gradient elution:
- 0-20 min: 5% to 95% B.
- 20-25 min: Hold at 95% B.
- 25-26 min: Return to 5% B.
- 26-30 min: Re-equilibrate at 5% B.
- Inject standards and samples.
4. Data Analysis & Validation:
- Identity: The retention time of the sample peak should match that of the reference standard.
- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥95% is typically required for research applications.[6]
- Linearity: Plot the peak area versus concentration for the standards. The R² value should be >0.999 to ensure the method is quantitative.
Applications in Drug Discovery
The structural motifs within this compound suggest several potential applications in drug development.
-
CNS Agents: The piperidine ring is a common feature in compounds targeting the central nervous system (CNS). This scaffold could be explored for activity at serotonin (5-HT), dopamine, or other neurotransmitter receptors.[1]
-
Antibacterial Agents: Building upon the legacy of Linezolid, modifications of the oxazolidinone scaffold continue to be a promising avenue for developing new antibiotics, particularly against resistant Gram-positive pathogens.[7][8]
-
Kinase Inhibitors: The privileged scaffold strategy has been used to develop oxazolidinone-based compounds targeting various kinases involved in cancer and inflammation.[1]
-
Chiral Auxiliaries: The (R)-4-phenyl-2-oxazolidinone core is a well-established chiral auxiliary in asymmetric synthesis, used to direct stereoselective reactions.[5] While the N-substitution in the target compound alters this direct application, the synthetic precursors are highly relevant in this context.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of the compound.
-
Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is a hydrochloride salt, which typically enhances stability and crystallinity. It should be stored in a tightly sealed container in a cool, dry place, often at temperatures between 2-8°C, to prevent degradation from moisture and heat.[6]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its molecular weight of 296.8 g/mol is a fundamental starting point for its use in research. By combining two privileged scaffolds with defined stereochemistry, it offers a versatile platform for developing novel therapeutics across various disease areas. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to confidently utilize this compound in their experimental programs.
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(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride literature review
An In-Depth Technical Guide to (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry. By integrating a chiral oxazolidinone scaffold with a piperidine moiety, this compound represents a confluence of two highly privileged pharmacophores. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, analytical validation, and prospective biological applications, grounded in established chemical principles and field-proven insights.
Introduction: A Molecule of Convergent Design
This compound is a synthetic heterocyclic compound that merges two key structural motifs renowned for their roles in bioactive molecules:
-
The (R)-4-Phenyl-2-oxazolidinone Core: This moiety is a well-established chiral auxiliary and a critical building block in asymmetric synthesis.[1][2] Its rigid structure allows for precise stereochemical control during the formation of new chiral centers, a feature essential for developing enantiomerically pure drugs with optimized efficacy and safety profiles.[1] Oxazolidinone derivatives themselves are known to possess a wide range of therapeutic properties, including antibiotic and anticancer activities.[3]
-
The Piperidine Ring: The piperidine nucleus is one of the most ubiquitous heterocyclic scaffolds found in FDA-approved pharmaceuticals.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal component for targeting a vast array of biological receptors. Specifically, 4-substituted piperidines are central to compounds with applications in neuroscience, pain management, and oncology.[4][5][6]
The hydrochloride salt form is utilized to enhance the compound's aqueous solubility and stability, facilitating its handling and formulation for both in vitro and in vivo studies.[4] This guide will elucidate a strategic pathway for its synthesis and explore its potential as a novel therapeutic agent.
Physicochemical Properties and Characterization
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and related structures.
| Property | Exemplary Data / Prediction | Source / Rationale |
| Molecular Formula | C₁₅H₁₉ClN₂O₂ | Based on chemical structure |
| Molecular Weight | 294.78 g/mol | Based on chemical structure |
| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of organic compounds[1] |
| Melting Point | >150 °C (decomposition) | Predicted based on similar heterocyclic salts[4] |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | The hydrochloride salt confers aqueous solubility. |
| Optical Rotation | Specific rotation expected due to the (R)-chiral center | The (R)-4-phenyl-2-oxazolidinone precursor has a defined optical rotation[2] |
| Purity (Typical) | ≥98% (HPLC) | Standard for research-grade small molecules[7] |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to maintain stereochemical integrity and achieve high yields. The chosen strategy involves the coupling of a protected piperidine precursor with the chiral oxazolidinone core.
Causality Behind Experimental Choices:
-
Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) group for the piperidine nitrogen is a deliberate choice. It is stable under the basic conditions required for the subsequent coupling reaction but can be cleanly removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.
-
Coupling Reaction: The N-arylation/N-alkylation of the oxazolidinone is the key bond-forming step. While various methods exist, a direct nucleophilic substitution approach is proposed. Deprotonation of the oxazolidinone nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH) creates a potent nucleophile that can then react with an appropriately activated piperidine electrophile.
Diagram: Synthetic Workflow
Caption: Proposed synthetic route for the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: N-Arylation of 1-Boc-4-aminopiperidine (Illustrative Coupling) An alternative, often more reliable approach than activating the piperidine is a direct coupling, for instance, a Buchwald-Hartwig or Ullmann-type reaction, though for this guide, we detail a classical nucleophilic substitution for clarity. A more direct approach involves coupling (R)-4-phenyl-2-oxazolidinone with a suitable 4-substituted piperidine.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (R)-4-Phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale: This strong, non-nucleophilic base efficiently deprotonates the oxazolidinone nitrogen to form the sodium salt, a potent nucleophile.
-
Activation & Coupling: In a separate flask, prepare 1-Boc-4-tosyloxypiperidine (1.1 eq) from 1-Boc-4-hydroxypiperidine. Add this electrophile to the stirring solution of the deprotonated oxazolidinone. Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and cautiously quench with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield (R)-4-Phenyl-3-(1-Boc-piperidin-4-yl)-oxazolidin-2-one.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of anhydrous dioxane or methanol.
-
Acidification: Add a solution of 4 M HCl in dioxane (or ethereal HCl) (3-5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2-4 hours. Rationale: The strong acidic conditions cleave the acid-labile Boc group, liberating the secondary amine of the piperidine ring and concurrently forming the hydrochloride salt.
-
Isolation: The hydrochloride salt will typically precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting solid can be collected by filtration, washed with cold diethyl ether to remove non-polar impurities, and dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.[8]
Potential Mechanism of Action and Therapeutic Applications
The hybrid nature of this molecule suggests several potential biological targets. The piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, while the oxazolidinone moiety is present in various enzyme inhibitors.
Hypothesized Applications:
-
Neuroscience: Many 4-substituted piperidines act as ligands for serotonin (5-HT), dopamine, or opioid receptors. For example, related structures have shown potent inverse agonist activity at the 5-HT₂ₐ receptor, a profile consistent with antipsychotic potential.[9]
-
Oncology: The piperidine scaffold is found in numerous kinase inhibitors, including those targeting Akt.[10] The compound could be evaluated for its ability to inhibit protein kinases crucial for cancer cell proliferation.
-
Infectious Diseases: While distinct from the linezolid class of antibiotics, the oxazolidinone core warrants investigation into potential antibacterial or antifungal activity.[11]
-
Metabolic Diseases: Certain oxazolidinone derivatives have been identified as potent inhibitors of enzymes like Δ-5 desaturase (D5D), which is involved in fatty acid metabolism.[12]
Diagram: Hypothesized Receptor Interaction
Caption: Potential antagonistic action at a GPCR target.
Analytical Validation and Quality Control
Ensuring the purity and structural identity of the final compound is critical. A combination of chromatographic and spectroscopic techniques should be employed.
Protocol: HPLC Method for Purity Assessment
A stability-indicating HPLC method is crucial for quality control.[13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system. Example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a suitable solvent like methanol.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The method should be validated for linearity, precision, and accuracy.
Diagram: Analytical Workflow
Caption: Integrated workflow for analytical validation.
Conclusion
This compound stands as a promising molecular scaffold for drug discovery. Its rational design, leveraging the strengths of both the chiral oxazolidinone and the versatile piperidine core, opens avenues for developing novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, enabling further exploration of its biological activity and potential translation into next-generation medicines.
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A Technical Guide to the Synthesis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride
Abstract: This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This compound is a valuable building block in medicinal chemistry, integrating a chiral oxazolidinone scaffold with a piperidine moiety. The synthesis is approached through a convergent strategy, beginning with a retrosynthetic analysis to identify key precursors: (R)-4-Phenyl-oxazolidin-2-one and a suitably protected 4-aminopiperidine derivative. This document details the rationale behind the selection of starting materials, the function of protecting groups, and the causality driving the choice of reaction conditions. Each major transformation—including chiral auxiliary synthesis, core fragment coupling, deprotection, and final salt formation—is presented with detailed, step-by-step protocols, mechanistic insights, and supporting data.
Introduction to the Target Molecule
The oxazolidinone ring system is a cornerstone of modern asymmetric synthesis, most famously utilized as a chiral auxiliary to direct stereoselective transformations such as alkylations and aldol reactions.[1][2][3] The incorporation of a phenyl group at the C4 position, as in (R)-4-Phenyl-oxazolidin-2-one, provides excellent stereochemical control due to its steric influence.[4] When coupled with a piperidine ring, a prevalent scaffold in numerous pharmaceuticals, the resulting molecule becomes a highly functionalized and synthetically versatile intermediate for drug discovery programs.[5][6]
This guide delineates a logical and efficient pathway to synthesize the hydrochloride salt of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, a form that enhances stability and simplifies handling.[7][8] The presented methodology emphasizes strategic precursor synthesis, controlled coupling, and efficient final-stage modifications.
Retrosynthetic Strategy
A convergent retrosynthetic analysis is the most logical approach for a molecule of this complexity. The target structure is disconnected at the N3-C4' bond between the oxazolidinone nitrogen and the piperidine ring. This bond can be formed via a nucleophilic substitution reaction. This disconnection reveals two key synthons: the chiral oxazolidinone electrophile and the piperidine nucleophile (or vice-versa). For practical synthesis, this translates to two key intermediates: (R)-4-Phenyl-oxazolidin-2-one (I) and a piperidine derivative with a leaving group at the 4-position, where the piperidine nitrogen is protected, for instance, tert-butyl 4-iodopiperidine-1-carboxylate (II) .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursor I: (R)-4-Phenyl-oxazolidin-2-one
The synthesis of this chiral auxiliary is critical for establishing the stereochemistry of the final product. The most direct method involves the cyclization of the commercially available amino alcohol, (R)-phenylglycinol.[9]
Rationale and Mechanistic Insight
(R)-phenylglycinol provides the required carbon skeleton and the correct absolute stereochemistry at the C4 position. The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent. Diethyl carbonate is an effective and relatively safe choice. The reaction proceeds via an initial N-acylation or O-acylation, followed by an intramolecular cyclization with the elimination of ethanol. The use of a base like potassium carbonate (K₂CO₃) is crucial to catalyze the reaction and neutralize any acidic byproducts.
Experimental Protocol: Cyclization
-
Setup: A dry 250 mL three-necked round-bottom flask is equipped with a thermometer, a magnetic stirrer, and a distillation head.
-
Charging Reagents: The flask is charged with (R)-phenylglycinol (1.0 eq), diethyl carbonate (2.5 eq), and powdered potassium carbonate (0.1 eq).[10]
-
Reaction: The mixture is heated to 130-140°C. Ethanol is formed as a byproduct and is removed by distillation as it forms, driving the reaction to completion. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
Workup: After cooling, the oily residue is dissolved in dichloromethane (CH₂Cl₂). The inorganic base is removed by filtration.
-
Purification: The organic phase is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[10]
-
Crystallization: The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to yield (R)-4-Phenyl-oxazolidin-2-one as a white crystalline solid.[10]
Table: Typical Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | (R)-Phenylglycinol | [4][9] |
| Carbonylating Agent | Diethyl Carbonate | [10] |
| Catalyst | Potassium Carbonate | [10] |
| Temperature | 130-140 °C | [10] |
| Typical Yield | ~85% | [10] |
| Purity (post-recrystallization) | >98% | [11] |
Synthesis of Precursor II: tert-butyl 4-iodopiperidine-1-carboxylate
This precursor requires a two-step synthesis starting from a commercially available protected piperidine derivative.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is employed to protect the piperidine nitrogen.[12] This is essential for two reasons:
-
Prevents Self-Reaction: It deactivates the nucleophilicity of the piperidine nitrogen, preventing it from interfering in the subsequent N-alkylation step.
-
Ensures Orthogonality: The Boc group is stable under the basic conditions of the alkylation but can be selectively removed under acidic conditions without affecting the oxazolidinone ring.[12][13]
Experimental Protocol: Iodination (Appel Reaction)
-
Setup: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add imidazole (1.5 eq).
-
Reaction: Iodine (I₂, 1.5 eq) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the iodo-derivative as a stable solid.
Core Assembly: Diastereoselective N-Alkylation
This step constitutes the key carbon-nitrogen bond formation, uniting the two primary fragments. The reaction is an N-alkylation of the oxazolidinone, which is a well-established transformation for Evans' auxiliaries.[14]
Mechanistic Considerations
The nitrogen atom of the oxazolidinone ring is weakly acidic and can be deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium salt. This resulting anion is a potent nucleophile that readily attacks the electrophilic carbon of the C-I bond in the piperidine precursor via an Sₙ2 mechanism. The stereocenter at C4 of the oxazolidinone remains undisturbed throughout this process.
Experimental Protocol: Coupling
-
Setup: A flame-dried flask under a nitrogen atmosphere is charged with a solution of (R)-4-Phenyl-oxazolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Anion Formation: Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature until hydrogen gas evolution ceases.
-
Alkylation: A solution of tert-butyl 4-iodopiperidine-1-carboxylate (1.1 eq) in anhydrous DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 18-24 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to yield (R)-4-Phenyl-3-(1-Boc-piperidin-4-yl)oxazolidin-2-one.
Final Steps: Deprotection and Salt Formation
The final stage of the synthesis involves removing the Boc protecting group and converting the resulting free base into its more stable hydrochloride salt.
Experimental Protocol: Boc Deprotection
The Boc group is readily cleaved under strongly acidic conditions.[12][13] A solution of HCl in an organic solvent like 1,4-dioxane or methanol is ideal as it simultaneously removes the protecting group and prepares the amine for salt formation.
-
Reaction: The purified Boc-protected intermediate from the previous step is dissolved in a minimal amount of methanol.
-
Acidification: A 4 M solution of hydrogen chloride in 1,4-dioxane (5-10 eq) is added at 0°C.
-
Completion: The mixture is stirred at room temperature for 2-4 hours. The progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is the crude hydrochloride salt.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: The crude hydrochloride salt is triturated with diethyl ether to remove non-polar impurities and then recrystallized. A common solvent system for this is isopropanol or ethanol.
-
Procedure: The crude salt is dissolved in a minimum amount of hot isopropanol. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.
-
Final Product: The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound.
Overall Synthesis Workflow
The complete synthetic pathway is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Caption: Overall workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound has been systematically described through a convergent and logical pathway. By leveraging well-established methodologies—including the formation of a chiral oxazolidinone auxiliary, strategic use of the Boc protecting group, diastereoselective N-alkylation, and controlled deprotection/salt formation—this guide provides a reliable framework for researchers. The detailed protocols and mechanistic rationale serve as a self-validating system for the production of this valuable chemical building block in a laboratory setting.
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(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride mechanism of action
An In-Depth Technical Guide Mechanism of Action: (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
**Executive Summary
This guide delineates the hypothesized mechanism of action for this compound. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, a comprehensive analysis of its structural class—the oxazolidinones—provides a strong, evidence-based foundation for its primary mode of action. The core hypothesis is that this compound functions as a Monoamine Oxidase (MAO) inhibitor . The oxazolidinone scaffold is a well-established pharmacophore known to interact with and inhibit MAO enzymes.[1][2][3] This guide will detail the evidence supporting this hypothesis, the likely molecular interactions, the resultant downstream effects on neurotransmitter signaling, and the precise experimental protocols required to validate this mechanism. Alternative biological activities associated with the versatile oxazolidinone core will also be discussed to provide a complete scientific context.
Introduction: The Oxazolidinone Scaffold in Modern Drug Discovery
This compound (CAS 521979-98-6) is a chiral heterocyclic compound belonging to the oxazolidinone class.[4] This chemical family is of significant interest in medicinal chemistry, having produced successful drugs with diverse therapeutic applications.[5] The most prominent examples include the antibiotic linezolid, which acts by inhibiting bacterial protein synthesis, and a range of compounds investigated for their potent inhibition of monoamine oxidases (MAOs).[2][3] The inherent versatility of the oxazolidinone ring system allows it to serve as a rigid scaffold for presenting key pharmacophoric elements—in this case, a phenyl group at the 4-position and a piperidinyl moiety at the 3-position—in a defined spatial orientation for optimal target engagement.
Primary Hypothesized Mechanism: Inhibition of Monoamine Oxidase (MAO)
The most compelling mechanistic hypothesis for this compound is the inhibition of monoamine oxidase enzymes, MAO-A and/or MAO-B.
The Therapeutic Relevance of MAO Enzymes
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that are critical for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine (primarily by MAO-A), and dopamine (preferentially by MAO-B). As such, they are validated therapeutic targets:
-
MAO-A Inhibitors: Used primarily as antidepressants, as their inhibition increases synaptic levels of serotonin and norepinephrine.[2]
-
MAO-B Inhibitors: Used in the treatment of Parkinson's disease and other neurodegenerative disorders, as their inhibition prevents the breakdown of dopamine in the brain.[6]
Evidence from Structurally Related Oxazolidinones
The foundation for this hypothesis rests on extensive research demonstrating that the oxazolidinone scaffold is a privileged structure for MAO inhibition.[1][2] Studies have not only confirmed the inhibitory activity of numerous oxazolidinone derivatives but have also elucidated their binding mode. Molecular docking and experimental evidence suggest that oxazolidinones orient themselves within the bifunctional active site of MAO. The binding is typically characterized by the oxazolidinone ring positioning itself near the critical FAD cofactor, while aromatic substituents, such as the phenyl group on the topic compound, fit favorably into a hydrophobic "aromatic cage" within the enzyme's substrate-binding cavity.[1]
Proposed Molecular Interactions and Downstream Effects
By inhibiting MAO, this compound would prevent the oxidative deamination of monoamine neurotransmitters. This interruption of the primary metabolic pathway leads to an accumulation of these neurotransmitters within the presynaptic neuron, resulting in increased vesicular packaging and subsequent release into the synaptic cleft. The elevated concentration of neurotransmitters enhances signaling to the postsynaptic neuron.
Experimental Validation: Protocols and Methodologies
To rigorously test the hypothesis of MAO inhibition, a series of well-controlled in vitro experiments are necessary. The following protocols describe a self-validating system for determining the compound's potency and selectivity.
Workflow for In Vitro MAO Inhibition Profiling
The overall process involves screening the compound against both MAO isoforms to determine its inhibitory concentration (IC50) and then performing kinetic studies to understand the nature of the inhibition.
Detailed Protocol: MAO-Glo™ Assay (Promega)
This commercially available luminescent assay is a robust method for determining IC50 values.
Objective: To quantify the potency of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl against human MAO-A and MAO-B.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).
-
Controls:
-
Negative Control: DMSO vehicle only (represents 100% enzyme activity).
-
Positive Control (MAO-A): Clorgyline (a known selective MAO-A inhibitor).
-
Positive Control (MAO-B): Selegiline (a known selective MAO-B inhibitor).
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µL of recombinant human MAO-A or MAO-B enzyme to appropriate wells.
-
Add 12.5 µL of the test compound dilutions or controls to the wells.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the MAO substrate (e.g., luminogenic derivative).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and develop the signal by adding 50 µL of a Luciferin Detection Reagent.
-
Incubate for 20 minutes in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data and Interpretation
The experimental results would be summarized to compare the compound's potency and selectivity against known standards.
Table 1: Example Pharmacological Profile for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl (Note: The following values are illustrative examples for data presentation purposes and are not actual experimental results.)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (IC50 A/B) |
| Test Compound | 15 | 350 | 0.043 |
| Clorgyline (MAO-A Selective Control) | 0.8 | 1,200 | 0.00067 |
| Selegiline (MAO-B Selective Control) | 950 | 12 | 79.2 |
Interpretation of Example Data: In this hypothetical scenario, the test compound would be identified as a potent and highly selective MAO-A inhibitor, approximately 23-fold more selective for MAO-A over MAO-B (1/0.043). This profile would suggest potential utility as an antidepressant agent.
Alternative and Secondary Mechanisms of Action
While MAO inhibition is the primary hypothesis, the versatile oxazolidinone scaffold has been associated with other biological activities. These represent potential secondary or alternative mechanisms that should be considered in a full profiling of the compound.
-
Antibacterial Activity: As exemplified by linezolid, oxazolidinones can inhibit the initiation of bacterial protein synthesis. This is a distinct mechanism that would require evaluation in microbiology assays.
-
LpxC Inhibition: Certain oxazolidinone derivatives have been developed as inhibitors of LpxC, a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria, representing another potential antibacterial mechanism.[2]
-
Serotonin Receptor Modulation: The piperidine moiety is a common feature in many CNS-active compounds. For example, some molecules containing this group act as potent 5-HT2A receptor inverse agonists, a mechanism relevant to antipsychotic activity.[7]
Conclusion and Future Directions
Based on a thorough analysis of the chemical structure and the established pharmacology of the oxazolidinone class, the principal mechanism of action for this compound is hypothesized to be the inhibition of monoamine oxidase. The provided experimental protocols offer a clear and robust pathway to confirm this hypothesis and precisely quantify the compound's potency and selectivity for MAO-A versus MAO-B.
Future research should prioritize:
-
Execution of the in vitro MAO inhibition assays to generate definitive IC50 and Ki values.
-
Depending on the selectivity profile, progression into cellular models to assess effects on neurotransmitter turnover.
-
In vivo studies in relevant animal models (e.g., forced swim test for depression if MAO-A selective; MPTP model for Parkinson's disease if MAO-B selective) to establish therapeutic efficacy.
-
A broad off-target screening panel to rule out significant activity at other receptors, ion channels, and enzymes, ensuring a clean pharmacological profile.
References
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Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PMC, NIH URL: [Link]
- Title: CN112500361A - Preparation method of (S)
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Title: (PDF) Synthesis of 2-phenyl-4H-benzo[d][8][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies Source: ResearchGate URL: [Link]
- Title: WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh Source: Google Patents URL
-
Title: Orientation of oxazolidinones in the active site of monoamine oxidase Source: PubMed URL: [Link]
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Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group Source: NIH URL: [Link]
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Title: Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles Source: ResearchGate URL: [Link]
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Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]
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Title: (PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases Source: ResearchGate URL: [Link]
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Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]
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Title: ChemInform Abstract: Synthesis and Pharmacological Activity of 2-(Substituted Phenyl)-3-(2 or 3-((4-Substituted Phenyl4-hydroxy)piperidino)ethyl or propyl)-1,3- thiazolidin-4-ones Source: ResearchGate URL: [Link]
- Title: EP0586344B1 - Oxazolidene derivatives and their use as pharmaceuticals Source: Google Patents URL
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Title: Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines Source: Oriental Journal of Chemistry URL: [Link]
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Title: Current Updates on Oxazolidinone and Its Significance Source: PMC, PubMed Central URL: [Link]
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Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI URL: [Link]
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- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
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Pharmacological Profile of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl: A Novel Dopamine D₂ Receptor Partial Agonist
An In-depth Technical Guide
Abstract
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is a novel chemical entity featuring a unique combination of a phenyl-piperidine moiety, a classic pharmacophore in dopamine receptor ligands, and an oxazolidinone scaffold. While comprehensive public data on this specific molecule is emerging, its structural architecture strongly suggests activity at the dopamine D₂ receptor. This guide synthesizes a plausible pharmacological profile for this compound, positioning it as a D₂ receptor partial agonist. We will explore the underlying mechanism of action, the expected pharmacodynamic and pharmacokinetic properties, and a robust framework for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals investigating next-generation modulators of the dopaminergic system for applications in neuropsychiatric disorders.
Introduction and Chemical Rationale
The dopamine D₂ receptor is a critical G protein-coupled receptor (GPCR) and a primary target for antipsychotic and antiparkinsonian agents[1]. Traditional D₂ antagonists, while effective against the positive symptoms of schizophrenia, are often associated with significant extrapyramidal side effects (EPS) and hyperprolactinemia[1]. The concept of partial agonism offers a more nuanced approach: a molecule that acts as a functional antagonist in a hyperdopaminergic environment (like the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (like the mesocortical pathway associated with negative/cognitive symptoms)[2].
The structure of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride contains the key pharmacophoric elements necessary for D₂ receptor affinity. The protonated piperidine nitrogen forms a critical ionic interaction with the conserved aspartate residue (Asp114) in transmembrane helix 3 (TM3) of the receptor, while the phenyl group engages with a hydrophobic pocket. The oxazolidinone moiety serves as a rigid scaffold that can influence subtype selectivity and functional activity (i.e., the degree of agonism vs. antagonism). This guide outlines the expected pharmacological characteristics of such a molecule, drawing parallels with established D₂ partial agonists.
Mechanism of Action: D₂ Receptor Partial Agonism
A partial agonist binds to a receptor but elicits a submaximal response compared to a full agonist. At the D₂ receptor, which primarily couples to Gαi/o proteins to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels, a partial agonist will stabilize a receptor conformation that leads to partial G-protein activation.
Causality of Action:
-
In a Hyperdopaminergic State (e.g., Psychosis): The partial agonist competes with the endogenous full agonist, dopamine. By displacing dopamine and eliciting a lower level of receptor activation, it effectively reduces overall signaling, acting as a functional antagonist.
-
In a Hypodopaminergic State (e.g., Negative Symptoms): In the absence of sufficient endogenous dopamine, the partial agonist provides a baseline level of D₂ receptor stimulation, acting as a functional agonist.
This dualistic activity is hypothesized to provide a "dopamine stabilization" effect, treating positive symptoms while potentially improving negative and cognitive symptoms with a lower risk of EPS[2]. Furthermore, modern D₂ ligands can exhibit "biased agonism," preferentially activating G-protein pathways over the β-arrestin pathway, which is associated with receptor desensitization and some adverse effects[1][3].
Signaling Pathway Diagram
Caption: D₂ receptor signaling modulation by full agonists, partial agonists, and antagonists.
Expected Pharmacodynamic (PD) Profile
The pharmacodynamic profile defines the relationship between drug concentration and its effect. For a novel D₂ partial agonist, this would be characterized through a series of in vitro and in vivo studies.
In Vitro Characterization
A comprehensive in vitro assessment is critical to establish the compound's potency, selectivity, and functional activity.
| Parameter | Description | Exemplar Value | Rationale |
| D₂ Receptor Binding (Ki) | Affinity for the D₂ receptor, measured by radioligand displacement. A lower Ki indicates higher affinity. | 0.5 - 5 nM | High affinity is required for target engagement at therapeutic doses. |
| D₃ Receptor Binding (Ki) | Affinity for the closely related D₃ receptor subtype. | 1 - 10 nM | D₃ antagonism/partial agonism is also implicated in antipsychotic efficacy and may reduce the risk of EPS[4]. |
| 5-HT₁ₐ Binding (Ki) | Affinity for the serotonin 1A receptor. | 5 - 20 nM | Partial agonism at 5-HT₁ₐ receptors is a feature of many atypical antipsychotics, believed to contribute to improved mood and cognitive symptoms. |
| SERT/NET/DAT (Ki) | Affinity for monoamine transporters. | > 1000 nM | High selectivity against transporters is crucial to avoid side effects related to reuptake inhibition (e.g., cardiovascular effects, abuse potential). |
| Functional Potency (EC₅₀) | Concentration to achieve 50% of maximal effect in a functional assay (e.g., [³⁵S]GTPγS). | 10 - 50 nM | Demonstrates the concentration required for a cellular response. |
| Intrinsic Activity (Eₘₐₓ) | Maximal effect relative to a full agonist (dopamine). | 25% - 60% | This is the defining characteristic of a partial agonist. The value must be high enough to provide agonist activity but low enough to antagonize dopamine. |
Expected Pharmacokinetic (PK) Profile
The pharmacokinetic profile governs the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, determining its dosing regimen and therapeutic window.
| Parameter | Description | Exemplar Value | Therapeutic Implication |
| Oral Bioavailability (F%) | The fraction of an oral dose that reaches systemic circulation. | > 40% | A higher value is desirable for reliable oral dosing and lower inter-patient variability. |
| Half-Life (t₁/₂) | Time required for the plasma concentration to decrease by half. | 12 - 24 hours | A longer half-life allows for once or twice-daily dosing, improving patient compliance. |
| Brain Penetration (Brain:Plasma) | Ratio of drug concentration in the brain versus plasma. | > 1.0 | Essential for a CNS-active drug to ensure sufficient target engagement in the brain. |
| Metabolism | Primary route of drug clearance. | CYP3A4, CYP2D6 | Identifying metabolizing enzymes is critical for predicting drug-drug interactions. |
| Protein Binding | Percentage of drug bound to plasma proteins. | > 90% | High protein binding is common for lipophilic CNS drugs and influences the volume of distribution and clearance. |
Preclinical Safety and Toxicology
The safety profile must be established before human trials. For a D₂ partial agonist, key areas of investigation include:
-
Cardiovascular Safety: Assessed via hERG channel inhibition assays and telemetry in animal models to rule out QT prolongation risk.
-
Neurological Safety: Evaluation of catalepsy in rodents as a predictor of EPS liability. D₂ partial agonists are expected to have a much lower catalepsy induction potential than classical antagonists.
-
Metabolic Effects: Long-term studies in animals to monitor for weight gain and changes in glucose or lipid metabolism, which are known side effects of some atypical antipsychotics.
-
Genotoxicity: Standard battery of tests (e.g., Ames, micronucleus) to assess mutagenic potential.
Key Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay is a gold standard for determining the functional activity (agonism, partial agonism, antagonism) of a ligand at a Gαi/o-coupled receptor like the D₂ receptor.
Principle: Inactive G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of bound radioactivity is proportional to the level of receptor activation.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize cells or tissues expressing the human D₂ receptor in a cold buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (containing MgCl₂, NaCl, and protease inhibitors).
-
GDP (to ensure G-proteins are in the "off" state at baseline).
-
D₂ receptor membranes.
-
Test compound ((R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one) at various concentrations. Include a full agonist (dopamine) for Eₘₐₓ determination and buffer for baseline.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding (Total - Non-specific) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow Diagram
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Summary and Future Directions
This compound represents a promising scaffold for the development of a novel dopamine D₂ receptor partial agonist. Its chemical structure is well-suited for high-affinity binding and functional modulation of the receptor. The hypothetical profile outlined in this guide—characterized by high D₂ affinity, a submaximal intrinsic activity of 25-60%, favorable oral pharmacokinetics, and a low propensity for EPS—positions it as a strong candidate for treating schizophrenia and other neuropsychiatric disorders.
The critical next steps in its development would be the comprehensive in vitro and in vivo validation of this profile. Specifically, determining its biased agonism properties at the D₂ receptor could reveal a potentially superior safety profile. Further optimization of the oxazolidinone and phenyl substituents could fine-tune its activity, improve selectivity, and enhance its metabolic stability, paving the way for a next-generation therapeutic.
References
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PRE-084 - Wikipedia. (URL: [Link]) - Note: Used as an example of a CNS-active research chemical.
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Butini, S., et al. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. J Med Chem. 2013;56(23):9548-64. (URL: [Link])
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MySkinRecipes. (R)-(-)-4-Phenyl-2-oxazolidinone. (URL: [Link]) - Note: Used for chemical structure context.
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Bonifazi, A., et al. Functionally selective dopamine D₂, D₃ receptor partial agonists. J Med Chem. 2014;57(11):4914-34. (URL: [Link])
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PubChem. (4R)-4-phenyl-1,3-oxazolidin-2-one. (URL: [Link]) - Note: Used for chemical structure context.
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Kim, E., et al. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. PLoS One. 2014;9(9):e106597. (URL: [Link])
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Deshmukh, R., et al. Current Updates on Oxazolidinone and Its Significance. J Chem. 2013;2013:601763. (URL: [Link])
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Kumar, A., et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3193. (URL: [Link])
- Google Patents. CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone. (URL: ) - Note: Used for chemical synthesis context.
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An In-depth Technical Guide to (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride in Drug Discovery
Executive Summary
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a novel chiral small molecule that holds significant promise for drug discovery, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of this compound, from its chemical architecture and plausible synthetic routes to its hypothesized mechanism of action and a detailed roadmap for its preclinical evaluation. By synergistically combining the established pharmacophores of a phenyl-oxazolidinone and a 4-substituted piperidine, this molecule is predicted to exhibit potent and selective activity at key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for unlocking the therapeutic potential of this intriguing compound.
Introduction: Unveiling a Privileged Scaffold Combination
The quest for novel therapeutics with improved efficacy and safety profiles is a driving force in modern drug discovery. The strategic combination of well-characterized pharmacophores into a single molecular entity is a proven approach to generating new chemical entities with desirable pharmacological properties. This compound represents such a rationally designed molecule, integrating two key structural motifs:
-
The Oxazolidinone Core: This five-membered heterocyclic ring is a versatile scaffold in medicinal chemistry.[1][2] The 2-oxazolidinone isomer, in particular, is a cornerstone of several successful drugs, most notably the antibiotic linezolid.[1] Beyond their antimicrobial properties, oxazolidinone derivatives have been explored for a range of therapeutic applications, including as anticancer, anti-inflammatory, and neurological agents.[1][2] The phenyl-substituted oxazolidinone, specifically the (R)-4-phenyl-2-oxazolidinone enantiomer, is a valuable chiral auxiliary in asymmetric synthesis, highlighting its utility in creating stereochemically defined molecules.[3][4]
-
The Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and is a hallmark of many CNS-active compounds.[5] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a wide array of receptors and enzymes in the brain.[5][6] 4-substituted piperidines, in particular, are common in compounds targeting G-protein coupled receptors (GPCRs) and monoamine transporters.[7]
The hydrochloride salt form of the title compound is intended to enhance its aqueous solubility and facilitate its formulation for in vitro and in vivo studies.
Proposed Synthesis of this compound
Synthesis of Key Intermediates
Step 1: Enantioselective Synthesis of (R)-4-Phenyl-2-oxazolidinone
The synthesis of the chiral oxazolidinone core can be achieved through several established methods. One efficient approach involves the cyclization of an N-protected amino alcohol. A reliable method for producing (S)-4-phenyl-2-oxazolidinone has been documented, which can be adapted to synthesize the (R)-enantiomer by starting with the corresponding (R)-phenylglycinol.[8]
Step 2: Preparation of N-Boc-4-aminopiperidine
Commercially available 4-aminopiperidine can be readily protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-aminopiperidine. This protecting group strategy is crucial for preventing unwanted side reactions at the piperidine nitrogen during the subsequent coupling step.
Coupling and Final Deprotection
Step 3: N-Arylation of N-Boc-4-aminopiperidine with (R)-4-Phenyl-2-oxazolidinone
The key bond formation in this synthesis is the N-arylation of the protected piperidine with the chiral oxazolidinone. Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for this type of transformation.[9]
Step 4: Boc Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions, typically with hydrochloric acid in an appropriate solvent like dioxane or methanol. This deprotection step simultaneously forms the desired hydrochloride salt.
Purification and Characterization
The final product, this compound, would be purified by recrystallization or column chromatography. Its identity and purity would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity.
-
Elemental Analysis: To confirm the elemental composition.
Hypothesized Mechanism of Action and Therapeutic Rationale
The unique combination of the phenyl-oxazolidinone and 4-substituted piperidine scaffolds suggests a strong potential for activity within the central nervous system. A compelling hypothesis is that This compound acts as a modulator of monoaminergic systems, potentially through inhibition of monoamine oxidases (MAOs) or by interacting with specific G-protein coupled receptors (GPCRs).
Rationale for Monoamine Oxidase Inhibition
-
Structural Similarities to Known MAO Inhibitors: The overall structure of the molecule bears some resemblance to known MAO inhibitors, which often feature an aromatic ring system linked to a nitrogen-containing moiety.
-
Therapeutic Potential: MAO-A inhibitors are effective antidepressants and anxiolytics, while MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[10][11]
Rationale for GPCR Modulation
-
Prevalence of the Piperidine Scaffold in GPCR Ligands: The 4-substituted piperidine is a common feature in ligands for a variety of GPCRs, including dopamine, serotonin, and opioid receptors.[7]
-
Potential for Novelty: The attachment of the phenyl-oxazolidinone moiety to the piperidine nitrogen could confer novel selectivity and potency profiles at these receptors.
A Roadmap for Preclinical Drug Discovery
A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following sections outline a comprehensive series of in vitro and in vivo studies.
In Vitro Characterization
The initial phase of evaluation focuses on characterizing the compound's activity at the molecular and cellular levels.
4.1.1. Primary Target Engagement and Potency
-
Monoamine Oxidase (MAO) Inhibition Assay:
-
Objective: To determine the inhibitory potency and selectivity of the compound against human recombinant MAO-A and MAO-B.
-
Methodology: A fluorometric assay can be used to measure the production of hydrogen peroxide, a byproduct of MAO activity.[10] The IC₅₀ values for both isoforms will be determined.
-
Data Presentation:
-
| Enzyme | Substrate | IC₅₀ (nM) |
| MAO-A | Kynuramine | TBD |
| MAO-B | Benzylamine | TBD |
-
GPCR Binding Assays:
-
Objective: To assess the binding affinity of the compound for a panel of CNS-relevant GPCRs.
-
Methodology: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[12][13] A panel of receptors, including dopamine (D₁-D₅), serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.), and opioid (μ, δ, κ) receptors, should be screened.
-
Data Presentation:
-
| Receptor | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]Spiperone | TBD |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | TBD |
| Mu-Opioid | [³H]DAMGO | TBD |
4.1.2. Functional Assays
-
GPCR Functional Assays:
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at any GPCRs for which it shows significant binding affinity.
-
Methodology: Depending on the receptor and its signaling pathway, various functional assays can be employed, such as measuring changes in intracellular calcium levels or β-arrestin recruitment.[14]
-
4.1.3. Off-Target and Safety Profiling
-
hERG Channel Patch Clamp Assay:
-
Objective: To assess the potential for cardiac liability by measuring the compound's effect on the hERG potassium channel.
-
Methodology: A whole-cell patch clamp assay using cells stably expressing the hERG channel is the standard method.[15][16][17] The IC₅₀ for hERG channel inhibition will be determined.
-
-
General Safety Pharmacology Panel:
-
The compound should be screened against a panel of other common off-targets to identify any potential for adverse effects.
-
In Vivo Evaluation
Following promising in vitro results, the focus shifts to evaluating the compound's effects in living organisms.
4.2.1. Pharmacokinetic Profiling
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: The compound will be administered to rodents (e.g., rats) via intravenous and oral routes. Blood samples will be collected at various time points and analyzed by LC-MS/MS to determine key pharmacokinetic parameters such as half-life, bioavailability, and clearance.
4.2.2. Efficacy in Animal Models
Based on the in vitro profile, appropriate animal models of CNS disorders should be selected.
-
Models of Neuropathic Pain:
-
Rationale: Given the prevalence of piperidine-containing analgesics, this is a logical therapeutic area to explore.
-
Models: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats are well-established models of neuropathic pain.[18][19][20] Efficacy will be assessed by measuring changes in mechanical allodynia and thermal hyperalgesia.
-
-
Models of Depression/Anxiety:
-
Rationale: If the compound shows potent and selective MAO-A inhibition, these models are highly relevant.
-
Models: The forced swim test and elevated plus maze are standard behavioral models for assessing antidepressant and anxiolytic activity, respectively.
-
4.2.3. Preliminary Toxicology
-
Objective: To assess the compound's safety profile in vivo.
-
Methodology: Acute and sub-chronic toxicity studies in rodents will be conducted to identify any potential organ toxicities and to determine the maximum tolerated dose (MTD).[21][22]
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl.
Preclinical Evaluation Workflow
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
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- 14. youtube.com [youtube.com]
- 15. sophion.com [sophion.com]
- 16. reactionbiology.com [reactionbiology.com]
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- 18. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 19. scielo.br [scielo.br]
- 20. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. criver.com [criver.com]
Methodological & Application
Synthesis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride protocol
An in-depth guide to the synthesis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a key pharmaceutical intermediate. This document provides a detailed, step-by-step protocol for its preparation, aimed at researchers, scientists, and professionals in drug development.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, frequently found in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties.[1] When combined with a chiral oxazolidinone moiety, as in (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, it forms a structure of significant interest for the development of novel therapeutics. The oxazolidinone ring system is itself a "privileged scaffold," famously incorporated in the antibiotic linezolid, where it is essential for its antibacterial action.[2][3] The specific stereochemistry of these molecules often plays a critical role in their biological activity, making enantioselective synthesis a key challenge.[4]
This application note details a robust and reliable protocol for the synthesis of this compound. The synthetic strategy involves the coupling of a chiral oxazolidinone precursor with a protected piperidine derivative, followed by deprotection to yield the final product.
Overall Synthetic Scheme
The synthesis is a multi-step process that begins with commercially available starting materials. The key steps include the formation of a mesylate intermediate from (R)-4-Phenyl-oxazolidin-2-one, followed by a nucleophilic substitution with N-Boc-4-aminopiperidine, and concluding with the deprotection of the Boc group and formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of (R)-4-Phenyl-3-(mesitylenesulfonyl)oxazolidin-2-one
This initial step activates the oxazolidinone ring for subsequent nucleophilic substitution. The bulky mesitylenesulfonyl group is an excellent leaving group, facilitating the subsequent reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( g/mmol ) | Role |
| (R)-4-Phenyl-oxazolidin-2-one | 163.17 | 1.63 g (10 mmol) | Starting Material |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.37 g (12 mmol) | Activating Agent |
| Triethylamine (Et3N) | 101.19 | 1.52 g (15 mmol) | Base |
| Dichloromethane (DCM) | 84.93 | 50 mL | Solvent |
Procedure:
-
To a stirred solution of (R)-4-Phenyl-oxazolidin-2-one (1.63 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (1.52 g, 15 mmol).
-
Slowly add methanesulfonyl chloride (1.37 g, 12 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Part 2: Synthesis of (R)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-phenyloxazolidin-2-one
This step involves the crucial C-N bond formation between the activated oxazolidinone and the protected piperidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( g/mmol ) | Role |
| (R)-4-Phenyl-3-(mesitylenesulfonyl)oxazolidin-2-one | - | ~10 mmol (crude) | Starting Material |
| N-Boc-4-aminopiperidine | 200.28 | 2.40 g (12 mmol) | Nucleophile |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 0.48 g (12 mmol) | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | Solvent |
Procedure:
-
To a solution of N-Boc-4-aminopiperidine (2.40 g, 12 mmol) in anhydrous DMF (20 mL) at 0 °C, add sodium hydride (0.48 g, 12 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of crude (R)-4-Phenyl-3-(mesitylenesulfonyl)oxazolidin-2-one (~10 mmol) in DMF (20 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (30 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Synthesis of (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
The final step is the deprotection of the N-Boc group under acidic conditions to yield the desired hydrochloride salt.[5] The use of hydrochloric acid in dioxane is a common and effective method for this transformation, often resulting in the precipitation of the hydrochloride salt, which simplifies isolation.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( g/mmol ) | Role |
| (R)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-phenyloxazolidin-2-one | 346.43 | 3.46 g (10 mmol) | Starting Material |
| 4M HCl in Dioxane | - | 20 mL | Deprotecting Agent & Salt Formation |
| Diethyl ether | 74.12 | 100 mL | Anti-solvent |
Procedure:
-
Dissolve (R)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-phenyloxazolidin-2-one (3.46 g, 10 mmol) in 4M HCl in Dioxane (20 mL) at room temperature.
-
Stir the solution for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, add diethyl ether (100 mL) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.
Characterization Data (Expected)
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C14H19ClN2O2 |
| Molecular Weight | 282.77 g/mol |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the phenyl, piperidine, and oxazolidinone moieties. |
| ¹³C NMR | Consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ at m/z = 247.14 (for the free base) |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water; handle it under an inert atmosphere.
-
Concentrated hydrochloric acid and its solution in dioxane are corrosive; handle with care.
References
- BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers.
- BenchChem. (2025).
-
MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
-
Canadian Science Publishing. (2004). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
-
ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]
-
NIH. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. [Link]
-
PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]
-
Semantic Scholar. (n.d.). Synthesis , Characterization and Biological Activity of novel 3-benzyl-2-( 4 '-substituted phenyl )-4 ( 5 H )-( 4 ' '-nitrophenyl amino )-1 , 3-oxazolidines. [Link]
-
PubMed Central. (n.d.). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. [Link]
-
Slideshare. (n.d.). Synthesis of Oxazolidinones. [Link]
-
ResearchGate. (2001). Enantioselective Synthesis of Oxazolidinones. [Link]
-
Taylor & Francis Online. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. [Link]
-
PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. [Link]
-
ResearchGate. (2001). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. [Link]
-
ResearchGate. (2019). Approaches to α-functionalization of piperidines by C H activation. [Link]
-
PubChem. (n.d.). (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide. [Link]
-
PubMed. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
- BenchChem. (2025). Application Notes and Protocols: 4-(4-Hydrazinobenzyl)
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1). [Link]
-
PubChem. (n.d.). 2-Oxazolidinone, 4-phenyl-, (4S)-. [Link]
- Google Patents. (n.d.). Synthesis method of 4-phenylpiperidine hydrochloride.
-
Scilit. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. [Link]
- BenchChem. (2025). Application Notes and Protocols for the N-arylation of the Oxazolidine-2,4-dithione Ring.
- Google Patents. (n.d.). Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. [Link]
-
USP-NF. (n.d.). Zolmitriptan. [Link]
-
PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. [Link]
Sources
Application Notes and Protocols for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Introduction
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chiral heterocyclic compound featuring a privileged oxazolidinone scaffold linked to a piperidine moiety. The oxazolidinone ring is a significant structural motif in medicinal chemistry, most notably found in the antibiotic linezolid, where it is crucial for its antibacterial activity. Furthermore, the (R)-4-phenyl-oxazolidinone component can serve as a valuable chiral auxiliary in asymmetric synthesis.[1][2] The piperidine ring is one of the most prevalent heterocyclic subunits in FDA-approved pharmaceuticals, recognized for its role in compounds targeting the central nervous system (CNS) and other biological systems.[3][4]
The hydrochloride salt form of this molecule suggests enhanced water solubility and stability, making it amenable to a variety of experimental conditions. The specific stereochemistry, (R) at the 4-position of the oxazolidinone ring, is critical and likely directs its interaction with chiral biological targets such as enzymes or receptors.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for handling, characterizing, and evaluating the biological activity of this compound. The protocols provided are exemplary and may require optimization based on the specific experimental context and research objectives.
Physicochemical and Handling Information
A thorough understanding of the compound's physicochemical properties is fundamental to designing robust and reproducible experiments.
Compound Properties
| Property | Value/Information | Source/Justification |
| IUPAC Name | (4R)-4-phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | |
| Molecular Formula | C₁₄H₁₉ClN₂O₂ | |
| Molecular Weight | 282.77 g/mol | |
| Appearance | Likely a white to off-white crystalline solid. | Based on similar compounds.[1] |
| Purity | ≥95% (Recommended) | Standard for research-grade compounds. |
| Solubility | Soluble in water, DMSO, and ethanol. | The hydrochloride salt form generally confers aqueous solubility. |
| Storage | Store at 2-8°C, desiccated. Protect from light. | Standard conditions for hydrochloride salts of complex organic molecules to prevent degradation. |
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Weighing and Aliquoting: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.
-
Solution Preparation: Prepare stock solutions in appropriate solvents such as sterile water, DMSO, or ethanol. For cell-based assays, the final concentration of organic solvents should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following protocols are designed to provide a starting point for the investigation of this compound.
Protocol 1: Preparation of Stock Solutions and Determination of Aqueous Solubility
Rationale: Accurate and consistent preparation of stock solutions is critical for all subsequent experiments. Determining the aqueous solubility is a key first step for any compound intended for biological testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge
Procedure for 10 mM DMSO Stock Solution:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 2.83 mg of the compound to the tube. Record the exact weight.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.83 mg, add 1.0 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Procedure for Aqueous Solubility Determination:
-
Prepare a saturated solution by adding an excess of the compound to a known volume of sterile water at room temperature (e.g., 5 mg in 1 mL).
-
Mix vigorously using a vortex mixer for 2 minutes.
-
Equilibrate the suspension at room temperature for 2 hours with intermittent mixing.
-
Centrifuge the suspension at 14,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and perform a serial dilution.
-
Analyze the concentration of the diluted supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present) or HPLC.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The piperidin-4-one scaffold is found in various compounds with reported anticancer activities.[4] A primary assessment of the compound's effect on cell viability is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Target Audience: Researchers in oncology and cell biology.
Materials:
-
Human lung carcinoma cell line (e.g., A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Multi-channel pipette
-
Microplate reader
Experimental Workflow:
Caption: 5-HT₂ₐ receptor signaling pathway.
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [³H]Ketanserin + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + [³H]Ketanserin + excess mianserin (e.g., 10 µM).
-
Competitive Binding: Cell membranes + [³H]Ketanserin + varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Add cell membranes (e.g., 20 µg protein per well) to the wells. Add the radioligand at a concentration close to its K_d value (e.g., 1 nM [³H]Ketanserin). Add the test compound or mianserin. Bring the final volume to 200 µL with assay buffer.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a K_i (inhibition constant) value using the Cheng-Prusoff equation.
-
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. cas 1217459-01-2|| where to buy (4r,5s)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride [english.chemenu.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Development of In Vitro Assays for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro characterization of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. Based on structural analysis, the compound features an oxazolidinone core, a prevalent scaffold in molecules targeting the central nervous system. A plausible and testable hypothesis is its interaction with monoamine oxidase (MAO) enzymes. Monoamine oxidases are critical enzymes in neurotransmitter metabolism and represent key targets for treating neurological disorders like depression and Parkinson's disease.[1] This guide details the development and validation of two distinct, complementary assay systems: a high-throughput fluorometric assay for primary screening and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for confirmatory analysis and isoform selectivity profiling (MAO-A vs. MAO-B). We provide step-by-step protocols, data analysis workflows, and best practices for assay validation, ensuring robust and reliable characterization of the compound's inhibitory potential.
Part 1: Scientific Rationale & Assay Principle Selection
The decision to evaluate this compound as a potential monoamine oxidase inhibitor is rooted in established structure-activity relationships. The core structure bears resemblance to known CNS-active agents, and MAO inhibition is a frequent mechanism for such compounds. MAO enzymes, located on the outer mitochondrial membrane, are responsible for the oxidative deamination of monoamine neurotransmitters (e.g., dopamine, serotonin) and other amines.[1][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Selective inhibitors for MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[1]
To comprehensively assess the compound's activity, a dual-assay strategy is recommended:
-
Fluorometric Amplex® Red-Based Assay: This method is ideal for initial high-throughput screening (HTS). MAO activity generates hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red reagent to produce the highly fluorescent product, resorufin.[3] The increase in fluorescence is directly proportional to MAO activity. This assay is sensitive, cost-effective, and readily adaptable to 96- or 384-well formats.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay: This is the gold standard for confirmatory and mechanistic studies.[6] It directly measures the enzymatic conversion of a substrate to its product. For MAO, a common non-selective substrate is kynuramine, which is converted to 4-hydroxyquinoline.[2][6][7] LC-MS/MS offers exceptional specificity and sensitivity, avoiding interference from fluorescent or colored compounds, and is the preferred method for generating high-quality IC₅₀ values for lead compounds.[6]
Part 2: Protocol 1 - High-Throughput Fluorometric Assay for MAO-B Inhibition
This protocol is designed for the initial screening of this compound for inhibitory activity against human MAO-B.
Experimental Workflow: Fluorometric Assay
Caption: Workflow for the HTS fluorometric MAO-B inhibition assay.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 |
| This compound | In-house/Custom | N/A |
| Selegiline (Deprenyl) Hydrochloride (Positive Control) | Sigma-Aldrich | M003 |
| Amplex® Red Reagent | Thermo Fisher | A12222 |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 |
| Tyramine (MAO-B Substrate) | Sigma-Aldrich | T2879 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4) | In-house | N/A |
| 96-well Black, Flat-Bottom Polystyrene Plates | Corning | 3915 |
Step-by-Step Protocol
-
Compound Plate Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). Prepare a 10 mM stock of Selegiline as a positive control. c. In a 96-well black plate, add 1 µL of each compound concentration, positive control, and DMSO (vehicle control) to respective wells.
-
Reagent Preparation (Prepare fresh): a. MAO-B Enzyme Solution: Dilute recombinant human MAO-B in cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (optimization required, typically ~5-10 µg/mL).[8] b. Detection Reagent Mix: Prepare a working solution containing 400 µM Amplex® Red, 2 U/mL HRP, and 2 mM Tyramine in Assay Buffer. Protect from light.[3]
-
Assay Procedure: a. To the compound plate, add 50 µL of the MAO-B Enzyme Solution to all wells except the "no enzyme" background controls. Add 50 µL of Assay Buffer to background wells. b. Pre-incubate the plate for 10 minutes at 37°C.
- Scientist's Note: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and time-dependent inhibitors.[9] c. Initiate the reaction by adding 40 µL of the Detection Reagent Mix to all wells. The final volume should be 100 µL.
-
Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 2 minutes for a total of 30-40 minutes (kinetic mode).[8]
-
Data Analysis: a. For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)) c. Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: Protocol 2 - Confirmatory LC-MS/MS Assay
This protocol provides a highly specific method to confirm the inhibitory activity and determine the selectivity of the compound for MAO-A versus MAO-B.
Experimental Workflow: LC-MS/MS Assay
Caption: Workflow for the confirmatory LC-MS/MS MAO inhibition assay.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 |
| Kynuramine Dihydrobromide (Substrate) | Sigma-Aldrich | K3375 |
| Clorgyline Hydrochloride (MAO-A Control) | Sigma-Aldrich | M3778 |
| Selegiline Hydrochloride (MAO-B Control) | Sigma-Aldrich | M003 |
| 4-Hydroxyquinoline (Product Standard) | Sigma-Aldrich | H26908 |
| Verapamil (Internal Standard, example) | Sigma-Aldrich | V4629 |
| Acetonitrile, LC-MS Grade | Fisher Scientific | A955-4 |
| Formic Acid, LC-MS Grade | Fisher Scientific | A117-50 |
| 96-well Polypropylene Plates | Eppendorf | 951020401 |
Step-by-Step Protocol
-
Reaction Mixture Preparation: a. Prepare compound dilutions as described in Protocol 1. b. In a 96-well polypropylene plate, combine 5 µL of compound/control dilution, 40 µL of Assay Buffer, and 5 µL of recombinant MAO-A or MAO-B enzyme. c. Pre-incubate for 10 minutes at 37°C.
-
Enzymatic Reaction: a. Initiate the reaction by adding 50 µL of kynuramine substrate solution (prepared in Assay Buffer, final concentration should be at its Kₘ value, typically ~20-30 µM).[2] b. Incubate for 30 minutes at 37°C with gentle shaking.
-
Sample Preparation (Quenching): a. Stop the reaction by adding 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM Verapamil).
- Scientist's Note: The internal standard is critical for correcting variations in sample processing and instrument response, ensuring accurate quantification.[10] b. Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate the enzyme. c. Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: a. LC Conditions (Example):
- Column: C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% B over 3 minutes
- Flow Rate: 0.4 mL/min b. MS/MS Conditions (Example):
- Ionization: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- 4-Hydroxyquinoline: m/z 146.1 → 118.1
- Internal Standard (Verapamil): m/z 455.3 → 165.1
-
Data Analysis: a. Integrate the peak area for the 4-hydroxyquinoline product and the internal standard. b. Calculate the peak area ratio (Product Area / Internal Standard Area). c. Calculate percent inhibition as described in Protocol 1, using the peak area ratio instead of the reaction rate. d. Determine IC₅₀ values for both MAO-A and MAO-B to establish potency and selectivity.
Part 4: Data Interpretation and Validation
Data Analysis Logic
Caption: Logical flow from raw instrument data to final IC₅₀ determination.
Expected Results (Hypothetical Data)
The inhibitory activity of this compound would be quantified and compared against known standards.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl | 1,250 | 45 | 27.8 |
| Clorgyline (MAO-A selective control) | 2.5 | 3,500 | 0.0007 |
| Selegiline (MAO-B selective control) | 8,500 | 7.0 | 1214 |
In this hypothetical example, the compound is a potent and selective MAO-B inhibitor.
Assay Validation Best Practices
To ensure the trustworthiness of the generated data, the assays must be properly validated.[11][12]
-
For HTS (Fluorometric Assay):
-
Z'-factor: This parameter assesses the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13] Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min| (where max is the vehicle control and min is the positive control).
-
-
For Both Assays:
-
Precision: Intra- and inter-assay precision should be determined by running replicates on the same day and on different days. The coefficient of variation (%CV) should ideally be <15%.[12]
-
Substrate Concentration: Assays should be run with the substrate concentration at or below its Michaelis-Menten constant (Kₘ) to ensure sensitive detection of competitive inhibitors.[13]
-
Enzyme Linearity: Confirm that the enzyme concentration and reaction time fall within the linear range of product formation.[14]
-
References
-
Yan, Z., Caldwell, G. W., & Masucci, J. A. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(6), 641-647. [Link]
-
Li, M., et al. (2005). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 26(10), 1255-1262. [Link]
-
Lang, W., et al. (2004). Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors. Analytical Biochemistry, 333(1), 79-87. [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
-
Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 2(3), 261-268. [Link]
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
-
Tas, A., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. [Link]
-
Tas, A., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays... ResearchGate. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Request PDF on ResearchGate. [Link]
-
Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Neuromethods. Springer. [Link]
-
Al-gazzar, M. G., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(3), 3336-3351. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2595. [Link]
-
Taha, M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(25), 14881-14894. [Link]
-
Ademosun, A. O., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6241. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
Sources
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Application Notes and Protocols for Cell-Based Assays with (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Introduction
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a potent, specific, and cell-permeable inhibitor of the enzyme neutral sphingomyelinase-2 (nSMase2 or SMPD3). This enzyme holds a critical position in cellular signaling, catalyzing the hydrolysis of sphingomyelin into the bioactive lipid second messenger, ceramide.[1] The generation of ceramide by nSMase2 is a key event in a multitude of cellular processes, including the biogenesis of exosomes, the inflammatory response, and the induction of apoptosis.[1][2] Consequently, the ability to precisely inhibit nSMase2 activity provides researchers with a powerful tool to dissect these fundamental pathways and explore potential therapeutic interventions for diseases where these processes are dysregulated, such as cancer and neurodegenerative disorders.[1][3]
This comprehensive guide provides a series of detailed protocols and technical insights for utilizing this compound in cell-based assays. We will move beyond simple step-by-step instructions to explain the scientific rationale behind key experimental choices, enabling researchers to not only execute these protocols but also to adapt and troubleshoot them for their specific models and research questions. The applications covered herein focus on three core physiological outcomes of nSMase2 inhibition: the reduction of exosome secretion, the modulation of apoptosis, and the direct quantification of cellular ceramide levels.
The nSMase2-Ceramide Signaling Axis: Mechanism of Action
Neutral sphingomyelinase-2 is a magnesium-dependent phosphodiesterase that resides primarily at the Golgi apparatus, the inner leaflet of the plasma membrane, and on endosomal membranes.[2] A variety of extracellular and intracellular stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), oxidative stress, and certain chemotherapeutics, can trigger its activation.[4]
Upon activation, nSMase2 catalyzes the conversion of sphingomyelin, an abundant lipid in cellular membranes, into phosphocholine and ceramide.[5] This localized production of ceramide dramatically alters the biophysical properties of the membrane. Ceramide molecules, with their cone-shaped geometry, induce negative membrane curvature, which is a critical physical prerequisite for the inward budding of membranes.[6] This process is fundamental to the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). When these MVBs fuse with the plasma membrane, the ILVs are released into the extracellular space as exosomes.[7][8]
Beyond its structural role in exosome biogenesis, ceramide is a potent signaling molecule that can initiate downstream pathways leading to cell cycle arrest, senescence, and, most notably, apoptosis.[2][9] By inhibiting nSMase2, this compound effectively blocks this cascade at a key regulatory node, preventing the generation of ceramide and allowing for the study of its downstream consequences.
Core Application I: Quantifying the Inhibition of Exosome Secretion
Scientific Rationale: The most well-documented and direct consequence of nSMase2 inhibition is the reduction in exosome secretion.[6][7] This occurs because the ceramide generated by nSMase2 is essential for the biogenesis of ILVs, the precursors to exosomes.[8] This application provides a robust framework to validate the efficacy of this compound and to study the role of nSMase2-dependent exosomes in intercellular communication.
Protocol 1.1: Cell Culture and Treatment
This initial step is critical for ensuring that the baseline level of exosomes is detectable and that the only variable being tested is the presence of the nSMase2 inhibitor.
-
Cell Line Selection: Choose a cell line known to secrete a high number of exosomes (e.g., HEK293T, HeLa, MDA-MB-231 breast cancer cells).
-
Media Preparation: Use culture medium supplemented with exosome-depleted Fetal Bovine Serum (FBS). This is crucial to eliminate contaminating bovine exosomes from the serum. Exosome-depleted FBS can be purchased commercially or prepared in-house by ultracentrifuging standard FBS at 120,000 x g for 18 hours.
-
Cell Seeding: Seed cells in T-75 or T-150 flasks to achieve ~70-80% confluency at the time of media harvesting. A larger surface area and cell number are required to yield sufficient exosomes for downstream analysis.
-
Treatment:
-
Once cells reach ~50% confluency, replace the medium with fresh exosome-depleted medium.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Add the inhibitor to the treatment flasks. A dose-response experiment is highly recommended to determine the optimal concentration.
-
Add an equivalent volume of solvent to the vehicle control flasks.
-
-
Incubation: Culture the cells for an additional 48-72 hours. This duration is typically sufficient for exosome accumulation in the conditioned medium.
| Parameter | Recommended Range | Rationale |
| Inhibitor Concentration | 1 µM - 20 µM | A starting range to establish a dose-response curve. The optimal concentration will be cell-type dependent. |
| Incubation Time | 48 - 72 hours | Balances sufficient exosome accumulation with minimizing cell death or nutrient depletion. |
| Cell Confluency at Harvest | 70 - 80% | Maximizes cell number and exosome production while avoiding overgrowth, which can alter cell physiology. |
Protocol 1.2: Exosome Isolation by Differential Ultracentrifugation
This multi-step centrifugation process is considered the gold standard for isolating exosomes, separating them from larger vesicles and cellular debris based on size and density.
-
Harvest Conditioned Media: Collect the cell culture supernatant from the flasks and transfer it to 50 mL conical tubes.
-
Low-Speed Spin: Centrifuge at 300 x g for 10 minutes at 4°C to pellet floating cells. Carefully transfer the supernatant to a new tube.
-
Medium-Speed Spin: Centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and apoptotic bodies. Carefully transfer the supernatant to ultracentrifuge tubes.
-
High-Speed Spin: Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles and cellular debris. Carefully transfer the supernatant to new ultracentrifuge tubes.
-
Ultracentrifugation: Centrifuge at 100,000 - 120,000 x g for 70-90 minutes at 4°C. This will pellet the exosomes.
-
Washing: Discard the supernatant and resuspend the exosome pellet in a large volume of sterile Phosphate-Buffered Saline (PBS).
-
Final Ultracentrifugation: Repeat the ultracentrifugation step (100,000 x g for 70-90 min) to wash the exosomes and remove contaminating proteins.
-
Resuspension: Discard the supernatant and resuspend the final exosome pellet in a small, known volume (e.g., 50-100 µL) of sterile PBS for downstream analysis.
Protocol 1.3: Exosome Quantification and Characterization
Quantification and characterization are essential to validate both the isolation procedure and the effect of the inhibitor.
A. Quantification by Nanoparticle Tracking Analysis (NTA) NTA is the preferred method for determining the size distribution and concentration of exosomes in a sample.[10][11]
-
Sample Dilution: Dilute the resuspended exosome sample in PBS to achieve a concentration within the instrument's optimal range (typically 1x10⁷ to 1x10⁹ particles/mL).
-
Instrument Setup: Follow the manufacturer's instructions for instrument calibration and setup.
-
Measurement: Inject the diluted sample and capture videos of the particles undergoing Brownian motion. The software will calculate the particle concentration and size distribution.
-
Data Analysis: Compare the particle concentration (particles/mL) between the vehicle control and inhibitor-treated groups. A significant reduction in particle concentration in the treated group indicates successful inhibition of exosome secretion.
B. Characterization by Western Blot Western blotting is used to confirm the presence of exosome-specific protein markers and the absence of cellular contaminants.
-
Lysis & Protein Quantification: Lyse the isolated exosomes using RIPA buffer. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against positive exosomal markers (e.g., CD63, CD81, TSG101, Alix) and a negative control marker for cellular contamination (e.g., Calnexin, an endoplasmic reticulum protein).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: Confirm the presence of exosomal markers and the absence of the negative control. Compare the band intensity of exosomal markers between control and treated samples. A decrease in intensity should correlate with the NTA data.
Core Application II: Modulation of Ceramide-Induced Apoptosis
Scientific Rationale: Ceramide is a well-established pro-apoptotic lipid.[9][12] By blocking nSMase2-dependent ceramide generation, this compound can be used to investigate the specific contribution of this signaling axis to apoptosis induced by external stimuli like TNF-α. This assay can determine if the inhibitor has a cytoprotective effect against specific apoptotic triggers.
Protocol 2.1: Induction and Inhibition of Apoptosis
-
Cell Seeding: Seed cells (e.g., HeLa, Jurkat) in 6-well plates at a density that will result in ~80% confluency after 24-48 hours.
-
Pre-treatment: Pre-treat the cells with the nSMase2 inhibitor (at the optimal concentration determined previously) or vehicle control for 1-2 hours. This allows the inhibitor to enter the cells and engage its target before the apoptotic stimulus is applied.
-
Induction: Add the apoptotic stimulus (e.g., 10-20 ng/mL TNF-α, often in combination with cycloheximide to enhance the apoptotic response) to the wells.
-
Incubation: Incubate for the required time to induce apoptosis (typically 6-24 hours, this should be optimized for your cell line and stimulus).
-
Cell Harvesting:
-
Collect the floating cells from the media.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the floating and adherent cells from each well, pellet by centrifugation (300 x g for 5 min), and wash with cold PBS.
-
Protocol 2.2: Quantification of Apoptosis by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Staining: Resuspend the harvested cell pellets in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to each sample according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Calculate the percentage of early and late apoptotic cells. A significant decrease in the percentage of apoptotic cells in the inhibitor-treated group compared to the stimulus-only group indicates a protective effect.
Protocol 2.3: Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activity is a direct measure of apoptosis.
-
Assay Setup: Use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 assay. Seed cells in a white-walled 96-well plate and treat as described in Protocol 2.1.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.
-
Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to account for differences in cell number. A significant reduction in caspase activity in the inhibitor-treated group demonstrates the attenuation of apoptosis.
Advanced Application: Direct Measurement of Cellular Ceramide Levels
Scientific Rationale: The most direct method to confirm the mechanism of action of this compound is to measure its effect on cellular ceramide levels. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lipid species.[13][14] This protocol provides an overview of the workflow.
Protocol 3.1: Cell Lysis and Lipid Extraction
-
Cell Treatment: Culture and treat cells with an nSMase2 activator (e.g., TNF-α) with or without pre-treatment with the inhibitor, as described in Protocol 2.1.
-
Harvesting: After treatment, wash cells with ice-cold PBS and scrape them into a known volume of PBS. Count the cells to normalize the final lipid measurements.
-
Lipid Extraction:
-
Pellet the cells and add a solvent mixture for lipid extraction (e.g., a Folch extraction using chloroform:methanol).
-
Crucially, add a known amount of an internal standard (e.g., a ceramide species with an odd-chain fatty acid not naturally present in the cells, like C17:0 ceramide) to each sample before extraction. This is essential for accurate quantification.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation: Resuspend the dried lipids in an appropriate solvent for LC-MS/MS analysis.
Protocol 3.2: Ceramide Quantification by LC-MS/MS (Method Overview)
This highly specialized technique requires dedicated instrumentation and expertise.
-
Chromatographic Separation: Inject the lipid extract onto a liquid chromatography system, typically using a reverse-phase C18 column, to separate the different ceramide species based on their acyl chain length and saturation.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set up to specifically detect and fragment ceramide molecules (e.g., using Multiple Reaction Monitoring - MRM).
-
Quantification: The amount of each ceramide species in the sample is determined by comparing its peak area to the peak area of the known amount of internal standard. The results are then normalized to the initial cell count or total protein content.
-
Expected Results: A significant decrease in the levels of major ceramide species (e.g., C16:0, C18:0, C24:0, C24:1 ceramides) should be observed in the samples treated with the nSMase2 inhibitor compared to those treated with the stimulus alone.
References
-
Verweij, F.J., et al. (2022). Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification. Journal of Cell Science, 135(5):jcs259324. [Link]
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Trajkovic, K., et al. (2008). Ceramide triggers budding of exosome vesicles into multivesicular endosomes. Science, 319(5867):1244-1247. [Link]
-
Wu, J., et al. (2010). Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses. Biochimica et Biophysica Acta, 1801(11):1177-1187. [Link]
-
Airola, M.V., & Hannun, Y.A. (2013). Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes. Biochimica et Biophysica Acta, 1831(1):145-156. [Link]
-
Gassert, E., et al. (2022). Neutral Sphingomyelinase 2: a promising drug target for CNS disease. Neural Regeneration Research, 17(10):2155-2163. [Link]
-
Jeppesen, D.K., et al. (2021). Elucidating Methods for Isolation and Quantification of Exosomes: A Review. Molecular Biotechnology, 63(4):249-266. [Link]
-
Menck, K., et al. (2024). nSMase2-mediated exosome secretion shapes the tumor microenvironment to immunologically support pancreatic cancer. bioRxiv. [Link]
-
Creative Bioarray. (n.d.). Techniques for Exosome Quantification. Creative Bioarray Website. [Link]
-
Creative Biolabs. (n.d.). Exosome Quantification Service. Creative Biolabs Website. [Link]
-
Shams, M., et al. (2021). Neutral sphingomyelinase-2 and cardiometabolic diseases. Journal of Cellular and Molecular Medicine, 25(21):9883-9901. [Link]
-
Simon, C.G., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12):100302. [Link]
-
van der Pol, E., et al. (2014). Quantification of Exosomes. Journal of Extracellular Vesicles, 3:10.3402/jev.v3.25530. [Link]
-
ResearchGate. (n.d.). Studies that examined the role of nSMase2 in exosome composition and release by cells in culture. ResearchGate Website. [Link]
-
Zhang, Y., et al. (2016). Investigation of nSMase2 Effects on the Oncogenic Phenotype of Breast Cancer Cells. PLoS One, 11(11):e0166123. [Link]
-
Menck, K., et al. (2024). nSMase2-mediated exosome secretion shapes the tumor microenvironment to immunologically support pancreatic cancer. Semantic Scholar. [Link]
-
GERLI. (n.d.). Quantification of ceramides. Cyberlipid Website. [Link]
-
Wang, Y., et al. (2021). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Oncology Letters, 21(5):395. [Link]
-
Majumder, S., et al. (2024). Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. International Journal of Molecular Sciences, 25(15):8365. [Link]
-
ResearchGate. (n.d.). Ceramide Induces Caspase-Independent Fibroblast Apoptosis. ResearchGate Website. [Link]
-
ResearchGate. (2014). How do you measure Ceramide levels? ResearchGate Forum. [Link]
-
Gaggini, M., et al. (2013). Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response. Biochemical Journal, 454(1):55-63. [Link]
-
Jiang, X., et al. (2011). Apoptotic Sphingolipid Ceramide in Cancer Therapy. Journal of Neurochemistry, 117(2):179-192. [Link]
-
Al-Disouki, A., et al. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. International Journal of Molecular Sciences, 24(2):1748. [Link]
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Al-Massadi, O., et al. (2024). Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation. International Journal of Molecular Sciences, 25(5):3014. [Link]
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Devillard, E., et al. (2018). nSMase2 (Type 2-Neutral Sphingomyelinase) Deficiency or Inhibition by GW4869 Reduces Inflammation and Atherosclerosis in Apoe−/− Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(9):2071-2083. [Link]
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Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. Due to the compound's structural motifs, specifically the phenylpiperidine and oxazolidinone moieties, a central nervous system (CNS) activity profile is hypothesized. Phenylpiperidine derivatives are known to act on various CNS targets, including opioid and sigma receptors, and can function as monoamine oxidase (MAO) substrates.[1][2][3][4] This guide outlines a logical, tiered approach to characterizing the compound's in vivo effects, beginning with formulation and preliminary pharmacokinetics, followed by a strategic battery of behavioral assays to screen for antidepressant, anxiolytic, and antipsychotic-like activities. All protocols are designed to be robust and self-validating, incorporating essential controls and adhering to the highest standards of scientific integrity, as outlined by the ARRIVE guidelines.[5][6][7][8]
Part 1: Compound Profile and Rationale for In Vivo Testing
Structural Rationale
This compound is a chiral molecule featuring key pharmacophores that suggest potential CNS activity:
-
Phenylpiperidine Moiety: This structure is a cornerstone of many centrally acting drugs. For example, fentanyl and its analogs are potent opioid receptor agonists, while other derivatives show high affinity for sigma receptors, which are implicated in psychosis and mood disorders.[1][3] Furthermore, some 4-phenylpiperidine derivatives are known substrates for monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[4]
-
Oxazolidinone Moiety: While best known for its role in antibiotics, the oxazolidinone ring is a versatile scaffold. When combined with other CNS-active fragments, it can contribute to novel pharmacological profiles. For instance, related structures have been investigated for anticonvulsant properties.[9]
Given this structural context, it is plausible that the target compound may modulate one or more monoaminergic systems (e.g., serotonergic, dopaminergic) or other CNS receptors. This potential mechanism of action provides a strong rationale for screening the compound in animal models of mood, anxiety, and psychotic disorders.
Pre-Experimental Workflow
A systematic approach is critical for reproducible and interpretable results. The following workflow diagram illustrates the recommended experimental progression.
Caption: High-level experimental workflow for in vivo characterization.
Part 2: Formulation and Pharmacokinetic Profiling
Before assessing pharmacodynamic effects, it is crucial to develop a suitable formulation and understand the compound's basic pharmacokinetic profile.
Protocol: Vehicle Selection and Dose Formulation
Objective: To prepare a stable and tolerable formulation of this compound for parenteral administration in rodents.
Materials:
-
Test compound with Certificate of Analysis
-
Sterile Water for Injection
-
0.9% Sterile Saline
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer, magnetic stirrer, pH meter, sterile filters
Procedure:
-
Initial Solubility Screen: Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in the following vehicles, starting with the simplest:
-
0.9% Saline
-
Water with pH adjustment
-
5% DMSO in Saline
-
10% Tween 80 in Saline
-
40% PEG 400 in Saline
-
-
Formulation Selection: Choose the simplest vehicle that achieves complete dissolution.[10][11] For many hydrochloride salts, sterile saline or water is sufficient. Avoid using vehicles known to have their own behavioral effects, such as high concentrations of DMSO or ethanol, whenever possible.[12]
-
Preparation for Dosing:
-
Accurately weigh the required amount of the compound.
-
Under sterile conditions, add the chosen vehicle to the desired final volume.
-
Mix thoroughly using a vortex or magnetic stirrer until fully dissolved.
-
If necessary, adjust the pH to be within a physiologically tolerated range (typically 5-9).[10]
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Stability: Assess the stability of the formulation under the intended storage and use conditions. The formulation should remain a clear solution without precipitation.
Protocol: Pilot Pharmacokinetic (PK) Study
Objective: To determine the time to maximum plasma concentration (Tmax) and brain penetration of the compound after a single administration. This data is essential for selecting the appropriate pretreatment time for behavioral assays.
Animals: Male C57BL/6 mice (n=3 per time point).
Procedure:
-
Administer a single dose of the compound (e.g., 10 mg/kg, intraperitoneally - i.p.).
-
At designated time points (e.g., 15, 30, 60, 120, and 240 minutes) post-dose, collect blood samples via cardiac puncture under terminal anesthesia.
-
Immediately following blood collection, perfuse the animal with ice-cold saline and harvest the brain.
-
Process blood to plasma and store plasma and brain samples at -80°C.
-
Analyze samples for compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma and brain concentrations versus time to estimate Tmax. The pretreatment time for subsequent behavioral tests should ideally coincide with the brain Tmax.
Part 3: Tiered Behavioral Screening Protocols
This section details a tiered approach to efficiently screen the compound for potential therapeutic activities. All experiments must be conducted in compliance with institutional animal care and use committee (IACUC) regulations and reported according to the ARRIVE guidelines.[5][6][7][13]
Tier 1: General CNS Activity
Rationale: The first step is to determine if the compound has any general stimulant or sedative effects at the selected doses, as this can confound the interpretation of more complex behavioral tests.
Protocol: Locomotor Activity Test
-
Habituate mice to the testing room for at least 60 minutes.
-
Administer the vehicle, a positive control (e.g., amphetamine for hyperlocomotion, diazepam for hypolocomotion), or the test compound at various doses (e.g., 1, 3, 10 mg/kg, i.p.).
-
Place each mouse into an open-field arena (e.g., 40x40 cm) equipped with infrared beams.
-
Record locomotor activity (total distance traveled, horizontal beam breaks) for 60 minutes using an automated tracking system.
-
Interpretation: A significant increase in activity suggests a stimulant effect, while a decrease suggests a sedative effect. Doses that do not significantly alter baseline locomotion are preferred for subsequent hypothesis-driven tests.
Tier 2: Hypothesis-Driven Efficacy Models
Based on the structural rationale, the compound will be tested in validated models for antidepressant, anxiolytic, and antipsychotic-like effects.[14][15][16][17]
Rationale: The FST is a widely used primary screening tool for assessing antidepressant efficacy.[18][19][20] The test is based on the observation that animals administered antidepressants will struggle for longer periods before adopting an immobile posture, which is interpreted as a reduction in "behavioral despair".[17][18]
Protocol (Mice):
-
Apparatus: A clear cylinder (20 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm, making escape impossible.[18][21]
-
Procedure:
-
Administer vehicle, a positive control (e.g., fluoxetine, 20 mg/kg, i.p.), or the test compound.
-
After the predetermined pretreatment time (from PK study), gently place each mouse into the water cylinder for a 6-minute session.[22][23]
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it thoroughly, and place it in a heated recovery cage.[18]
-
-
Scoring: An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test.[18][22] Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Immobility (seconds) ± SEM |
| Vehicle | - | 10 | Value |
| Positive Control | Value | 10 | Value |
| Test Compound | 1 | 10 | Value |
| Test Compound | 3 | 10 | Value |
| Test Compound | 10 | 10 | Value |
Rationale: The EPM is a standard paradigm for screening anxiolytic drugs.[24][25][26] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[27][28] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[26][29]
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Analytical methods for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
An authoritative guide to the comprehensive analytical characterization of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a key pharmaceutical intermediate. This document provides detailed protocols and expert insights for researchers, analytical scientists, and quality control professionals in drug development.
Introduction: The Analytical Imperative for Chiral Pharmaceutical Intermediates
This compound is a chiral synthetic building block whose structural integrity, chemical purity, and enantiomeric fidelity are critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The presence of a specific stereoisomer, the (R)-configuration at the 4-position of the oxazolidinone ring, necessitates rigorous analytical control. Impurities, whether they are starting materials, by-products, or the undesired enantiomer, can have significant impacts on the final API's efficacy and safety profile.
This guide presents a multi-faceted analytical strategy employing orthogonal techniques to provide a complete profile of the compound. We will delve into chromatographic, spectroscopic, and thermal methods, explaining not just the "how" but the "why" behind each protocol. The validation of these methods is paramount, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose in a regulated environment.[1][2]
Chromatographic Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and enantiomeric excess of the target compound. Due to the compound's structure, two distinct HPLC methods are required: a reversed-phase method for purity analysis (related substances) and a chiral method for quantifying the enantiomeric purity.
Purity by Reversed-Phase HPLC (RP-HPLC)
Scientific Rationale: An RP-HPLC method is developed to separate the main compound from any potential impurities, which may include starting materials, synthetic by-products, or degradation products. A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds. The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good peak shape and resolution. The acidic modifier (e.g., phosphoric acid) ensures that the piperidine nitrogen is protonated, leading to consistent retention and symmetrical peaks.[3] UV detection is suitable due to the presence of the phenyl chromophore.[4]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) Gradient Isocratic: 30:70 (Adjust as needed for optimal resolution) Flow Rate 1.0 mL/min Column Temp. 30°C Detection UV at 225 nm | Injection Vol. | 10 µL |
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. Impurities are reported as a percentage of the total peak area.
Enantiomeric Purity by Chiral HPLC
Scientific Rationale: To quantify the (R)-enantiomer relative to its (S)-counterpart, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including oxazolidinone derivatives.[5][6] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. A polar organic mobile phase is often employed to enhance these chiral recognition interactions.[5]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
Parameter Condition Column Amylose-based CSP (e.g., Lux Amylose-1 or similar) Mobile Phase Acetonitrile (or a mixture of Hexane/Ethanol) Flow Rate 0.5 - 1.0 mL/min Column Temp. 25°C Detection UV at 225 nm | Injection Vol. | 5 µL |
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers (requires injection of a racemic or enriched standard). Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide unambiguous confirmation of the chemical structure and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. For this molecule, characteristic signals for the phenyl, piperidine, and oxazolidinone rings are expected.[7][8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected ¹H NMR Signals:
-
Phenyl group: Multiplets in the aromatic region (~7.2-7.5 ppm).
-
Oxazolidinone ring: Protons at C4 and C5 will appear as characteristic multiplets. The CH proton adjacent to the phenyl group (C4) will be a distinct signal.[10]
-
Piperidine ring: A complex series of multiplets for the CH₂ and CH protons.
-
N-H proton (piperidine HCl): A broad singlet, potentially exchangeable with D₂O.
-
Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺ in positive ion mode. The fragmentation pattern will be characteristic of the piperidine and oxazolidinone rings.[11][12][13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.
-
Expected Results:
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR provides confirmation of the functional groups present in the molecule. Specific vibrational frequencies correspond to particular bonds. This technique is excellent for rapid identity confirmation.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H stretch (piperidine HCl): Broad absorption around 2700-3000 cm⁻¹.
-
C=O stretch (oxazolidinone): Strong, sharp absorption around 1740-1760 cm⁻¹.[8]
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (oxazolidinone): Absorption in the 1100-1250 cm⁻¹ region.[8]
-
Thermal Analysis of the Hydrochloride Salt
Scientific Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical properties of the hydrochloride salt form.[15][16] DSC measures heat flow associated with thermal transitions like melting, while TGA measures changes in mass upon heating, which is useful for detecting residual solvent or water of hydration.[17][18]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA pan or hermetically sealed DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Analysis Conditions:
Parameter Condition Heating Rate 10 °C/min Temperature Range 30 °C to 350 °C | Purge Gas | Nitrogen at 30-50 mL/min |
-
Data Analysis:
-
TGA Thermogram: Examine for mass loss. A loss corresponding to water or solvent may occur at lower temperatures, while decomposition will occur at higher temperatures.[17]
-
DSC Thermogram: Observe for thermal events. A sharp endotherm typically indicates the melting point of a crystalline solid.[15] Broad endotherms may suggest the loss of solvent or a glass transition.[18]
-
| Thermal Analysis Data | Expected Observation | Interpretation |
| TGA | Minimal mass loss (<1%) below 150°C. Significant mass loss at higher temperatures. | Sample is likely anhydrous and free of residual solvent. Onset of decomposition can be determined. |
| DSC | A sharp endothermic peak. | Indicates a crystalline solid with a defined melting point.[15] |
Analytical Method Validation
Scientific Rationale: Once developed, the RP-HPLC and Chiral HPLC methods must be validated to ensure they are suitable for their intended purpose.[1][19] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[20] This process provides documented evidence that the method is accurate, precise, specific, and robust.[21]
Validation Parameters and Protocols:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blanks, placebos, and forced degradation samples to show that no other substance co-elutes with the main peak.[20]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of different concentrations are analyzed. The peak area is plotted against concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a sample with a known amount of analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability: Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The results are reported as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.
References
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- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Antimicrobial Agents and Chemotherapy. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes.
- Blog. (2025). What are the mass spectrometry characteristics of piperidines?.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
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- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- International Journal of Applied Pharmaceutics. (2020). Analytical Method Validation Parameters: An Updated Review.
- Analytical Chemistry. (n.d.). High Resolution Mass Spectrum of Piperidine.
- International Journal of Pharmacy and Technology. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
- Journal of Chromatography A. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Molecules. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed Central.
- ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
- Molecules. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC - NIH.
- Molecules. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
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Application Note: Chiral Purity and Assay of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous chiral purity determination and assay of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. The method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of this chiral compound. The described protocol leverages a polysaccharide-based chiral stationary phase to achieve excellent enantiomeric resolution and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Introduction: The Significance of Chiral Separation
This compound is a chiral molecule belonging to the oxazolidinone class of compounds. In pharmaceutical development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the desired (R)-enantiomer from its undesired (S)-enantiomer is critical for ensuring the safety and efficacy of any potential drug product.
The primary challenge in this analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult.[2] Chiral chromatography, particularly using polysaccharide-based stationary phases, has proven to be a highly effective technique for resolving enantiomeric pairs of oxazolidinone analogues.[3][4][5] These stationary phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation.[6] This application note provides a comprehensive guide to developing and validating such a method.
Experimental Apparatus and Conditions
A systematic approach was taken to develop the optimal chromatographic conditions.[7] Initial screening focused on polysaccharide-based chiral columns due to their broad applicability in separating oxazolidinone derivatives.[5][6]
Materials and Reagents
-
This compound (Reference Standard)
-
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (Reference Standard)
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water (Milli-Q or equivalent)
Chromatographic System
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable for this analysis.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the chiral separation and assay.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane : 2-Propanol : Ethanol : TFA (85 : 10 : 5 : 0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| Run Time | 20 minutes |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The Chiralpak® AD-H column, which has an amylose tris(3,5-dimethylphenylcarbamate) selector, was chosen. Amylose-based CSPs are known to form chiral helical grooves that create a stereospecific environment.[6] The separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector.
-
Mobile Phase Composition: A normal-phase mobile phase was selected. The n-hexane acts as the weak solvent, while the alcohols (IPA and Ethanol) serve as polar modifiers that compete with the analyte for polar interaction sites on the CSP. The ratio is optimized to achieve a balance between retention and resolution. The addition of a small amount of TFA can improve peak shape by suppressing the ionization of any residual basic sites on the silica backbone of the CSP.[6]
-
Detection Wavelength: The wavelength of 220 nm was chosen based on the UV absorbance profile of the phenyl-oxazolidinone chromophore, ensuring high sensitivity for both the active pharmaceutical ingredient (API) and its enantiomeric impurity.
Protocols and Methodologies
Standard and Sample Preparation
Protocol for Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent (Mobile Phase).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Protocol for System Suitability Solution (Spiked with (S)-enantiomer):
-
Prepare a stock solution of the (S)-enantiomer at a concentration of 0.05 mg/mL in the diluent.
-
Add 1 mL of the (S)-enantiomer stock solution to 9 mL of the (R)-enantiomer standard solution (0.5 mg/mL).
-
This results in a solution containing the (R)-enantiomer at approximately 0.45 mg/mL and the (S)-enantiomer at 0.005 mg/mL (approximately 1% of the main component).
Protocol for Sample Preparation (0.5 mg/mL):
-
Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient.
-
Follow steps 2-6 as described in the "Protocol for Standard Preparation."
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the analysis.
Caption: Workflow for HPLC Method Development and Optimization.
System Suitability and Method Validation
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[8] The validation was performed according to ICH Q2(R1) guidelines.[1]
System Suitability Test (SST)
Before starting any sample analysis, the system suitability must be confirmed by injecting the System Suitability Solution. This ensures the chromatographic system is performing adequately.[1]
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs between (R) and (S) enantiomer peaks ≥ 2.0 |
| Tailing Factor (T) | T for the (R)-enantiomer peak ≤ 1.5 |
| Repeatability (%RSD) | %RSD of 5 replicate injections of the (R)-enantiomer peak area ≤ 2.0% |
The logical flow for passing the SST is crucial for ensuring data integrity.
Caption: Logical flow diagram for System Suitability Test (SST) criteria.
Method Validation Summary
| Validation Parameter | Result |
| Specificity | The method demonstrated excellent specificity. The excipient blank showed no interfering peaks at the retention times of the (R) and (S) enantiomers. Peak purity analysis confirmed the homogeneity of the analyte peaks under stress conditions (acid, base, peroxide, heat, and light). |
| Linearity | The method was linear for the (R)-enantiomer over the range of 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL) with a correlation coefficient (r²) of >0.999. The (S)-enantiomer was linear from the Limit of Quantitation (LOQ) to 0.75 µg/mL (r² > 0.998).[9] |
| Accuracy | Accuracy was determined by spiking the drug product with known amounts of the (R)-enantiomer at three concentration levels (80%, 100%, 120%). The mean recovery was found to be between 99.0% and 101.5%. |
| Precision | The repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated. The %RSD for the assay of the (R)-enantiomer was less than 1.0% for both.[10] |
| LOD & LOQ | The Limit of Detection (LOD) for the (S)-enantiomer was determined to be 0.05 µg/mL (S/N ratio of 3:1). The Limit of Quantitation (LOQ) was 0.15 µg/mL (S/N ratio of 10:1), which corresponds to 0.03% of the nominal concentration.[2] |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of 2-Propanol in the mobile phase (±1%). The resolution remained > 2.0 in all cases.[9] |
Results and Discussion
A typical chromatogram from the analysis of the system suitability solution is shown below.
(Note: A representative chromatogram image would be inserted here in a full application note. For this text-based format, a description is provided.)
Description of a Typical Chromatogram: The chromatogram would show two well-resolved peaks. The first, smaller peak corresponds to the (S)-enantiomer, eluting at approximately 9.5 minutes. The second, much larger peak corresponds to the desired (R)-enantiomer, eluting at approximately 11.2 minutes. The baseline is stable and free of noise. The resolution between the two peaks is calculated to be greater than 2.5, and the tailing factor for the (R)-enantiomer peak is approximately 1.1, well within the acceptance criteria.
Calculations:
-
Assay (% w/w):
-
Enantiomeric Purity (% Area):
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 2.0) | 1. Column degradation.2. Incorrect mobile phase composition. | 1. Replace the column.2. Prepare fresh mobile phase, ensuring accurate measurements. |
| Peak Tailing (T > 1.5) | 1. Column contamination.2. Sample overload. | 1. Flush the column with a stronger solvent (e.g., 100% IPA).2. Reduce the sample concentration or injection volume.[7] |
| Variable Retention Times | 1. Pump malfunction or leak.2. Inadequate system equilibration. | 1. Check the pump for leaks and ensure consistent flow.2. Equilibrate the system for at least 30-60 minutes with the mobile phase before analysis. |
| Extraneous Peaks | 1. Contaminated diluent or mobile phase.2. Sample degradation. | 1. Use fresh, high-purity solvents.2. Ensure sample solutions are stored properly and analyzed within their established stability period. |
Conclusion
The HPLC method described in this application note is specific, accurate, precise, and robust for the determination of chiral purity and the assay of this compound. The use of a Chiralpak® AD-H column provides excellent resolution between the enantiomers, and the method has been validated according to ICH guidelines. This protocol is suitable for routine quality control analysis in a regulated laboratory environment, providing confidence in the stereochemical integrity and potency of the active pharmaceutical ingredient.
References
-
Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z.-I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
-
Repository of the Academy's Library. (2023). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Available at: [Link]
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Journal of Chromatographic Science. (n.d.). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Oxford Academic. Available at: [Link]
-
MTMT. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Available at: [Link]
-
ResearchGate. (2021). (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Available at: [Link]
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SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
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LCGC. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]
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Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available at: [Link]
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PharmaTutor. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available at: [Link]
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PharmaInfo. (n.d.). Analytical method development by using QbD - An emerging approach for robust analytical method development. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
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Mass spectrometry of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
An Application Note on the Mass Spectrometric Characterization of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Abstract
This document provides a detailed guide for the mass spectrometric analysis of this compound, a compound featuring a core structure relevant to pharmaceutical development. The protocols herein are designed for researchers, scientists, and drug development professionals requiring robust methods for structural confirmation and identification. We employ Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to elucidate the compound's fragmentation behavior. This note explains the rationale behind methodological choices, from sample preparation to instrument tuning, and presents a proposed fragmentation pathway supported by established principles of gas-phase ion chemistry. The aim is to provide a self-validating framework for the analysis of this molecule and structurally similar compounds.
Introduction and Theoretical Framework
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is a heterocyclic compound incorporating both a piperidine and an oxazolidinone moiety. Such scaffolds are of significant interest in medicinal chemistry.[1] Accurate structural characterization is a critical step in the synthesis and development of novel chemical entities. Mass spectrometry, particularly with soft ionization techniques, is an indispensable tool for confirming molecular weight and deducing structural features.[2]
Compound Overview:
-
Chemical Name: this compound
-
Molecular Formula (Free Base): C₁₄H₁₈N₂O₂
-
Molecular Weight (Free Base): 246.31 g/mol
-
Molecular Formula (HCl Salt): C₁₄H₁₉ClN₂O₂
-
Molecular Weight (HCl Salt): 282.77 g/mol
Choice of Analytical Technique: ESI-MS/MS
Electrospray Ionization (ESI) is the preferred method for this analysis. As a soft ionization technique, it is ideal for generating intact gas-phase ions from polar, thermally labile molecules with minimal in-source fragmentation.[2][3] The target molecule contains two basic nitrogen atoms, with the piperidinyl nitrogen being the most likely site of protonation due to its higher basicity compared to the amide nitrogen within the oxazolidinone ring. This makes the molecule highly suitable for analysis in the positive ion mode ([M+H]⁺).[4][5]
Tandem mass spectrometry (MS/MS) is subsequently used for structural elucidation. The protonated molecule ([M+H]⁺), isolated in the first stage of the mass spectrometer, is subjected to Collision-Induced Dissociation (CID).[6] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, inducing fragmentation along the most labile chemical bonds.[6] The resulting product ions are then analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to create a dilute, clean solution of the analyte in a solvent compatible with ESI. The hydrochloride salt will readily dissociate in polar solvents, leaving the protonated free base for analysis.
Reagents and Materials:
-
This compound standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Deionized Water
-
Formic Acid (≥98%)
-
1.5 mL microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Step-by-Step Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the solid in 1 mL of methanol in a clean microcentrifuge tube.
-
Vortex thoroughly for 30 seconds to ensure complete dissolution.
-
-
Working Solution for Infusion (1-10 µg/mL):
-
Prepare a working solution by diluting the stock solution. A typical final concentration for direct infusion is between 1 and 10 µg/mL.
-
For a 5 µg/mL solution, add 5 µL of the 1 mg/mL stock solution to 995 µL of a solvent mixture. A common solvent for positive mode ESI is 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.
-
The addition of formic acid is critical as it maintains an acidic pH, ensuring the analyte remains protonated, which enhances the signal intensity of the [M+H]⁺ ion.[5]
-
Mass Spectrometry Analysis
The following protocol outlines the general parameters for analyzing the prepared sample using a tandem mass spectrometer, such as a triple quadrupole (TQ) or quadrupole time-of-flight (Q-TOF) instrument.
Caption: General workflow for MS analysis.
Instrumental Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen has a high proton affinity, leading to a strong [M+H]⁺ signal.[4] |
| Capillary Voltage | 3.0 – 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Cone/Nozzle Voltage | 20 – 40 V | A low voltage is used to prevent in-source fragmentation, ensuring the integrity of the precursor ion.[7] |
| Desolvation Gas Flow | Instrument Dependent (e.g., 600-800 L/hr) | Aids in the desolvation of charged droplets to release gas-phase ions. |
| Desolvation Temperature | 350 – 450 °C | Must be high enough for efficient solvent evaporation but low enough to prevent thermal degradation of the analyte. |
| MS1 Scan Range | m/z 50 – 500 | A range sufficient to detect the protonated molecule ([M+H]⁺ at m/z ~247.1) and potential low-mass fragments or adducts. |
| MS2 Product Ion Scan | Precursor Ion: m/z 247.1 | Isolates the ion of interest for fragmentation analysis. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation upon collision. |
| Collision Energy (CE) | Ramped 10 – 40 eV | A range of energies is used to generate a comprehensive fragmentation spectrum, revealing both low-energy and high-energy fragments.[6] |
Data Interpretation and Expected Fragmentation
Upon analysis, the full scan (MS1) spectrum should prominently feature the protonated molecule. The tandem MS (MS2) spectrum will reveal the structural fingerprint of the molecule.
Precursor Ion Identification
The primary ion observed in the MS1 scan will be the protonated free base.
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₄H₁₈N₂O₂ + H]⁺ | 247.1441 |
Proposed Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion (m/z 247.1) is anticipated to be driven by the charge localized on the piperidine nitrogen. The primary fragmentation routes involve cleavages around this charged center and within the heterocyclic rings.
Caption: Key proposed fragmentation pathways for the protonated molecule.
Explanation of Major Fragments:
-
Fragment at m/z 163.1 (C₁₀H₁₁O₂⁺): This significant fragment likely arises from the cleavage of the C-N bond connecting the piperidine ring to the oxazolidinone nitrogen. This cleavage is favorable as it separates the charged piperidine moiety (as a neutral loss or a smaller charged fragment) from the more stable phenyl-oxazolidinone structure.
-
Fragment at m/z 85.1 (C₅H₉N⁺): This ion corresponds to the protonated, intact piperidine ring that has dissociated from the rest of the molecule. This is a common fragmentation pathway for N-substituted piperidines.[4]
-
Fragment at m/z 118.1 (C₈H₈O⁺): This fragment can be formed from the ion at m/z 163.1 via the neutral loss of carbon dioxide (44 Da) from the oxazolidinone ring. The cleavage of oxazolidinone rings is a known fragmentation route.[8]
-
Fragment at m/z 91.1 (C₇H₇⁺): The tropylium ion is a very common and stable fragment in mass spectrometry for compounds containing a benzyl group. It can be formed through rearrangement and cleavage of the phenyl-containing fragments.
Conclusion
The combination of Electrospray Ionization and tandem mass spectrometry provides a powerful and reliable method for the structural characterization of this compound. The protocols detailed in this application note establish a clear workflow for sample preparation and instrumental analysis. By observing the protonated molecular ion at m/z 247.1 and its characteristic fragment ions, researchers can confidently confirm the identity and structural integrity of this compound. The proposed fragmentation pathway serves as a guide for interpreting the resulting spectra and can be adapted for the analysis of other structurally related molecules.
References
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Coelho, A. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15(8). Retrieved from [Link]
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Sebbar, N. K., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Retrieved from [Link]
-
Guo, X., et al. (2022). Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
-
Guo, X., et al. (2022). Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. PubMed. Retrieved from [Link]
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Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Guo, X., et al. (2022). Unexpected Gas-Phase Nitrogen–Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-( N -Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
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Kumar, P. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Retrieved from [Link]
-
Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Harvard Apparatus. Retrieved from [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Defense Technical Information Center. (2010, May 1). Dissociation Dynamics of Nitrogen Rich Cyclic Compounds. Retrieved from [Link]
-
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. Retrieved from [Link]
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Holly, J., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide. PubChem Compound Database. Retrieved from [Link]
-
Van der Burg, W. J., & Eeltink, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]
-
Reddit. (2024, July 23). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. r/chemhelp. Retrieved from [Link]
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Liu, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1). PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Zoliflodacin. PubChem Compound Database. Retrieved from [Link]
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Application Notes and Protocols for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride: A Research Tool for Investigating RORγt-Mediated Immuno-pathways
Introduction: Targeting the Master Regulator of Th17 Cells
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a synthetic small molecule designed as a research tool for investigating the function of the Retinoic acid receptor-related Orphan Receptor C2 (RORC2 or RORγt). RORγt is a nuclear receptor that serves as the master transcriptional regulator for the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are a distinct lineage of CD4+ T helper cells that are critical for host defense against certain extracellular pathogens. However, their dysregulation and excessive production of pro-inflammatory cytokines, particularly Interleukin-17A (IL-17A) and IL-17F, are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis.[1][2]
This compound is characterized as a RORγt inverse agonist, a class of molecules that bind to the receptor and reduce its basal transcriptional activity.[3] By inhibiting RORγt, this compound can suppress the expression of key Th17 signature genes, leading to a reduction in Th17 cell differentiation and cytokine production.[1] This makes it a valuable tool for researchers seeking to dissect the role of the RORγt/Th17 signaling axis in both physiological and pathological contexts.
This guide provides detailed application notes and protocols to facilitate the use of this compound in your research endeavors.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, based on its hydrochloride salt form and the common properties of similar small molecules, the following handling guidelines are recommended.
| Property | Recommendation |
| Appearance | White to off-white solid. |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. |
| Solubility | Expected to be soluble in DMSO and water. It is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then further dilute with aqueous buffers or cell culture media for working solutions. Avoid repeated freeze-thaw cycles of aqueous solutions. |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. The molecular weight should be confirmed from the supplier's technical data sheet.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 300 g/mol , add 333 µL of DMSO to 1 mg of the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
In Vitro Applications: Probing RORγt Function
RORγt Inverse Agonist Activity Assessment
The primary application of this compound is to inhibit RORγt activity. This can be quantified using various in vitro assays.
These assays determine the direct interaction of the compound with the RORγt ligand-binding domain (LBD). A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the displacement of a fluorescently labeled ligand or the disruption of the RORγt-LBD and a coactivator peptide interaction. While specific IC50 values for this compound are not publicly available, potent RORγt inverse agonists typically exhibit IC50 values in the nanomolar to low micromolar range in such assays.[4]
Reporter gene assays in cell lines (e.g., HEK293 or Jurkat cells) transiently or stably expressing a RORγt-responsive luciferase reporter construct are crucial for determining the functional inverse agonist activity in a cellular context.
Illustrative Protocol for a RORγt Reporter Assay:
-
Cell Seeding: Seed HEK293 cells co-transfected with a Gal4-RORγt-LBD expression vector and a Gal4-responsive luciferase reporter plasmid into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 10 µM down to 1 nM) or vehicle control (DMSO).
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Measurement: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for RORγt reporter gene assay.
Inhibition of Th17 Cell Differentiation and Function
A key application is to assess the compound's ability to inhibit the differentiation of naïve CD4+ T cells into Th17 cells and suppress their pro-inflammatory functions.
This assay involves culturing naïve CD4+ T cells under Th17-polarizing conditions in the presence or absence of the RORγt inverse agonist.
Protocol for Mouse Naïve CD4+ T Cell Differentiation:
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Plate the naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarization: Culture the cells in media supplemented with a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 antibodies).
-
Compound Treatment: Add this compound at various concentrations (a typical starting range would be 10 µM to 10 nM) or vehicle control (DMSO) at the initiation of the culture.[5]
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Analyze the differentiation into Th17 cells by intracellular staining for IL-17A and RORγt using flow cytometry.
Caption: Inhibition of Th17 differentiation by RORγt inverse agonist.
The functional consequence of RORγt inhibition is a reduction in IL-17A secretion. This can be measured from the supernatants of differentiated Th17 cell cultures.
Protocol for IL-17A ELISA:
-
Sample Collection: Collect the supernatants from the Th17 differentiation cultures at the end of the incubation period.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A using a commercially available kit, following the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of IL-17A in the supernatants by comparing the absorbance values to a standard curve.
In Vivo Applications: Investigating Autoimmune Disease Models
This compound can be used in animal models of Th17-driven autoimmune diseases to assess its therapeutic potential.
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
EAE is a widely used mouse model of multiple sclerosis, where disease pathology is driven by myelin-reactive Th1 and Th17 cells.[6]
Illustrative Protocol for EAE Treatment:
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment Regimen: Once clinical signs of EAE appear (e.g., tail limpness), begin treatment with this compound. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be optimized. For novel RORγt inverse agonists, oral doses in the range of 10-100 mg/kg/day have been reported in similar models.[7] A vehicle control group should be included.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Histological and Immunological Analysis: At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination. Isolate lymphocytes from the central nervous system and lymphoid organs to analyze the frequency of Th17 cells and cytokine production ex vivo.
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a psoriasis-like skin inflammation in mice that is dependent on the IL-23/Th17 axis.[8][9]
Illustrative Protocol for Topical Treatment in a Psoriasis Model:
-
Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of mice for 5-7 consecutive days.[8]
-
Topical Formulation: Prepare a topical formulation of this compound. A simple formulation could involve dissolving the compound in a vehicle such as a mixture of ethanol and water, or a cream base.[10]
-
Treatment Application: Apply the topical formulation of the compound or vehicle control to the inflamed skin area daily, typically starting concurrently with or shortly after the first imiquimod application.
-
Assessment of Inflammation: Measure the severity of skin inflammation daily by scoring erythema, scaling, and thickness. Ear thickness can be measured with a caliper.
-
Histological and Molecular Analysis: At the end of the experiment, collect skin biopsies for histological analysis of epidermal thickness and inflammatory cell infiltration. Analyze the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23) in the skin by quantitative PCR or ELISA.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of RORγt and Th17 cells in health and disease. The protocols outlined in this guide provide a framework for its application in a variety of in vitro and in vivo experimental settings. As with any research compound where public data is limited, it is imperative for researchers to perform initial dose-response experiments to determine the optimal concentrations for their specific assays and models. Further characterization of its pharmacokinetic and pharmacodynamic properties will enhance its utility as a precise tool for dissecting the complexities of the immune system.
References
-
Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin. (2016). PLoS ONE. [Link]
-
Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
RORγt and RORα signature genes in human Th17 cells. (2017). PLOS ONE. [Link]
-
RORγt inverse agonist effect on IL-17A transcript in human CD4 T cells during Th17 differentiation. (n.d.). ResearchGate. [Link]
-
RORγt inverse agonists used in gene signature studies. (n.d.). ResearchGate. [Link]
-
RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2019). Scientific Reports. [Link]
-
Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. (2009). Journal of Immunology. [Link]
-
(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (2020). Annual Review of Pharmacology and Toxicology. [Link]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. (2018). ACS Omega. [Link]
-
Synthesis and Biological Evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2021). Archiv der Pharmazie. [Link]
-
The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment. (2014). Journal of Neuroinflammation. [Link]
-
Toll-like receptor 2 and 4 antagonism for the treatment of experimental autoimmune encephalomyelitis (EAE)-related pain. (2022). Journal of Neuroinflammation. [Link]
-
(Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (2019). Annual Review of Pharmacology and Toxicology. [Link]
-
Discovery of[8][10][11]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Identification of New Lupane-Type Triterpenoids as Inverse Agonists of RAR-Related Orphan Receptor Gamma (RORγ). (2021). Journal of Natural Products. [Link]
-
Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. (2021). Molecules. [Link]
-
A novel series of cysteine-dependent, allosteric inverse agonists of the nuclear receptor RORγt. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2022). International Journal of Molecular Sciences. [Link]
Sources
- 1. US5668286A - Oxazolidinone derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of imiquimod-induced psoriasis in the mice model by topical delivery of phosphodiesterase 4 inhibitor roflumilast incorporated nanoemulgel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride - Yield Improvement Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing complex molecules like (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride can present significant challenges, particularly concerning reaction yield and purity. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies to help you navigate the intricacies of this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
The synthesis of this molecule, a valuable building block in medicinal chemistry, typically involves a multi-step process. Low yields at any stage can significantly impact the overall efficiency and cost-effectiveness of your research. This guide will focus on troubleshooting and optimizing the key transformations involved.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and efficient route involves a three-step sequence:
-
Formation of the Oxazolidinone Core: Synthesis of the chiral intermediate, (R)-4-Phenyl-2-oxazolidinone, starting from (R)-phenylglycinol.
-
Coupling Reaction: Reductive amination between (R)-4-Phenyl-2-oxazolidinone and an N-protected 4-piperidone derivative (commonly N-Boc-4-piperidone).
-
Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) and subsequent formation of the hydrochloride salt.
Q2: What are the most critical steps affecting the overall yield?
Each step presents unique challenges. However, the reductive amination (coupling step) and the final deprotection/salt formation are often the most critical for maximizing yield and purity. Inefficient coupling can lead to difficult-to-remove starting materials, while incomplete deprotection or side reactions during this step can result in a complex product mixture.
Q3: Why is the choice of protecting group for the piperidine nitrogen important?
The tert-Butoxycarbonyl (Boc) group is widely used due to its stability under the conditions of reductive amination and its relatively straightforward removal under acidic conditions. Using an unprotected piperidone can lead to side reactions, such as self-condensation or reaction with the reducing agent.
Troubleshooting Guide: Step-by-Step Yield Optimization
This section provides a detailed breakdown of potential issues and solutions for each major synthetic step.
Step 1: Synthesis of (R)-4-Phenyl-2-oxazolidinone
The formation of the oxazolidinone ring from (R)-phenylglycinol is generally a high-yielding reaction. However, issues can still arise.
Issue: Low Yield of (R)-4-Phenyl-2-oxazolidinone
-
Potential Cause 1: Inefficient Cyclization Agent. The choice of carbonyl source for the cyclization is crucial. Diethyl carbonate is a common and effective reagent.[1]
-
Solution: Ensure the diethyl carbonate is of high purity and used in sufficient excess. The reaction is typically driven by the removal of ethanol.[1]
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The reaction requires elevated temperatures to proceed efficiently.
-
Solution: Maintain a reaction temperature of 130-140°C to ensure the distillation of ethanol as it forms, driving the reaction to completion.[1]
-
-
Potential Cause 3: Ineffective Catalyst. A base catalyst, such as potassium carbonate (K₂CO₃), is often used to facilitate the reaction.
-
Solution: Ensure the potassium carbonate is anhydrous and finely powdered for optimal reactivity.
-
Optimized Protocol: Synthesis of (R)-4-Phenyl-2-oxazolidinone [1]
-
Combine (R)-phenylglycinol, a molar excess of diethyl carbonate (e.g., 2.5 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 equivalents) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the mixture to 130-140°C.
-
Continuously remove the ethanol byproduct by distillation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, dissolve the residue in a suitable solvent like dichloromethane (CH₂Cl₂) and filter to remove the catalyst.
-
Wash the organic phase with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/petroleum ether) to obtain the desired (R)-4-Phenyl-2-oxazolidinone as a white solid.
Step 2: Reductive Amination of (R)-4-Phenyl-2-oxazolidinone with N-Boc-4-piperidone
This is often the most challenging step, with several potential pitfalls that can lead to low yields and purification difficulties. Reductive amination is a cornerstone of amine synthesis in pharmaceutical development.[2]
Issue: Incomplete Reaction or Formation of Side Products
-
Potential Cause 1: Inefficient Imine Formation. The initial formation of the imine intermediate between the oxazolidinone and the piperidone is a critical equilibrium-driven step.
-
Solution:
-
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and shift the equilibrium towards the imine.
-
Acid Catalysis: Use a catalytic amount of a mild acid, such as acetic acid, to promote imine formation.[3]
-
-
-
Potential Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is critical for selectively reducing the imine in the presence of the ketone starting material.[4]
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation due to its mildness and high selectivity for imines over ketones.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting piperidone if not used carefully. If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[3][4]
-
-
Potential Cause 3: Over-alkylation. The secondary amine product can potentially react further.
-
Solution: Careful control of stoichiometry, using only a slight excess of the piperidone, can minimize this side reaction.[3]
-
Troubleshooting Reductive Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete imine formation. | Add a dehydrating agent (e.g., MgSO₄) or a catalytic amount of acetic acid.[3] |
| Insufficiently active reducing agent. | Ensure the quality and proper handling of NaBH(OAc)₃. | |
| Presence of Ketone Starting Material | Premature addition or overly reactive reducing agent. | Use the milder NaBH(OAc)₃. If using NaBH₄, pre-form the imine before adding the reducing agent.[3][4] |
| Formation of Impurities | Over-alkylation or side reactions. | Use a slight excess of the amine component and maintain a controlled reaction temperature.[3] |
Visualizing the Reductive Amination Workflow
Caption: Workflow for the reductive amination step.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.
Issue: Incomplete Deprotection or Product Degradation
-
Potential Cause 1: Inappropriate Acidic Conditions. While trifluoroacetic acid (TFA) in dichloromethane is a common method for Boc deprotection, it can sometimes be too harsh, leading to side products.[5]
-
Solution: A milder and often cleaner method is to use a solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether.[6] This often leads to the direct precipitation of the hydrochloride salt, simplifying purification.
-
-
Potential Cause 2: Difficult Salt Precipitation. The hydrochloride salt may not readily precipitate from the reaction mixture.
-
Solution:
-
Solvent Choice: Ensure the solvent used for the deprotection and precipitation is one in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE).
-
Trituration: After removing the reaction solvent, triturate the crude oil with a non-polar solvent to induce precipitation.
-
-
-
Potential Cause 3: Formation of a Hygroscopic Solid. The final hydrochloride salt can be hygroscopic, making it difficult to handle and weigh accurately.
-
Solution: Dry the final product under high vacuum and store it in a desiccator over a strong drying agent.
-
Optimized Protocol: Boc Deprotection and Salt Formation
-
Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M) or bubble HCl gas through the solution.
-
Stir the reaction at 0°C to room temperature and monitor by TLC until the starting material is consumed.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with a non-polar solvent like diethyl ether to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under high vacuum.
Decision Tree for Troubleshooting Low Overall Yield
Sources
- 1. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride
Welcome to the technical support center for the purification of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity final product.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: We are experiencing a significant loss of product during the recrystallization of this compound. What are the potential causes and how can we improve the yield?
Answer:
Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural parameters. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent at room temperature or below, a significant portion will remain in the mother liquor, leading to low yields.
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol/ethyl acetate mixtures, acetonitrile). A good starting point is a solvent system where the crude product shows good solubility upon heating and significant precipitation upon cooling.
-
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent portion-wise to the crude material until complete dissolution is achieved.
-
-
Premature Crystallization: If the solution cools too rapidly, impurities can be trapped within the crystal lattice, or fine, difficult-to-filter crystals may form.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Incomplete Precipitation: The hydrochloride salt's solubility might still be significant even at low temperatures.
-
Solution: Consider adding a non-polar "anti-solvent" (e.g., diethyl ether, hexanes) dropwise to the cooled solution to induce further precipitation. Be cautious, as rapid addition can cause the product to "oil out."
-
Issue 2: Persistent Impurities Detected by HPLC
Question: Our HPLC analysis of the purified this compound consistently shows the presence of several impurities. How can we identify and remove them?
Answer:
Identifying and eliminating persistent impurities requires a systematic approach, often combining analytical characterization with targeted purification strategies.
-
Potential Impurity Sources:
-
Starting Materials: Unreacted starting materials or impurities within them can carry through the synthesis.
-
Side-Products: The reaction conditions may favor the formation of side-products, such as diastereomers or regioisomers.
-
Degradation Products: The compound may be unstable under certain conditions (e.g., acidic, basic, or high temperature), leading to degradation.[1][2] For instance, hydrolysis of the oxazolidinone ring is a potential degradation pathway.[3]
-
-
Impurity Identification:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is invaluable for determining the molecular weights of the impurities, providing clues to their structures.
-
NMR Spectroscopy: 1H and 13C NMR can help elucidate the structures of major impurities if they can be isolated or are present in sufficient quantity.
-
-
Purification Strategies:
-
Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Technique: Reversed-phase HPLC is often effective for polar compounds like hydrochloride salts.[4][5] Normal-phase chromatography on silica gel can also be employed, sometimes requiring the use of a mobile phase modifier (e.g., triethylamine) to prevent peak tailing.
-
Stationary Phase: Chiral stationary phases (CSPs) are essential for separating enantiomers and can also be effective for separating diastereomers.[6][7][8]
-
-
Acid-Base Extraction: If the impurities have different pKa values than the desired product, a liquid-liquid extraction with an appropriate aqueous acid or base can be used to separate them.
-
Salt Formation/Breaking: Converting the hydrochloride salt to the free base, purifying the free base by chromatography or recrystallization, and then reforming the hydrochloride salt can be an effective strategy to remove certain impurities.
-
Issue 3: Difficulty in Achieving High Enantiomeric Purity
Question: We are struggling to achieve an enantiomeric excess (e.e.) greater than 98% for our this compound. What are the best methods to enhance chiral purity?
Answer:
Achieving high enantiomeric purity is critical for pharmaceutical applications.[6][9][10] Here are several approaches to improve the enantiomeric excess:
-
Chiral Chromatography: This is the most direct and often most effective method for separating enantiomers.[8][11]
-
Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are the industry standards.[6] Polysaccharide-based CSPs are often a good starting point for oxazolidinone derivatives.
-
-
Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.
-
Procedure:
-
React the free base of your compound with a chiral acid (e.g., tartaric acid, mandelic acid).
-
Perform a fractional recrystallization of the resulting diastereomeric salts.
-
Isolate the desired diastereomer and then treat it with a base to liberate the desired enantiomer of your compound.
-
Finally, form the hydrochloride salt.
-
-
-
Kinetic Resolution: This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer. This is generally more complex to implement than the other methods.
Workflow for Chiral Purity Enhancement
Caption: Decision workflow for enhancing the chiral purity of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: To confirm the chemical structure and identify any structural isomers or major impurities.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to help identify unknown impurities.
-
Polarimetry: A rapid but less accurate method than chiral HPLC for measuring the optical rotation, which can be a useful indicator of enantiomeric purity.[4][11]
| Analytical Technique | Primary Purpose | Key Parameters |
| Reversed-Phase HPLC | Chemical Purity | Peak area percentage of the main component and impurities. |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (e.e. %), resolution between enantiomers.[6] |
| NMR Spectroscopy | Structural Confirmation | Chemical shifts, coupling constants, integration. |
| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio (m/z). |
| Polarimetry | Optical Activity | Specific rotation [α].[7] |
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To ensure the long-term stability of the compound, it should be stored in a well-closed container, protected from light and moisture.[1] Storage at refrigerated temperatures (2-8 °C) is recommended to minimize the potential for degradation over time. As some piperidine derivatives can be sensitive to acidic or basic conditions, storing the solid hydrochloride salt is generally preferable to storing solutions, especially if the pH is not controlled.[1]
Q3: Can you provide a general protocol for the recrystallization of this compound?
A3: The following is a general, starting-point protocol that should be optimized for your specific crude material:
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system (e.g., isopropanol, ethanol, methanol/ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to reflux.
-
Addition of Solvent: Add small portions of the hot solvent until the solid has just completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Q4: During the conversion of the free base to the hydrochloride salt, the product "oils out" instead of precipitating as a solid. How can this be resolved?
A4: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This often happens when the solution is supersaturated or when the product's melting point is lower than the temperature of the solution.
-
Slower Addition of Acid: Add the HCl solution (e.g., HCl in isopropanol or diethyl ether) very slowly to a vigorously stirred solution of the free base.
-
Lower Temperature: Cool the solution of the free base to 0 °C or below before and during the addition of the acid.
-
Dilution: Use a more dilute solution of the free base.
-
Solvent Choice: The choice of solvent is critical. A solvent in which the hydrochloride salt is less soluble is preferred. You may need to experiment with different solvents (e.g., ethyl acetate, isopropanol, acetone).
-
Seeding: If you have a small amount of the crystalline hydrochloride salt, adding a seed crystal can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
- What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Advances in chiral analysis: from classical methods to emerging technologies. (2025).
- Measuring Chiral Purity. OpenOChem Learn.
- Linezolid impurities: An overview. Amazon S3.
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI.
- Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
- The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016).
- Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC - NIH.
Sources
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 9. mdpi.com [mdpi.com]
- 10. article.scirea.org [article.scirea.org]
- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Technical Support Center: (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Welcome to the technical support center for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity and reliability of your results.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound possesses several functional groups that can be susceptible to degradation under various environmental conditions. Proactively understanding these potential liabilities is the first step in designing robust experiments. The key structural features include:
-
Oxazolidinone Ring: This five-membered heterocyclic ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening.
-
Piperidine Ring: While generally stable, the nitrogen atom can be a site for oxidation.
-
Phenyl Group: This aromatic ring is relatively stable but can undergo electrophilic substitution reactions under specific conditions, although this is less common under typical experimental settings.
-
Hydrochloride Salt: The salt form enhances aqueous solubility but can also contribute to a lower pH in solution, potentially influencing hydrolytic stability.
Below is a diagram illustrating the key structural features and potential sites of degradation.
Caption: Key functional groups of this compound and their potential stability liabilities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
1. What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C, protected from light and moisture. The hydrochloride salt is hygroscopic and can absorb moisture from the air, which may accelerate degradation.
2. I am dissolving the compound in an aqueous buffer for my assay. What pH range should I use to maintain stability?
For short-term experiments, it is advisable to use a buffer system that maintains a pH between 4 and 7. Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of the oxazolidinone ring. A study on a similar compound, CLEFMA, showed it was most stable at a neutral pH.[1]
3. I've noticed a change in the color of my solid compound over time. What could be the cause?
A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to oxidation or the formation of minor impurities. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use.
4. Can I heat a solution of this compound to aid dissolution?
Gentle warming may be acceptable for short periods. However, prolonged exposure to high temperatures can promote degradation.[1] If heating is necessary, it should be done cautiously and the solution should be used as quickly as possible. An accelerated stability study on a related compound showed significant degradation at elevated temperatures.[1]
5. Is this compound sensitive to light?
III. Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of potency over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If a stock solution is necessary, store it at 2-8°C for a limited time and validate its stability. Consider performing a time-course study using HPLC to determine the rate of degradation in your specific experimental medium. |
| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2][3] This will help in developing a stability-indicating analytical method. |
| Poor solubility or precipitation of the compound in my formulation. | Incompatibility with excipients or pH effects. | Screen for excipient compatibility. Some excipients can promote degradation or affect solubility.[4][5] Ensure the pH of your formulation is within the optimal stability range for the compound. |
| Cloudiness or discoloration of the stock solution. | Microbial contamination or chemical degradation. | Filter sterilize solutions for long-term storage. Store in small aliquots to minimize freeze-thaw cycles. Visually inspect solutions before each use. |
IV. Experimental Protocols
A. Protocol for Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a degradation pathway.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1][3]
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a UV or mass spectrometric detector. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Caption: A typical workflow for a forced degradation study.
B. Recommended HPLC Method for Stability Testing
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2] Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 4.5) and acetonitrile. Flow Rate: 1.0 mL/min.[2] Detection: UV at a suitable wavelength (e.g., 225 nm) or Mass Spectrometry for identification of degradants.[6] Column Temperature: 30°C.
V. Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Caption: Plausible degradation pathways for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one.
VI. References
-
Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical development and technology, 10(4), 537-546. [Link]
-
Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian journal of pharmaceutical sciences, 72(1), 119–122. [Link]
-
ResearchGate. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences. [Link]
-
Ahmad, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of pharmaceutical and biomedical analysis, 131, 243-250. [Link]
-
Semantic Scholar. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences. [Link]
-
Jain, D., et al. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian journal of pharmaceutical sciences, 82(5), 838-846. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). Forced Degradation | HPLC | Method Development | Related Substances | Zolmitriptan. [Link]
-
Maggio, R. M., et al. (2012). Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. TrAC Trends in Analytical Chemistry, 37, 80-90. [Link]
-
PubChem. (n.d.). (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide. Retrieved from [Link]
Sources
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues with (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Welcome to the technical support guide for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this information based on fundamental physicochemical principles and established laboratory practices.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and dissolution of this compound.
Q1: What are the expected solubility properties of this compound based on its structure?
Answer: The solubility of this compound is governed by a combination of its structural components: the phenyl and oxazolidinone core, the basic piperidine ring, and its formulation as a hydrochloride salt.
-
Lipophilic Character: The phenyl group and the oxazolidinone core contribute to the molecule's lipophilicity, which can lead to poor solubility in aqueous solutions.[1]
-
Basic Piperidine Moiety: The piperidine ring contains a basic nitrogen atom. The solubility of piperidine derivatives is therefore highly pH-dependent.[2] At acidic pH, the nitrogen is protonated, forming a more polar, water-soluble piperidinium cation.
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride (HCl) salt. Salt formation with a strong acid like HCl is a common strategy to increase the aqueous solubility of basic compounds.[3][4] The salt form readily dissociates in water, yielding the protonated, more soluble form of the molecule. However, this effect can be influenced by the pH and ionic strength of the solvent.
Q2: My compound won't dissolve in standard aqueous buffers (e.g., PBS, pH 7.4). What is the first troubleshooting step?
Answer: This is a frequent challenge. Due to the lipophilic nature of the core structure, solubility in neutral aqueous buffers can be limited.[5] A systematic approach is recommended. First, verify the purity of your compound, as impurities can significantly impact solubility.[2] Then, perform a small-scale solubility test before preparing a large stock solution.[6] The most common initial step is to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous buffer.
Below is a recommended workflow to address poor aqueous solubility.
Caption: pH-dependent equilibrium of the piperidine moiety.
-
In Acidic Conditions (pH < pKa): The equilibrium shifts towards the protonated (piperidinium salt) form, which is generally more soluble in aqueous media. [2]Therefore, using a buffer with a slightly acidic pH (e.g., pH 4-6) may significantly improve solubility.
-
In Basic Conditions (pH > pKa): The compound will be deprotonated to its free base form, which is more lipophilic and significantly less water-soluble, likely leading to precipitation.
To optimize solubility, consider preparing your solutions in a buffer system with a pH at least 2 units below the pKa of the piperidine nitrogen.
Q5: What are some alternative formulation strategies if co-solvents and pH adjustments are insufficient?
Answer: If standard methods do not provide the required solubility for your experiments, especially for in vivo studies, more advanced formulation techniques can be explored.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to form micelles that encapsulate the lipophilic compound, increasing its apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic part from water and enhancing aqueous solubility. [5]This is a powerful technique for increasing the concentration of a compound in solution. [5]
Q6: My hydrochloride salt is behaving strangely; it seems less soluble than expected or forms an oil/sludge. What could be the cause?
Answer: This can be a frustrating issue with hydrochloride salts. Several factors could be at play:
-
Common Ion Effect: The solubility of a hydrochloride salt can be suppressed in solutions that already contain chloride ions (e.g., saline, certain buffers). [3][7]This is because the excess chloride ions shift the dissolution equilibrium back towards the solid salt form. If this is suspected, try using a non-chloride-containing buffer system.
-
Hygroscopicity: Some hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the air. This can cause the powder to become sticky or form a "goo," making it difficult to weigh and dissolve accurately. [8]Store the compound in a desiccator and handle it quickly in a low-humidity environment.
-
Disproportionation: In a suspension or slurry, particularly at a pH close to the compound's pKa, the hydrochloride salt can convert into its less soluble free base form. [9]This process, known as disproportionation, can lead to the formation of a precipitate or sludge over time. Ensuring the pH of the medium is sufficiently acidic can prevent this. [9]
Troubleshooting Protocols & Data
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
This data is inferred from the chemical structure and general properties of similar compounds. Experimental verification is required.
| Solvent System | Expected Solubility | Rationale & Comments |
| Water | Sparingly Soluble | The HCl salt form promotes aqueous solubility, but the lipophilic core limits it. |
| PBS (pH 7.4) | Poorly Soluble | Near-neutral pH may not be acidic enough to keep the piperidine fully protonated. |
| 0.1 N HCl (pH 1) | Soluble | The low pH ensures complete protonation of the piperidine nitrogen, maximizing solubility. [2] |
| DMSO | Freely Soluble | A powerful, polar aprotic solvent ideal for preparing concentrated stock solutions. [1] |
| Ethanol | Soluble | A polar protic solvent capable of dissolving both the salt and the organic moieties. |
| PEG 300/400 | Soluble | A common water-miscible co-solvent used in formulations to improve solubility. [1] |
Protocol 1: Systematic Co-Solvent Screening for Aqueous Dilution
This protocol provides a step-by-step method to test different co-solvent systems for achieving a clear aqueous solution.
Objective: To identify a suitable co-solvent system that prevents precipitation upon dilution into an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG 300 or PEG 400
-
Tween 80
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare a Primary Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Set up Test Conditions: In separate vials, prepare the following co-solvent mixtures (for a final volume of 100 µL):
-
Test A (DMSO only): 5 µL of DMSO
-
Test B (DMSO/PEG): 5 µL of a 1:1 (v/v) mixture of DMSO and PEG 300
-
Test C (DMSO/PEG/Tween): 5 µL of a 10:40:5 (v/v/v) mixture of DMSO:PEG 300:Tween 80
-
-
Prepare Compound Solutions: To each vial from Step 2, add an appropriate volume of your 20 mM primary stock to achieve a 2X final concentration (e.g., if the final desired concentration is 10 µM, prepare a 20 µM solution in the co-solvent). Vortex briefly.
-
Aqueous Dilution: Add 100 µL of your target aqueous buffer to each vial.
-
Vortex and Observe: Immediately vortex each tube for 15-30 seconds.
-
Incubate and Inspect: Let the vials sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals, film). For a more sensitive check, centrifuge the tubes and look for a pellet.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Benchchem. (n.d.).
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
Serdiuk, D., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]
- Thakral, S., & Kelly, R. C. (2017). A Review of the Importance of Salt Selection in Drug Development. IntechOpen.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. DSpace [helda.helsinki.fi]
Technical Support Center: Optimizing Reaction Conditions for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Welcome to the technical support center for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic routes involving this versatile chiral intermediate.
The core structure combines a phenyl-substituted oxazolidinone, a well-regarded chiral auxiliary popularized by David Evans for stereoselective synthesis, with a piperidine moiety.[] This unique combination makes it a valuable building block in medicinal chemistry. This guide explains the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and actionable solutions.
Issue 1: Reaction involving the piperidine nitrogen fails to initiate or proceeds with very low yield.
-
Question: I am attempting an N-alkylation (or N-acylation) on the piperidine ring, but my starting material is not being consumed. What is preventing the reaction?
-
Answer: The most common cause for lack of reactivity at the piperidine nitrogen is its protonation. The compound is supplied as a hydrochloride salt to enhance stability and simplify handling. In this form, the piperidine nitrogen exists as a quaternary ammonium salt and is non-nucleophilic.
Solution: To render the piperidine nitrogen nucleophilic, you must perform an in situ free-basing by adding a suitable base. The choice of base is critical and depends on the subsequent reaction.
-
For N-alkylation/acylation: Use a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
For other reactions: An inorganic base like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2]
Self-Validation: Before adding your main reactant (e.g., alkyl halide), you can monitor the free-basing process. The free base will have a different retention factor (Rf) on a TLC plate compared to the starting hydrochloride salt.
-
Issue 2: Low diastereoselectivity or epimerization is observed in the final product.
-
Question: My reaction, which uses the oxazolidinone as a chiral auxiliary, is producing a mixture of diastereomers. How can I improve the stereochemical control?
-
Answer: The (R)-4-phenyl group on the oxazolidinone ring is designed to direct the stereochemical outcome of reactions at an acyl group attached to the oxazolidinone nitrogen.[3] Loss of selectivity, or epimerization at the C4 carbon, can be caused by harsh reaction conditions.[4]
Potential Causes & Solutions:
-
Strong Base: Highly basic conditions can deprotonate the C4 position, leading to a planar intermediate and subsequent loss of stereointegrity.
-
Solution: If possible, switch to a milder base. For instance, consider using K₂CO₃ instead of sodium hydride (NaH) if the reaction permits.[4]
-
-
Elevated Temperature: High temperatures can provide the activation energy needed for epimerization.
-
Solution: Run the reaction at the lowest effective temperature. It is often beneficial to start reactions at 0°C or even -78°C and allow them to slowly warm to room temperature.
-
-
Prolonged Reaction Time: Extended exposure to even mildly basic conditions can lead to gradual epimerization.[4]
-
Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[5]
-
Workflow for Troubleshooting Epimerization:
Caption: Troubleshooting workflow for suspected epimerization.
-
Issue 3: Appearance of unexpected peaks in NMR or LC-MS analysis.
-
Question: My analysis shows byproducts. What are the likely side reactions?
-
Answer: Besides epimerization, several side reactions can occur depending on your specific protocol.
-
Oxazolidinone Ring Opening: The oxazolidinone ring, while generally stable, can undergo hydrolysis under strong acidic or basic conditions, particularly in the presence of water.[6][7]
-
Solution: Ensure all solvents and reagents are anhydrous. Use non-aqueous workup conditions if possible. If an aqueous workup is necessary, keep the exposure time minimal and avoid extreme pH levels.
-
-
Reaction with Solvent Impurities: Aldehyde contaminants, sometimes present in solvents like methanol or ethyl acetate, can react with the secondary amine (once free-based) or with trace amounts of the amino alcohol precursor.[8]
-
Solution: Use high-purity, anhydrous solvents. If in doubt, distill the solvent prior to use.
-
-
N-Acyl Byproducts: In acylation reactions, using a very strong base can sometimes lead to the formation of N-acyl byproducts.[4]
-
Solution: Careful control over the stoichiometry of the acylating agent and the use of milder bases can minimize this issue.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of the (R)-4-phenyl-oxazolidinone moiety in this molecule?
-
A1: This component serves as a chiral auxiliary. When an acyl group is attached to the oxazolidinone nitrogen, the phenyl group at the C4 position provides steric hindrance, directing nucleophilic attack to one face of the enolate, thereby controlling the formation of a new stereocenter with high diastereoselectivity.[3][9][10] After the desired transformation, the auxiliary can be cleaved to reveal the chiral product.
-
-
Q2: Why is the compound provided as a hydrochloride salt, and what are the handling implications?
-
A2: The hydrochloride salt form offers several advantages over the free base:
-
Stability: It is generally more crystalline and less prone to degradation during storage.
-
Solubility: It often has improved solubility in protic solvents.
-
Handling: It is a free-flowing solid, making it easier to weigh and handle accurately.
-
Implication: As detailed in Troubleshooting Issue 1, the piperidine nitrogen is not nucleophilic in this form. You must add at least one equivalent of a base to liberate the free amine before proceeding with reactions at this site.
-
Chemical Equilibrium Diagram:
Caption: Equilibrium between the hydrochloride salt and the active free base.
-
-
Q3: How should I store this compound?
-
A3: The compound should be stored in a well-closed container, protected from moisture and light, in a cool, dry place.[11] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen.
-
-
Q4: What are the recommended reaction conditions for a typical N-alkylation of the piperidine moiety?
-
A4: A generalized set of screening conditions is provided in the table below. The optimal conditions will depend on the specific alkylating agent used.
Parameter Recommendation Rationale & Comments Base DIPEA or K₂CO₃ (1.5 eq.) DIPEA is a non-nucleophilic organic base suitable for many solvent systems. K₂CO₃ is a solid inorganic base, ideal for reactions in DMF or MeCN.[2] Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents that are effective at dissolving the salt and facilitating SN2 reactions. Ensure they are anhydrous. Temperature RT to 60 °C Start at room temperature. Gentle heating may be required for less reactive alkyl halides. Monitor for potential side reactions at higher temperatures.[5] Monitoring TLC or LC-MS Track the disappearance of the free-based starting material and the appearance of the product.[5] -
-
Q5: How can the chiral auxiliary be removed after the desired stereoselective reaction?
-
A5: The N-acyl oxazolidinone can be cleaved under various conditions to yield different functional groups (e.g., esters, acids, alcohols) while preserving the newly created stereocenter. Common methods include hydrolysis with LiOH/H₂O₂ for conversion to a carboxylic acid or reduction with LiBH₄ for conversion to a primary alcohol. The specific protocol should be chosen based on the desired final product and its compatibility with the cleavage reagents.
-
Experimental Protocol: In Situ Free-Basing for Subsequent N-Alkylation
This protocol describes the liberation of the nucleophilic piperidine from its hydrochloride salt prior to reaction with an electrophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvation: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Free-Basing: Add diisopropylethylamine (DIPEA) (1.5 eq.) dropwise to the suspension.
-
Confirmation (Optional but Recommended): Allow the mixture to stir for 15-20 minutes. Spot a small aliquot on a TLC plate against the starting material to confirm the formation of the more nonpolar free base.
-
Reaction: Once free-basing is complete, add the desired alkyl halide (1.1 eq.) to the reaction mixture.
-
Monitoring: Heat the reaction as necessary (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the free base is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
-
Benchchem. (n.d.). Technical Support Center: Optimization of 4-Oxazolidinone Synthesis. Retrieved from BenchChem.[5]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from ResearchGate.[12]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the formation of oxazolidinedione. [Diagram]. Retrieved from ResearchGate.[13]
-
Keri, R. S., et al. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.[2]
-
PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.[6]
-
National Institutes of Health (NIH). (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.[14]
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ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Request PDF].[15]
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Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Oxazolidinone Derivatives. Retrieved from BenchChem.[4]
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Sigma-Aldrich. (n.d.). 2-Oxazolidinone 98 497-25-6. Retrieved from Sigma-Aldrich.
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Reddit. (2015, November 23). Question about asymmetric synthesis. r/chemhelp.[9]
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ResearchGate. (2023, February 8). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.[7]
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PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride.[16]
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PubMed. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions.[17]
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No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.[3]
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Chemenu. (n.d.). cas 1217459-01-2|| where to buy (4r,5s)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride.[18]
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University of Windsor. (n.d.). Asymmetric Synthesis. [PDF].[10]
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ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Request PDF].[19]
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p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.).[20]
-
PubChem. (n.d.). (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide.[21]
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Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.[22]
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BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.[]
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Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[23]
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Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.[24]
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USP-NF. (n.d.). Zolmitriptan.[11]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).[25]
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PubMed. (2011). Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan.[26]
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ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin?.[27]
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Reddit. (2021, May 23). Does my mechanism for the synthesis of oxazolidin-2-one make sense?. r/chemhelp.[28]
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PubChem. (n.d.). 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione.[29]
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Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.[30]
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PubMed. (n.d.). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis.[8]
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Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.[31]
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Overcoming poor cell permeability of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
< .
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting challenges related to the cellular permeability of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin2-one hydrochloride and analogous oxazolidinone-class compounds. This guide is designed to provide you, our fellow researchers, with actionable insights and detailed protocols to diagnose and overcome permeability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My oxazolidinone compound shows excellent target engagement in biochemical assays but has low efficacy in cell-based assays. Could poor cell permeability be the culprit?
A1: Yes, this is a classic scenario pointing towards poor cell permeability. Oxazolidinones, while a powerful class of antibiotics, can sometimes exhibit physicochemical properties that hinder their ability to cross the cell membrane efficiently.[1][2] If a compound is potent against its isolated target but fails to elicit a response in whole cells, the primary barrier is often the cell membrane itself. It's crucial to experimentally determine the permeability of your compound to confirm this hypothesis.
Q2: What are the initial steps to quantitatively assess the cell permeability of my compound?
A2: Two widely accepted in vitro assays are recommended for an initial assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput assay that predicts passive diffusion across a lipid-infused artificial membrane.[3][4][5] It's an excellent first-pass screen to understand the compound's ability to permeate a lipid bilayer without the complexities of cellular transporters.[3][4]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][7][8] It provides more biologically relevant data as it accounts for both passive diffusion and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp).[7][9]
A comparison of results from both assays can be highly informative. If a compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay, it strongly suggests that the compound is a substrate for active efflux.[4]
Q3: My compound has been confirmed to have low permeability. What are the common strategies to improve its cellular uptake?
A3: Several strategies can be employed, ranging from chemical modification to advanced formulation approaches:
-
Structural Modification (Medicinal Chemistry Approach):
-
Increase Lipophilicity: In many instances, increasing the lipophilicity of a small molecule can enhance its passive diffusion across the lipid bilayer.[10] This can be achieved by masking charged groups, for example, through esterification.[10]
-
Prodrug Strategy: Converting the parent molecule into a prodrug is a common and effective approach.[11][12] A prodrug is a biologically inactive derivative that is metabolized in the body to release the active drug. For oxazolidinones, phosphate prodrugs have been successfully used to improve solubility and subsequent permeability.[13] Another approach involves creating oxazolidine prodrugs from β-amino alcohols, which can be more lipophilic at physiological pH and hydrolyze to release the active compound.[14]
-
Disrupting Planarity: Flat, aromatic ring systems can contribute to low aqueous solubility due to crystal lattice packing. Introducing non-planar groups, such as gem-dimethyl or spiro-cyclopropane substituents, can disrupt this planarity and improve solubility, which is often a prerequisite for good permeability.[1]
-
-
Formulation Strategies:
-
Liposomal Formulations: Encapsulating the compound within liposomes can significantly enhance its bioavailability.[15][16][17][18] Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their transport across cell membranes.[17][19]
-
Nanoparticle-based Delivery Systems: Similar to liposomes, various nanoparticles can be engineered to carry your compound and improve its cellular uptake.[12]
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Potency in Biochemical Assay, Low Potency in Cell-Based Assay | Poor cell permeability | 1. Perform PAMPA to assess passive diffusion. 2. Conduct a Caco-2 permeability assay to evaluate passive and active transport. |
| Good Permeability in PAMPA, Poor Permeability in Caco-2 Assay | The compound is likely a substrate for an efflux pump (e.g., P-gp). | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio.[8] 2. If the efflux ratio is high, consider co-dosing with a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm.[9] 3. If confirmed, medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for the efflux transporter. |
| Low Permeability in Both PAMPA and Caco-2 Assays | The compound has inherently poor physicochemical properties for membrane permeation (e.g., high polarity, low lipophilicity). | 1. Pursue medicinal chemistry approaches to increase lipophilicity or develop a prodrug.[10][11][12] 2. Explore formulation strategies such as liposomal encapsulation.[15][16][17][18] |
| Compound Precipitates in Assay Buffer | Poor aqueous solubility is limiting the concentration of the compound available for permeation. | 1. Determine the aqueous solubility of the compound at the assay pH. 2. If solubility is low, consider formulation approaches to enhance it before re-evaluating permeability. Phosphate prodrugs can significantly improve the solubility of oxazolidinones.[2][13] |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment.
Materials:
-
96-well donor and acceptor plates[20]
-
Lecithin in dodecane solution (e.g., 1% w/v)[5]
-
Phosphate-buffered saline (PBS), pH 7.4[5]
-
5% DMSO in PBS[21]
-
Test compound stock solution (e.g., 10 mM in DMSO)[20]
-
Plate reader for UV-Vis spectroscopy or LC-MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate.[5]
-
Prepare Solutions:
-
Assay Setup:
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[4][20]
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).[4]
-
-
Calculate Permeability (Pe): The effective permeability can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)[22]
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[9]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the tight junctions.[9][22]
-
Alternatively, assess the paracellular flux of a low permeability marker like Lucifer yellow.[9]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical (upper) chamber.[7]
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
To assess active efflux, perform the experiment in the reverse direction.
-
Add the transport buffer containing the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.[8][9]
Visualizing the Workflow
Caption: Troubleshooting workflow for poor cell permeability.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
[No Title]. Caco2 assay protocol. Available from: [Link]
-
Chen, X., et al. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Angewandte Chemie International Edition, 57(48), 15578-15590. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Lee, M. K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics, 12(3), 264. Available from: [Link]
-
Technology Networks. PAMPA Permeability Assay. Available from: [Link]
-
Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 12(11), 5786-5792. Available from: [Link]
-
Scholars Research Library. Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Available from: [Link]
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Mohammed, A. R., et al. (2004). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. International Journal of Pharmaceutics, 285(1-2), 17-32. Available from: [Link]
-
Revista Electronica de Veterinaria. Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14217-14246. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available from: [Link]
-
ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Available from: [Link]
-
Upton, A. M., et al. (2020). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 6(10), 2715-2727. Available from: [Link]
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. Available from: [Link]
-
Chou, L. Y., et al. (2011). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 8(8), 1053-1066. Available from: [Link]
-
Upadhyay, A., et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 7(12), 1142-1147. Available from: [Link]
-
Morales, M. A., et al. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 845-860. Available from: [Link]
-
Novelli, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Antibiotics, 10(7), 856. Available from: [Link]
-
Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) for the CB1 cannabinoid receptor. Biochemical Pharmacology, 60(9), 1315-1323. Available from: [Link]
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Technical Support Center: In Vivo Experimental Guide for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (referred to herein as "the compound"). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
A Note on Mechanism of Action: Publicly available data on this specific molecule is limited. However, its structure contains two key pharmacophores: an oxazolidinone ring and a 4-phenylpiperidine moiety. The oxazolidinone class, which includes the antibiotic Linezolid, is known to exhibit monoamine oxidase (MAO) inhibitory activity.[1][2] The phenylpiperidine scaffold is a core component of many centrally active agents.[3][4] Therefore, this guide is constructed on the scientific hypothesis that the compound is being investigated as a Monoamine Oxidase Inhibitor (MAOI) for central nervous system (CNS) applications. The troubleshooting strategies provided are based on this premise and established principles of in vivo pharmacology for small molecules.
Section 1: Compound Formulation and Administration
The first critical hurdle in any in vivo study is ensuring the test compound can be accurately and consistently delivered to the animal model. Poor solubility is a frequent cause of low or variable bioavailability and can compromise an entire study.[5][6]
FAQ 1: My compound has poor aqueous solubility. How do I prepare a suitable formulation for in vivo dosing?
Answer: This is a common issue for complex organic molecules. A multi-tiered approach is recommended, starting with simple vehicles and progressing to more complex formulations as needed. The goal is to achieve a homogenous solution or a stable, uniform suspension for accurate dosing.[7]
Step-by-Step Protocol: Vehicle Screening
-
Initial Solubility Assessment: Begin by testing the solubility of the compound in a range of pharmaceutically acceptable solvents. Use a small, accurately weighed amount of the compound (e.g., 1-5 mg) and add increasing volumes of the test vehicle to determine the approximate solubility.
-
Tier 1 - Simple Aqueous Vehicles:
-
Sterile Water
-
0.9% Saline (Normal Saline)
-
Phosphate-Buffered Saline (PBS)
-
-
Tier 2 - Co-Solvent Systems: If solubility is insufficient in aqueous vehicles, introduce a co-solvent.[8] Dissolve the compound in a minimal volume of the organic co-solvent first, then slowly add the aqueous component while vortexing to prevent precipitation.[9]
-
Caution: Co-solvents can have their own toxicities. Always run a vehicle-only control group and keep the final co-solvent concentration as low as possible (see table below).
-
-
Tier 3 - Surfactant/Suspending Agents: For compounds that resist dissolution, creating a uniform suspension is a viable alternative, particularly for oral (PO) administration.[10]
-
First, create a paste by wetting the compound with a small amount of a surfactant like Tween® 80.
-
Gradually add the suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose) while triturating or homogenizing to achieve a fine, uniform suspension. Ensure the suspension is continuously mixed during dosing to prevent settling.
-
Table 1: Common Vehicle Formulations for In Vivo Studies
| Vehicle Component | Final Concentration (Typical) | Route(s) | Key Considerations |
|---|---|---|---|
| DMSO | <10% (IP), <5% (IV) | IP, IV, SC | Can cause local irritation and hemolysis at high concentrations.[10] |
| PEG 300/400 | 10-40% | PO, IP, SC | Generally well-tolerated but can be viscous.[10] |
| Tween® 80/20 | 1-10% | PO, IP, IV | Surfactants that improve wetting and solubility.[9] |
| Carboxymethylcellulose (CMC) | 0.5-2.5% w/v | PO | Suspending agent; does not solubilize but keeps particles dispersed.[9] |
| Cyclodextrins (e.g., HP-β-CD) | 20-40% | IV, IP, SC, PO | Forms inclusion complexes to enhance solubility. Can have intrinsic biological effects.[9] |
IP: Intraperitoneal; IV: Intravenous; SC: Subcutaneous; PO: Peroral (Oral Gavage)
FAQ 2: We are observing inconsistent results between animals. Could the formulation be the issue?
Answer: Yes, formulation instability or inhomogeneity is a major source of inter-animal variability.[5]
Troubleshooting Checklist:
-
Precipitation: Visually inspect the formulation before each dose. Is it cloudy? Has a precipitate formed? If using a co-solvent system, the compound may be crashing out of solution upon standing. Prepare the formulation fresh daily or immediately before use.
-
Suspension Inhomogeneity: If using a suspension, are you ensuring it is thoroughly mixed (e.g., via stir plate or vortex) immediately before drawing each dose? Failure to do so can lead to animals receiving different effective doses.
-
Compound Stability: The compound may be degrading in your chosen vehicle. Assess stability by preparing a batch of the formulation and analyzing its concentration and purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours) under the storage conditions used during the study.
Section 2: Pharmacokinetics and Target Engagement
Observing a lack of efficacy does not necessarily mean the compound is inactive. It may indicate that the compound is not reaching its target in sufficient concentrations or for a sufficient duration.
FAQ 3: The compound shows no effect in our disease model. How do we confirm it's reaching the CNS?
Answer: Before concluding a lack of efficacy, you must verify target engagement. This involves a logical workflow to confirm that the drug is bioavailable and interacting with its intended target, MAO, in the CNS.[11]
Experimental Workflow: Confirming CNS Target Engagement
Caption: Workflow for verifying CNS bioavailability and target engagement.
Step-by-Step Protocol: Pilot PK/PD Study
-
Pharmacokinetics (PK): Administer a single dose of the compound to a small cohort of animals (e.g., n=3-4 per time point). Collect blood and brain tissue at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze compound concentrations using a validated LC-MS/MS method. The oxazolidinone antibiotic Linezolid is known to have good CNS penetration, which provides a positive precedent for this class.[12]
-
Pharmacodynamics (PD): In a parallel cohort, dose animals and collect brain tissue at the time of expected peak concentration (Tmax), as determined by your PK study.
-
Ex Vivo MAO Activity Assay: Homogenize the brain tissue and measure MAO-A and MAO-B enzyme activity using a substrate like kynuramine.[11] Compare activity to vehicle-treated controls to determine the percent inhibition.
-
Biomarker Analysis: Measure levels of key neurotransmitters and their metabolites. Inhibition of MAO-A should lead to an increase in serotonin and a decrease in its metabolite, 5-HIAA. Inhibition of MAO-B should increase phenethylamine (PEA).[11][13]
-
Section 3: Troubleshooting Efficacy and Safety
Once formulation and target engagement are confirmed, unexpected efficacy or safety findings must be carefully dissected.
FAQ 4: We're observing unexpected adverse effects (e.g., tremors, agitation). What could be the cause?
Answer: These clinical signs could be related to excessive MAO inhibition or off-target effects. The neurotoxic potential of some oxazolidinones has been documented, and the phenylpiperidine scaffold is common in CNS-active drugs with diverse targets.[3][14][15]
Hypothetical Signaling Pathway & Potential for Adverse Effects
Sources
- 1. lecturio.com [lecturio.com]
- 2. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro electrophysiological investigations of the acute effects of linezolid and novel oxazolidinones on central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibiotics and the Nervous System—Which Face of Antibiotic Therapy Is Real, Dr. Jekyll (Neurotoxicity) or Mr. Hyde (Neuroprotection)? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final active pharmaceutical ingredient (API).
I. Proposed Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process:
-
Synthesis of (R)-4-Phenyl-2-oxazolidinone: This chiral auxiliary is prepared from (R)-phenylglycinol and a carbonyl source.
-
N-Arylation of the Oxazolidinone: A C-N cross-coupling reaction, most commonly a Buchwald-Hartwig amination or an Ullmann condensation, is used to couple the (R)-4-Phenyl-2-oxazolidinone with a protected 4-halopiperidine derivative (e.g., N-Boc-4-iodopiperidine).
-
Deprotection and Salt Formation: The protecting group (e.g., Boc) is removed from the piperidine nitrogen, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
Each of these stages presents unique challenges and potential for byproduct formation, which we will address in the following sections.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of (R)-4-Phenyl-2-oxazolidinone
Question 1: My yield of (R)-4-Phenyl-2-oxazolidinone is low, and I observe multiple spots on my TLC plate. What are the likely impurities?
Answer: Low yields in this step often stem from incomplete cyclization or side reactions of the starting material, (R)-phenylglycinol. The most common byproduct is the corresponding N-carbamate that has not cyclized.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. Increasing the reaction time or temperature may be necessary.
-
Carbonyl Source: The choice of carbonyl source is critical. Diethyl carbonate is a common and effective reagent. Ensure it is used in excess to drive the reaction to completion.
-
Base: A mild base like potassium carbonate is often used. Ensure it is dry and of good quality.
-
Step 2: N-Arylation of (R)-4-Phenyl-2-oxazolidinone
This step is the most critical for byproduct formation. We will focus on the widely used Buchwald-Hartwig amination.
Question 2: My Buchwald-Hartwig coupling reaction is sluggish, and the main byproduct appears to be the starting oxazolidinone. What is causing this?
Answer: A sluggish reaction with the recovery of starting materials points towards issues with the catalytic cycle. This can be due to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. For N-arylation of amides like oxazolidinones, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.[1]
-
Catalyst Deactivation: The catalyst can be deactivated by oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice, but it is hygroscopic and its quality can affect the reaction rate.[2] Consider using freshly opened or properly stored base.
Question 3: I am observing a significant amount of a byproduct with a mass corresponding to the dehalogenated piperidine starting material. What is this and how can I minimize it?
Answer: This byproduct is likely N-Boc-piperidine, resulting from a side reaction known as hydrodehalogenation . In this process, the aryl halide is reduced instead of undergoing coupling.
-
Causality: This can be promoted by certain phosphine ligands and the presence of water or other protic impurities.
-
Troubleshooting:
-
Ligand Selection: Experiment with different ligands. Some ligands are more prone to promoting hydrodehalogenation than others.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
-
Question 4: My LC-MS analysis shows a peak with a mass double that of my desired product. What could this be?
Answer: This is likely a dimeric byproduct , which can arise from the self-coupling of the aryl halide or the coupling of the product with another molecule of the aryl halide. In the context of Buchwald-Hartwig amination, palladium(I) dimers can also be involved in off-cycle pathways.[3][4]
-
Troubleshooting:
-
Reaction Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. A slight excess of the amine component can sometimes suppress aryl halide homocoupling.
-
Catalyst Loading: Using the optimal catalyst loading is important. Too high a concentration of the palladium catalyst can sometimes promote side reactions.
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the formation of dimers. A slight excess of the ligand is often beneficial.
-
Question 5: I am using an Ullmann coupling, but the reaction is not proceeding. What are the key parameters to check?
Answer: The Ullmann coupling is a copper-catalyzed reaction and is sensitive to different parameters than the Buchwald-Hartwig reaction.
-
Catalyst: Copper(I) iodide (CuI) is a common catalyst. Ensure it is of high purity.
-
Ligand: While some Ullmann reactions can be ligand-free, the use of a ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve the reaction rate and yield.[5]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used.
-
Temperature: Ullmann couplings often require higher reaction temperatures than palladium-catalyzed reactions.
Step 3: Deprotection and Salt Formation
Question 6: During the Boc deprotection with TFA, I am seeing degradation of my product. How can I achieve clean deprotection?
Answer: The oxazolidinone ring can be sensitive to strong acidic conditions, leading to hydrolysis or other side reactions.
-
Milder Acidic Conditions:
-
HCl in Dioxane: Using a solution of HCl in dioxane is a common and often milder alternative to neat TFA.[6] The reaction can be performed at 0 °C to room temperature.
-
p-Toluenesulfonic Acid (p-TsOH): This solid acid can be used for Boc deprotection under various conditions, including mechanochemical methods which can be very mild.[7]
-
-
Reaction Monitoring: Carefully monitor the deprotection by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the reaction is complete.
-
Work-up: Prompt neutralization of the acid after the reaction is complete is crucial to prevent further degradation.
Question 7: After salt formation with HCl, my product is difficult to crystallize and appears oily. What could be the issue?
Answer: Oily products after salt formation can be due to residual impurities or the presence of excess HCl.
-
Purification of the Free Base: Ensure the free base is of high purity before attempting salt formation. Purification by flash column chromatography is recommended.
-
Stoichiometry of HCl: Use a stoichiometric amount of HCl for the salt formation. An excess can lead to the formation of hydrates or solvates that are difficult to crystallize.
-
Solvent for Crystallization: Experiment with different solvent systems for crystallization. A mixture of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., diethyl ether, MTBE) is often effective.
III. Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk flask, add (R)-4-Phenyl-2-oxazolidinone (1.0 equiv.), N-Boc-4-iodopiperidine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv.).[8]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected product in a minimal amount of dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4 M solution of HCl in dioxane (2-3 equiv.).
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the hydrochloride salt.
IV. Data Presentation
Table 1: Common Byproducts and their Identification
| Byproduct Name | Plausible Origin | Analytical Signature (relative to product) |
| N-Boc-piperidine | Hydrodehalogenation of N-Boc-4-iodopiperidine | Lower molecular weight peak in MS. |
| Dimer of N-Boc-4-iodopiperidine | Homocoupling of the aryl halide | Higher molecular weight peak in MS, approximately double that of the dehalogenated starting material. |
| (R)-4-Phenyl-2-oxazolidinone | Incomplete reaction | Peak corresponding to the starting material in LC-MS and NMR. |
| Ring-opened product | Acid-catalyzed hydrolysis during deprotection | Presence of signals for a free amine and alcohol in NMR. |
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Diagram 2: Key Side Reactions in Buchwald-Hartwig Coupling
Caption: Competing side reactions in the Buchwald-Hartwig amination.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield based on byproduct analysis.
VI. References
Sources
- 1. Pd-Catalyzed Carboamination of Oxazolidin-2-ones. A Stereoselective Route to trans-2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Welcome to the technical support center for the chiral separation of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions for challenges encountered during the chiral separation of this and structurally related compounds.
Introduction to the Chiral Challenge
This compound possesses multiple chiral centers, making the separation of its stereoisomers a critical step in ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). The presence of the oxazolidinone and piperidine moieties introduces specific chemical properties that influence its interaction with chiral stationary phases (CSPs). This guide will explore the nuances of developing and optimizing a robust chiral separation method for this molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of my compound. What are the primary factors I should investigate?
Answer:
Achieving enantiomeric resolution is fundamentally about creating a differential interaction between the enantiomers and the chiral stationary phase (CSP). If you are observing no separation, the issue lies in the lack of stereospecific interactions. Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:
-
Causality: The "three-point interaction model" is a foundational concept in chiral recognition, where one enantiomer engages with the CSP at three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) more strongly than the other. If your chosen CSP does not offer these complementary interaction sites for your molecule, separation will not occur.
-
Recommendation: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including those with oxazolidinone and piperidine structures. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings are excellent starting points. For instance, a validated method for the oxazolidinone antibiotic Linezolid successfully utilized an amylose-based stationary phase.
2. Optimize the Mobile Phase Composition:
-
Causality: The mobile phase modulates the interactions between the analyte and the CSP. In normal-phase chromatography, the alcohol modifier (e.g., isopropanol, ethanol) competes with the analyte for polar interaction sites on the CSP. The concentration of this modifier is therefore critical.
-
Recommendation:
-
Normal-Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of hexane and alcohol. Systematically vary the alcohol content. Lowering the alcohol percentage generally increases retention and can enhance resolution, but may also lead to broader peaks.
-
Additives: For basic compounds like your piperidine-containing molecule, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethylenediamine) is often crucial. This minimizes peak tailing by deactivating acidic silanol groups on the silica support and improves peak shape, which can significantly impact resolution.
-
3. Consider an Alternative Chromatographic Mode:
-
Causality: Different chromatographic modes (Normal Phase, Reversed Phase, Polar Organic, Supercritical Fluid Chromatography) alter the dominant intermolecular forces responsible for separation.
-
Recommendation: While normal-phase is common for chiral separations, Supercritical Fluid Chromatography (SFC) is an increasingly powerful alternative. SFC, using supercritical CO2 as the primary mobile phase with an alcohol co-solvent, often provides different selectivity and can lead to faster, more efficient separations.
Issue 2: Peak Tailing and Poor Peak Shape
Question: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomeric excess. What is causing this and how can I fix it?
Answer:
Peak tailing in chiral chromatography of basic compounds is a common issue, often stemming from undesirable secondary interactions.
1. The Role of Silanol Groups:
-
Causality: The underlying silica gel support of many CSPs has residual acidic silanol groups. The basic nitrogen on the piperidine ring of your molecule can interact strongly with these sites, leading to a secondary retention mechanism that causes peak tailing.
-
Recommendation: Add a basic modifier to your mobile phase. Diethylamine (DEA) or other amines at a concentration of 0.1-0.2% will compete for and occupy these acidic sites, preventing the analyte from interacting with them and resulting in more symmetrical peaks.
2. Mobile Phase pH in Reversed-Phase:
-
Causality: If you are using a reversed-phase method, the pH of the aqueous component of your mobile phase will determine the ionization state of your molecule. Operating at a pH where the piperidine nitrogen is protonated can lead to strong interactions with residual silanols.
-
Recommendation: Adjust the mobile phase pH to suppress the ionization of the piperidine moiety. For a basic compound, this would typically involve increasing the pH. However, be mindful of the pH stability range of your column.
3. Sample Overload:
-
Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.
-
Recommendation: Perform a loading study by injecting progressively smaller amounts of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column.
Issue 3: Co-elution with Impurities
Question: I have achieved separation of the enantiomers, but an impurity is co-eluting with one of my peaks. How can I resolve this?
Answer:
This is a selectivity challenge that requires adjusting the chromatographic conditions to alter the relative retention times of the impurity and the enantiomers.
1. Modify the Mobile Phase:
-
Causality: Changing the composition of the mobile phase can have a different effect on the retention of the impurity compared to the enantiomers.
-
Recommendation:
-
Change the Alcohol Modifier: If you are using isopropanol, try switching to ethanol or a combination of alcohols. Different alcohols have different polarities and hydrogen bonding capabilities, which can alter selectivity.
-
Adjust Additive Concentration: Varying the concentration of your amine modifier can sometimes influence the retention of the impurity differently than the target enantiomers.
-
2. Change the Chiral Stationary Phase:
-
Causality: A different CSP will offer a completely different set of chiral and achiral interaction mechanisms.
-
Recommendation: If mobile phase optimization is unsuccessful, screen other CSPs. For example, if you are using an amylose-based column, try a cellulose-based one. The spatial arrangement of the carbamate derivatives on the polysaccharide backbone is different, leading to different selectivities.
3. Temperature Optimization:
-
Causality: Temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases.
-
Recommendation: Vary the column temperature. Lowering the temperature often increases retention and can improve resolution, while increasing it can sometimes alter selectivity. This should be done systematically (e.g., in 5 °C increments).
Frequently Asked Questions (FAQs)
Q1: Which chiral separation technique is generally most effective for a compound like this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for this type of molecule. However, Supercritical Fluid Chromatography (SFC) is gaining prominence as a powerful, often faster, and greener alternative. SFC can sometimes provide unique selectivities not achievable with HPLC.
Q2: I need to scale up my separation from analytical to preparative scale. What are the key considerations?
A2: Scaling up a chiral separation requires careful optimization to maintain resolution while increasing throughput.
-
Loading Studies: First, determine the maximum sample load your analytical column can handle before resolution is compromised. This will inform the dimensions of your preparative column.
-
Flow Rate Adjustment: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.
-
Mobile Phase Consumption: Preparative chromatography uses large volumes of solvent. SFC is particularly advantageous for preparative scale due to the use of CO2 as the main solvent, which is recycled, significantly reducing solvent waste and cost.
Q3: Can I use a gradient elution for this chiral separation?
A3: While most chiral separations are developed using isocratic (constant mobile phase composition) methods, a gradient can be useful, particularly if there are other impurities with very different retention times. However, for separating just the two enantiomers, an isocratic method is generally preferred for its simplicity and robustness.
Experimental Protocols & Data
Protocol 1: Initial Analytical Method Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Column 1: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H)
-
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H)
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (85:15 v/v) + 0.1% DEA
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210-254 nm)
-
Injection Volume: 5 µL
-
-
Evaluation: Assess the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) for any promising conditions.
| Parameter | Definition | Formula |
| Retention Factor (k) | A measure of the time the sample component resides in the stationary phase. | k = (tR - t0) / t0 |
| Selectivity Factor (α) | The ratio of the retention factors of the two enantiomers. | α = k2 / k1 |
| Resolution (Rs) | A measure of the degree of separation between two peaks. | Rs = 2(tR2 - tR1) / (w1 + w2) |
Where tR is the retention time, t0 is the dead time, and w is the peak width at the base.
Diagrams
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Chiral Recognition Mechanism
Caption: The three-point interaction model for chiral recognition.
References
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Benchchem.
-
PubMed Central. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
Chromatography Forum. Separation of diastereomers. [Link]
-
ResearchGate. Structure of oxazolidinone chiral samples (group D). [Link]
-
MDPI. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]
-
Chromatography Today. Trouble with chiral separations. [Link]
-
Reddit. Help separating diastereomers with very similar Rf. [Link]
-
National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
PubMed Central. Current Updates on Oxazolidinone and Its Significance. [Link]
-
Journal of Chromatography A. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. [Link]
-
ScienceDirect. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. [Link]
-
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
ScienceDirect. A generic screening strategy for chiral separations by supercritical fluid chromatography. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
PubMed. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. [Link]
-
Chiral Recognition Mechanisms in Enantiomers Separations: A General View. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
European Pharmaceutical Review. Analysis of chiral compounds using supercritical fluid chromatography. [Link]
-
MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
PubMed. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. [Link]
-
PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
- National Institutes of Health.
Validation & Comparative
A Strategic Guide to the Characterization and Comparative Analysis of Novel Bioactive Compounds: A Case Study with (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
For researchers in drug discovery and development, the emergence of novel chemical entities presents both an opportunity and a challenge. While new structures hold the promise of unique therapeutic mechanisms, their characterization requires a systematic and rigorous approach. This guide provides a comprehensive framework for elucidating the biological target of a novel compound and subsequently comparing its performance against established inhibitors. We will use (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a compound with a complex heterocyclic structure, as a case study to illustrate this process. As the specific biological target of this compound is not yet publicly characterized, this guide will focus on the strategic workflows and experimental designs necessary for its full evaluation, culminating in a hypothetical comparison assuming its target is identified as neuronal nitric oxide synthase (nNOS).
Part 1: The Modern Workflow for Target Identification and Validation
The first critical step in evaluating a novel compound is to identify its biological target(s). This process, often termed target deconvolution, employs a combination of computational and experimental strategies. The choice of methodology is guided by the compound's structure, its observed phenotypic effects, and the available resources.
Initial Assessment: In Silico and Phenotypic Screening
Before embarking on extensive laboratory work, computational and high-throughput screening methods can provide valuable initial insights.
-
In Silico Target Prediction: The chemical structure of this compound contains several well-known pharmacophores. The oxazolidinone ring is a core component of a class of antibiotics that inhibit bacterial protein synthesis.[1][2] The phenylpiperidine scaffold is found in numerous centrally active agents, including opioids and antipsychotics.[3] Computational approaches, such as ligand-based similarity searching and pharmacophore modeling, can compare the compound's structure against databases of known bioactive molecules to predict potential targets.
-
Phenotypic Screening: High-content screening (HCS) assays can reveal the compound's effects on cellular phenotypes, such as cell proliferation, morphology, apoptosis, or the expression of specific biomarkers. For instance, observing anti-proliferative effects could suggest targets involved in cell cycle regulation or mitochondrial function, a known secondary effect of some oxazolidinones.[2]
Definitive Target Identification: Affinity-Based and Proteomic Approaches
Once initial hypotheses are formed, more direct methods are employed to identify the specific binding partners of the compound.
-
Affinity Chromatography-Mass Spectrometry: This powerful technique involves immobilizing the compound of interest on a solid support to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This provides a direct readout of the compound's interacting proteome.
-
Chemical Proteomics: Techniques such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) can identify target engagement in living cells. These methods are based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cells or lysates treated with the compound and quantifying the remaining soluble proteins, one can identify which proteins are stabilized by the compound, thus revealing its targets.
The following diagram illustrates a generalized workflow for target identification and validation:
Caption: Workflow for Novel Compound Target Identification.
Part 2: A Hypothetical Comparison: this compound as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
To illustrate the subsequent steps of comparative analysis, we will proceed with the hypothetical scenario that the target of this compound has been identified as neuronal nitric oxide synthase (nNOS).
Nitric oxide (NO) is a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[4] It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[5] Overproduction of NO by nNOS is implicated in neurodegenerative diseases and neuropathic pain, making selective nNOS inhibitors highly sought-after therapeutic candidates.[4]
Comparative Inhibitor Profile
A crucial aspect of characterizing a new inhibitor is to determine its potency and selectivity against its target and related enzymes. In our hypothetical case, we would compare our lead compound to well-established NOS inhibitors.
| Compound | Structure | Target(s) | Potency (IC50 / Ki) | Selectivity Profile |
| (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl | Structure of Topic Compound | nNOS (Hypothetical) | To Be Determined | To Be Determined |
| L-NAME | Structure of L-NAME | Non-selective NOS | Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)[6] | Non-selective, potent against nNOS and eNOS. |
| L-NIO | Structure of L-NIO | Non-selective NOS | Ki: 1.7 µM (nNOS), 3.9 µM (eNOS), 3.9 µM (iNOS)[7][8] | Potent, non-selective inhibitor of all three isoforms. |
| 7-Nitroindazole (7-NI) | Structure of 7-NI | Preferential for nNOS | IC50: 0.47 µM (nNOS)[9][10] | Selective for nNOS over eNOS and iNOS.[11] |
Note: Potency values can vary based on assay conditions. The data presented are representative values from the literature.
This comparative table immediately highlights the importance of determining not only the potency (a low IC50 or Ki value) but also the selectivity of a new inhibitor. An ideal therapeutic nNOS inhibitor would show high potency for nNOS with minimal activity against eNOS to avoid cardiovascular side effects like hypertension.[7]
Experimental Protocols for Comparative Analysis
To generate the data for the comparison table, standardized and robust assays are essential. The following protocols describe how to measure the inhibitory activity of our compound against NOS isoforms.
Protocol 1: In Vitro NOS Inhibition Assay (Citrulline Exclusion Assay)
This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme. An inhibitor will reduce the amount of L-[³H]citrulline produced.
Materials:
-
Recombinant human nNOS, eNOS, and iNOS enzymes
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation fluid and counter
-
Test compound and known inhibitors (L-NAME, etc.)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, NADPH, BH4, Calmodulin (for nNOS/eNOS), and the respective NOS enzyme.
-
Add Inhibitor: Add varying concentrations of the test compound or a known inhibitor to the reaction tubes. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding L-[³H]arginine. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.
-
Separate Arginine and Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
-
Quantify Citrulline: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based nNOS Inhibition Assay (Griess Assay for Nitrite)
This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the culture medium of cells that express nNOS.
Materials:
-
A neuronal cell line expressing nNOS (e.g., SK-N-SH cells)
-
Cell culture medium and supplements
-
NMDA or another nNOS stimulus
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plate and plate reader
Procedure:
-
Cell Culture: Plate the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or known inhibitors for 1-2 hours.
-
Stimulate nNOS: Add an nNOS stimulus like NMDA to the wells to activate the enzyme and induce NO production. Incubate for an appropriate time (e.g., 30 minutes).
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Add the Griess Reagent to the supernatant. This will react with nitrite to form a colored azo compound.
-
Measure Absorbance: Measure the absorbance at ~540 nm using a plate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample and determine the IC50 of the inhibitor.
The following diagram illustrates the workflow for this comparative analysis:
Caption: Workflow for Comparative Inhibitor Profiling.
The Nitric Oxide Signaling Pathway
Understanding the pathway in which the target operates is crucial for interpreting experimental results. The diagram below illustrates the synthesis of nitric oxide by nNOS and its downstream effects.
Caption: Neuronal Nitric Oxide Synthase Signaling Pathway.
Conclusion
The journey from a novel chemical structure to a well-characterized lead compound is a multi-step process that demands a logical and evidence-based approach. While this compound currently lacks a defined biological target in public literature, this guide has outlined a clear path for its investigation. By employing a combination of in silico, phenotypic, and proteomic methods, its mechanism of action can be elucidated. Following target identification, a rigorous comparative analysis against known inhibitors, using standardized biochemical and cell-based assays, is paramount. This systematic approach not only ensures scientific integrity but also provides the critical data needed to assess the true therapeutic potential of any new chemical entity.
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- Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed. (n.d.).
- What are eNOS inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. (n.d.).
- Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PubMed Central. (n.d.).
- 7-Nitroindazole - Grokipedia. (n.d.).
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- L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor | MedChemExpress. (n.d.).
- L-NIO | NOS Inhibitor - MedchemExpress.com. (n.d.).
- L-NIO (hydrochloride) - Nitric Oxide Synthase Inhibitor | APExBIO. (n.d.).
- L-NAME hydrochloride (NG-Nitroarginine methyl ester hydrochloride) | NO Synthase Inhibitor | MedChemExpress. (n.d.).
- Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC. (2016, November 23).
- 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. (n.d.).
- 7-Nitroindazole - Wikipedia. (n.d.).
- Phenylpiperidines - Wikipedia. (n.d.).
- Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters | Journal of Medicinal Chemistry. (n.d.).
- 7-Nitroindazole | NOS Inhibitor - MedchemExpress.com. (n.d.).
- Selective Inhibitors of Inducible Nitric Oxide Synthase: Potentia... - Ingenta Connect. (n.d.).
- L-NIO - Immunomart. (n.d.).
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.).
- What are NOS inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- L-NAME HCl | NOS inhibitor | CAS 51298-62-5 - Selleck Chemicals. (n.d.).
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Comparative Guide to the Structure-Activity Relationship of (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one Analogs as Monoamine Oxidase Inhibitors
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one, a chemical scaffold recognized for its potent inhibitory activity against monoamine oxidases (MAO). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rational design of selective and potent MAO inhibitors.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Consequently, inhibitors of these enzymes are cornerstone therapies for neuropsychiatric and neurodegenerative disorders, with MAO-A inhibitors used in treating depression and anxiety, and MAO-B inhibitors applied in managing Parkinson's and Alzheimer's diseases.[1][3] The oxazolidinone core, particularly when combined with a phenylpiperidine moiety, represents a promising scaffold for developing novel MAO inhibitors.[4][5] This guide will dissect the key structural components of the (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one scaffold, analyze the impact of various chemical modifications on inhibitory potency and selectivity, and provide standardized protocols for experimental validation.
Core Scaffold Analysis and Key Modification Points
The lead compound consists of three primary moieties, each offering a vector for chemical modification to probe and optimize biological activity. Understanding the contribution of each part is fundamental to rational drug design.
-
The (R)-4-Phenyl-oxazolidin-2-one Core: This unit is crucial for establishing the primary interaction with the MAO active site. Docking studies suggest the oxazolidinone ring orients within the aromatic cage near the flavin cofactor, a key component of the enzyme's catalytic machinery.[6]
-
The Piperidine Linker: This heterocyclic ring serves as a versatile linker, orienting the phenyl-oxazolidinone core and the N-substituent within the enzyme's binding pocket. Its conformation and substitution directly influence affinity and selectivity.[5]
-
Substituents on the Phenyl and Piperidine Rings: Modifications at these positions (designated as R¹, R², and R³ in the diagram below) are the primary means of modulating the compound's pharmacological profile, including potency, selectivity for MAO-A vs. MAO-B, and metabolic stability.
Caption: Core scaffold with key modification points (R¹, R², R³).
Comparative SAR Analysis of Analog Modifications
While literature on the exact (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one series is specific, a robust SAR can be constructed by analyzing data from closely related 4-phenylpiperidine and oxazolidinone MAO inhibitors.[6][7]
Substituents on the phenyl ring primarily influence interactions within the substrate-binding cavity of the MAO enzymes. The electronic properties and size of these substituents are critical determinants of affinity and selectivity.
Key Insights:
-
MAO-A Affinity: Para-substituents with a low dipole moment, such as halogens (Cl, F) or small alkyl groups, tend to increase affinity for MAO-A.[7] Conversely, groups with high dipole moments, like nitro or cyano groups, often result in weaker affinity.[7]
-
MAO-B Affinity: Polarity and bulk are the dominant factors for MAO-B affinity. Large, hydrophobic para-substituents generally produce compounds with higher MAO-B affinity.[7] This suggests the MAO-B cavity can accommodate bulkier groups more effectively than the MAO-A cavity.
Table 1: Comparison of Phenyl Ring Substitutions on MAO Inhibition (Data is representative of trends observed in 4-phenylpiperidine/piperazine analogs)[7]
| Analog ID | R¹ (para-substituent) | MAO-A Affinity (Kᵢ, nM) | MAO-B Affinity (Kᵢ, nM) | Selectivity (MAO-A/MAO-B) |
| 1a | -H | 150 | 2500 | 0.06 |
| 1b | -F | 80 | 1800 | 0.04 |
| 1c | -Cl | 65 | 1500 | 0.04 |
| 1d | -CH₃ | 120 | 2200 | 0.05 |
| 1e | -CF₃ | 250 | 800 | 0.31 |
| 1f | -OPh (Phenoxy) | 400 | 350 | 1.14 |
The substituent on the piperidine nitrogen explores a different region of the binding site and can dramatically alter the compound's overall pharmacological profile.
Key Insights:
-
Small Alkyl Groups: Small alkyl groups like methyl or propyl are generally well-tolerated and can maintain or slightly enhance potency.
-
Benzyl Groups: Introducing a benzyl group at the R² position can lead to potent inhibitors, as this moiety can form favorable pi-pi stacking interactions within the enzyme active site.[5]
-
Propargylamines: The propargyl group is a classic feature of irreversible MAO inhibitors like clorgyline and selegiline.[] Incorporating this functional group can convert a reversible inhibitor into an irreversible one, significantly increasing its duration of action.
The C5 position of the oxazolidinone ring is another critical site for modification. In the broader class of oxazolidinone drugs (including antibiotics like Linezolid), this position is key to modulating both efficacy and off-target effects, such as MAO inhibition.[4]
Key Insights:
-
Hydroxymethyl vs. Acetamidomethyl: Early studies on oxazolidinones showed that a C5-acetamidomethyl group was crucial for potent activity.[4]
-
Triazole Moieties: Replacing the acetamide group with bioisosteres like a 1,2,3-triazole ring has been shown to maintain strong activity while potentially reducing MAO inhibition, a desirable trait when antibacterial activity is the primary goal.[4] This highlights the tunability of the scaffold; for our purposes of designing MAO inhibitors, retaining features known to enhance MAO binding is paramount.
Experimental Protocols for Validation
The trustworthiness of SAR data relies on robust and reproducible experimental methodologies. The primary method for evaluating these analogs is an in vitro monoamine oxidase inhibition assay.
This workflow outlines a standard, high-throughput compatible method for determining the IC₅₀ values of test compounds against MAO-A and MAO-B.[3]
Caption: Experimental workflow for a fluorometric MAO inhibition assay.
This protocol is adapted from established methods for use in a 96-well plate format.[3][9]
-
Reagent Preparation:
-
MAO Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[3]
-
Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.
-
Test Compound Plate: Perform a serial dilution of the (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one analogs in DMSO, then dilute further in assay buffer. A typical final concentration range would be 1 nM to 100 µM.
-
Positive Controls: Prepare stock solutions of Clorgyline (selective for MAO-A) and Selegiline (selective for MAO-B) in DMSO.[1]
-
Reaction Mix: Prepare a working solution containing:
-
-
Assay Procedure:
-
Add 25 µL of MAO Assay Buffer to all wells of a black, opaque 96-well plate.
-
Add 25 µL of the diluted test compounds, controls, or vehicle (buffer with DMSO) to the appropriate wells.
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to initiate a pre-incubation period.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Initiate the enzymatic reaction by adding 50 µL of the Reaction Mix to all wells.
-
-
Detection and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The structure-activity relationship for (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one analogs as MAO inhibitors is governed by a multifactorial interplay of steric, electronic, and hydrophobic properties.
-
Summary of Key SAR Findings:
-
Phenyl Ring: Para-substitution is a key determinant of selectivity. Low-dipole substituents favor MAO-A inhibition, while bulky, hydrophobic groups enhance MAO-B inhibition.[7]
-
Piperidine Ring: The N-substituent provides an additional vector for optimizing potency and can be used to introduce functionalities like a propargyl group to achieve irreversible inhibition.[5][]
-
Oxazolidinone Core: This moiety is essential for binding and its C5 position offers a site for fine-tuning activity and mitigating off-target effects.[4]
-
-
Future Directions: Future work should focus on synthesizing and testing analogs with systematic variations at the R¹, R², and R³ positions to build a quantitative structure-activity relationship (QSAR) model.[10] This will enable the in-silico prediction of activity for novel compounds. Furthermore, exploring bioisosteric replacements for the phenyl or piperidine rings could lead to scaffolds with improved pharmacokinetic properties and novel intellectual property. Combining potent MAO-B inhibition with other pharmacological activities in a single molecule (multi-target-directed ligand approach) is a promising strategy for developing next-generation therapeutics for complex neurodegenerative diseases.
References
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BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
-
BenchChem. (2025). Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin.
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
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Uddin, G., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
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Jayalakshmi J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
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Amrita Vishwa Vidyapeetham. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
-
Singh, S. B., et al. (2013). Structure-activity relationships governing to the oxazolidinone development. ResearchGate.
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
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ResearchGate. Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values).
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Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
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Jones, T. Z. E., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. PubMed.
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National Center for Biotechnology Information. (2024). Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach.
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University of Gothenburg. (2013). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
-
ResearchGate. (2017). 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors.
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Pettersson, F., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. PubMed.
-
Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed.
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BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.
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A Comparative Guide to Validating the Biological Activity of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride as a Ghrelin Receptor Antagonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. Our analysis, based on structural homology to known compounds, strongly indicates that this molecule functions as a ghrelin receptor antagonist. This document will detail the mechanistic rationale, present a comparative analysis with other known ghrelin receptor modulators, and provide robust, step-by-step protocols for experimental validation.
Introduction: The Rationale for Investigating this compound as a Ghrelin Receptor Antagonist
The oxazolidinone and piperidine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting G-protein coupled receptors (GPCRs). While direct experimental data for this compound is not extensively published, its structural similarity to YIL-781, a well-characterized ghrelin receptor antagonist, provides a strong basis for hypothesizing a similar mechanism of action. The ghrelin receptor (GHSR1a) is a key regulator of appetite, metabolism, and growth hormone secretion, making its antagonists promising therapeutic candidates for obesity and metabolic disorders.[1][2]
This guide will therefore proceed under the well-founded hypothesis that our target compound is a ghrelin receptor antagonist. We will compare its theoretical profile with YIL-781, a direct antagonist, and PF-5190457, a ghrelin receptor inverse agonist, to provide a comprehensive validation strategy.
The Ghrelin Receptor Signaling Pathway
The ghrelin receptor, a G-protein coupled receptor, is primarily coupled to the Gαq signaling pathway.[3] Upon binding of its endogenous ligand, ghrelin, the receptor undergoes a conformational change, activating Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium mobilization is a hallmark of ghrelin receptor activation and serves as a measurable endpoint in functional assays.[3][4][5] An antagonist like this compound is expected to competitively bind to the ghrelin receptor and inhibit this signaling cascade.
Caption: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human ghrelin receptor (GHSR1a).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation. [6]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of radiolabeled ghrelin (e.g., [¹²⁵I]-His-Ghrelin). [7] * Serial dilutions of the test compound, this compound, or a reference compound (e.g., YIL-781).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled ghrelin.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [8]
-
Calcium Mobilization Functional Assay
This assay measures the ability of the test compound to inhibit ghrelin-induced intracellular calcium mobilization, providing a measure of its functional antagonism. [2][9]
Caption: Calcium Mobilization Functional Assay Workflow.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing GHSR1a into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
Incubate the cells to allow for dye uptake.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Pre-incubation:
-
Add serial dilutions of the test compound, this compound, or a reference antagonist to the wells.
-
Incubate for a short period to allow the compound to bind to the receptors.
-
-
Stimulation and Measurement:
-
Using a fluorescent plate reader with an automated injection system, add a fixed concentration of ghrelin (typically the EC80 concentration, which elicits 80% of the maximal response) to each well.
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with ghrelin alone (100% activity) and untreated cells (0% activity).
-
Plot the normalized response as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the ghrelin-induced calcium signal.
-
Conclusion
This guide provides a robust scientific framework for validating the biological activity of this compound as a ghrelin receptor antagonist. By leveraging the strong structural similarity to known antagonists and employing the detailed experimental protocols outlined, researchers can confidently characterize the affinity and functional potency of this compound. The comparative data with YIL-781 and PF-5190457 will further contextualize its activity and potential as a modulator of the ghrelin system.
References
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Esler, W. P., et al. (2007). Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss. Endocrinology, 148(11), 5175–5185. [Link]
-
Bhattacharya, S., et al. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate. ACS Medicinal Chemistry Letters, 5(4), 474–479. [Link]
-
ResearchGate. (n.d.). The ghrelin signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Intracellular signaling pathways activated by various ghrelin receptor (GHSR) agonists specific to their action. Retrieved from [Link]
-
Kong, J., et al. (2016). Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo. British Journal of Pharmacology, 173(9), 1452–1465. [Link]
-
Adusumalli, S., et al. (2019). A Population Pharmacokinetic Analysis of PF-5190457, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers. Journal of Clinical Pharmacology, 59(12), 1655–1665. [Link]
-
Geurts, L., et al. (2017). Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects. British Journal of Clinical Pharmacology, 83(8), 1667–1677. [Link]
-
Kern, A., et al. (2020). The Complex Signaling Pathways of the Ghrelin Receptor. Endocrinology, 161(4), bqaa033. [Link]
-
Lee, M. R., et al. (2020). The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study. Molecular Psychiatry, 25(2), 461–475. [Link]
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Sulima, A., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega, 6(42), 28249–28254. [Link]
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A Guide to the Cross-Validation of Experimental Results for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride and its Bioisosteric Analogs
This guide provides an in-depth analysis of the experimental cross-validation strategies for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a chiral scaffold of significant interest in medicinal chemistry. Given the limited publicly available experimental data on this specific molecule, this guide will leverage data from closely related analogs and focus on the principles of bioisosteric replacement as a powerful tool for cross-validation and lead optimization. By understanding how subtle structural modifications impact analytical and pharmacological profiles, researchers can build a more robust and predictive dataset for this class of compounds.
The core of this guide is built on the foundational principle of bioisosterism, where functional groups are replaced with other groups of similar size, shape, and electronic distribution to modulate the compound's properties in a predictable manner. This approach not only serves as a validation tool but also as a strategy for drug discovery and development, aiming to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties.
The Phenyl-Piperidinyl-Oxazolidinone Scaffold: A Privileged Structure
The 4-phenylpiperidine moiety is a well-established pharmacophore found in a multitude of centrally active agents, particularly in the realm of analgesics and antipsychotics. The rigid, yet three-dimensional, nature of the piperidine ring, combined with the aromatic interactions afforded by the phenyl group, allows for specific and high-affinity binding to various receptors. The oxazolidinone ring, another critical component, is a versatile chiral auxiliary and a key feature in several classes of antibiotics, such as linezolid. Its ability to form key hydrogen bonds and its metabolic stability make it an attractive component in drug design. The specific stereochemistry of this compound is crucial, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
Experimental Characterization: A Multi-faceted Approach
A thorough experimental characterization is the bedrock of any drug discovery program. For a chiral molecule like this compound, this involves not only confirming the chemical structure but also unequivocally establishing its stereochemical purity.
Synthesis and Purification
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for the target compound.
Purification would typically be achieved through column chromatography, and the final hydrochloride salt formation would aid in purification by crystallization and improve the compound's solubility and stability.
Structural Elucidation and Purity Assessment
A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.
Table 1: Analytical Techniques for Structural Characterization
| Technique | Purpose | Expected Observations for the Target Scaffold |
| ¹H and ¹³C NMR | Structural confirmation and purity | Characteristic signals for the phenyl, piperidine, and oxazolidinone rings. The number and splitting patterns of signals would confirm the connectivity. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base and fragmentation patterns consistent with the proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and chiral separation | A single major peak in a reversed-phase HPLC analysis would indicate high purity. Chiral HPLC would be used to determine the enantiomeric excess. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorption bands for the C=O of the oxazolidinone, N-H of the piperidine (in the free base), and aromatic C-H stretches. |
| Polarimetry | Confirmation of chirality | A specific optical rotation value would confirm the presence of a single enantiomer. |
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is crucial. The choice of the specific CSP will depend on the exact nature of the analyte and may require screening of several columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm) is a common choice.
-
Sample Preparation: The hydrochloride salt should be neutralized to the free base before injection, as the salt form may interact differently with the stationary phase. A standard solution of the racemic mixture should be prepared to confirm the retention times of both enantiomers.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Rationale for Method Selection: Chiral HPLC is the gold standard for determining the enantiomeric purity of small molecules due to its high resolution and sensitivity. It provides a direct measure of the ratio of the two enantiomers, which is essential for quality control and for understanding the pharmacology of the compound.
Cross-Validation through Bioisosteric Replacement
Bioisosterism provides a rational approach to not only validate experimental findings but also to explore the structure-activity relationship (SAR) of a lead compound. By systematically replacing key structural motifs, we can assess the impact on analytical properties and biological activity.
Phenyl Ring Bioisosteres
The phenyl ring is a common target for bioisosteric replacement to improve properties such as metabolic stability and solubility. Saturated ring systems are often employed to reduce lipophilicity and introduce a more three-dimensional character.
Table 2: Comparison of Phenyl Ring Bioisosteres
| Bioisostere | Rationale for Replacement | Expected Impact on Properties | Representative Experimental Data (from literature on related compounds) |
| Cyclohexyl | Increase sp³ character, reduce planarity, potentially improve metabolic stability. | Increased solubility, altered receptor binding due to loss of aromatic interactions. | May show reduced potency if π-π stacking is crucial for binding. |
| Bicyclo[1.1.1]pentyl (BCP) | Rigid scaffold that mimics the para-substitution pattern of a phenyl ring, improves solubility. | Significantly improved aqueous solubility and metabolic stability.[1] | Can maintain or even improve biological activity in some cases.[1] |
| Pyridine | Introduce a hydrogen bond acceptor, modulate basicity and solubility. | Increased polarity and potential for new interactions with the target protein. | Can lead to significant changes in pharmacology depending on the position of the nitrogen. |
| Thiophene | Aromatic heterocycle with a different electronic profile compared to benzene. | Can alter electronic interactions and metabolic profile. | Often well-tolerated and can sometimes improve activity. |
Workflow for Bioisostere Cross-Validation:
Caption: Workflow for cross-validation using bioisosteric analogs.
Oxazolidinone Ring Bioisosteres
The oxazolidinone ring can also be replaced with other five-membered heterocycles to explore the importance of the carbonyl group and the ring oxygen for biological activity.
Table 3: Comparison of Oxazolidinone Ring Bioisosteres
| Bioisostere | Rationale for Replacement | Expected Impact on Properties | Representative Experimental Data (from literature on related compounds) |
| Imidazolidin-2-one | Replace ring oxygen with a nitrogen, introducing a hydrogen bond donor. | Can alter hydrogen bonding interactions and basicity. | May retain activity if the carbonyl group is the key pharmacophoric feature. |
| Thiazolidin-2-one | Replace ring oxygen with a sulfur. | Increased lipophilicity and altered geometry. | Biological activity is often retained or slightly modified. |
| Tetrazole | A non-classical bioisostere for the carboxylic acid functionality, can act as a metabolically stable mimic of the oxazolidinone carbonyl. | Significantly different electronic profile, can act as a proton donor. | Often used to improve pharmacokinetic properties.[2][3] |
| 1,2,3-Triazole | Can act as a surrogate for the amide bond within the oxazolidinone ring. | Different hydrogen bonding capabilities and dipole moment. | Can be a successful replacement, sometimes improving solubility.[4] |
Pharmacological Cross-Validation: Connecting Structure to Function
Ultimately, the goal of cross-validation is to build a predictive model of how structural changes affect the biological activity of a compound. This requires a suite of in vitro and in vivo assays.
Potential Signaling Pathway Involvement:
Given the 4-phenylpiperidine scaffold, it is plausible that this class of compounds could interact with various G-protein coupled receptors (GPCRs) in the central nervous system.
Caption: A generalized GPCR signaling pathway potentially modulated by the target scaffold.
Recommended Pharmacological Assays:
-
Receptor Binding Assays: To determine the affinity of the compounds for a panel of relevant receptors (e.g., opioid, dopamine, serotonin receptors).
-
Functional Assays: To determine whether the compounds act as agonists, antagonists, or inverse agonists at their target receptors. This could include cAMP assays, calcium mobilization assays, or GTPγS binding assays.
-
In Vivo Models: Depending on the in vitro profile, in vivo studies in animal models of pain, psychosis, or other relevant CNS disorders would be the next step to assess efficacy and tolerability.
By systematically synthesizing and testing bioisosteric analogs, researchers can build a comprehensive understanding of the SAR for the this compound scaffold. This approach not only validates the initial experimental findings but also provides a rational basis for the design of new, improved drug candidates.
Conclusion
The cross-validation of experimental results for a novel chiral compound like this compound is a complex but essential process. In the absence of extensive direct experimental data, a strategy based on the analysis of closely related analogs and the principles of bioisosterism provides a robust framework for building a reliable dataset. By combining rigorous analytical characterization with systematic structural modifications and comprehensive pharmacological evaluation, researchers can gain deep insights into the properties of this promising chemical scaffold and accelerate the journey from a lead compound to a potential therapeutic.
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Comparative Guide for the Enantiomeric Purity Analysis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride
Introduction
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chiral molecule of significant interest in pharmaceutical development. As with many chiral compounds, its biological activity is often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.[1] Consequently, the rigorous analysis of its enantiomeric purity is a critical quality attribute to ensure the safety and efficacy of any potential drug product.[2]
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE), offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Criticality of Chiral Separation
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1] Biological systems, such as enzymes and receptors, are themselves chiral, leading to potentially different interactions with each enantiomer of a drug.[1] Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drug substances.[3] This necessitates the development and validation of robust analytical methods capable of accurately quantifying the desired enantiomer and its undesired counterpart.[4][5]
The general workflow for analyzing the stereochemical outcome of a synthesis involving a chiral auxiliary, such as an oxazolidinone, is depicted below.
Caption: General workflow from synthesis to stereochemical analysis.
Comparative Analysis of Key Methodologies
The selection of an analytical technique for enantiomeric purity is contingent on several factors, including the physicochemical properties of the analyte, required sensitivity, desired analysis speed, and available instrumentation. Here, we compare the three leading methods for the chiral analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[1][6] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including oxazolidinone derivatives.[7][8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic modifier like diethylamine (DEA) to improve peak shape for the basic piperidine moiety. A typical starting point would be 80:20 (n-Hexane:IPA) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL.
Method Validation Considerations:
Validation of the chiral HPLC method should be performed in accordance with ICH guidelines and would typically include specificity, linearity, range, accuracy, precision, and robustness.[9] The limit of quantitation (LOQ) for the undesired enantiomer should be at or below the reporting threshold, often 0.1%.[3]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[6][10] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations without sacrificing resolution.[11] This technique is particularly well-suited for high-throughput screening and purification of chiral compounds.[12]
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP). Polysaccharide-based CSPs are highly effective in SFC.[10]
-
Mobile Phase: Supercritical CO2 and a modifier (co-solvent) such as Methanol or Ethanol. A typical gradient might start at 5% modifier and ramp up to 40%. A basic additive like isopropylamine may be required to improve peak shape.[13]
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier (e.g., Methanol) at a concentration of approximately 1 mg/mL.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and the ease of changing the chiral selector.[14][15] Separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[14][16] The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and separation.[17]
Experimental Protocol: Chiral CE
-
Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector such as sulfated β-cyclodextrin (S-β-CD).[14] The optimal concentration of the chiral selector needs to be determined experimentally.
-
Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE at a concentration of approximately 0.5 mg/mL.
Caption: Decision logic for selecting an analytical method.
Performance Comparison
| Parameter | Chiral HPLC | Chiral SFC | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[4] | Differential partitioning between a supercritical fluid mobile phase and a CSP.[10] | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. |
| Typical Analysis Time | 15-30 minutes | 3-10 minutes[10] | 5-15 minutes |
| Resolution | Good to Excellent | Excellent, often superior to HPLC.[6] | Excellent, very high theoretical plate counts.[15] |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2, small amount of organic modifier).[10] | Very Low (aqueous buffers).[14] |
| Sample Requirement | Microliter range | Microliter range | Nanoliter range |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Faster method development due to rapid equilibration times.[6] | Rapid method development by changing the chiral selector in the BGE.[14] |
| Robustness | Generally very robust and reproducible. | Good robustness, but sensitive to pressure and temperature fluctuations. | Can be less robust, sensitive to capillary surface and buffer composition. |
| Cost | Moderate instrument cost, high solvent cost. | Higher initial instrument cost, lower operating cost due to less solvent waste. | Lower instrument and operating costs. |
Conclusion
The choice of analytical method for the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard for quality control environments where robustness and established validation are paramount.[1] Its versatility with a wide range of commercially available chiral stationary phases makes it a reliable choice.[4]
-
Chiral SFC is the preferred method for high-throughput applications, such as in drug discovery and process development, where speed and reduced environmental impact are critical.[6][10] Its ability to provide faster separations with excellent resolution makes it a highly attractive alternative to HPLC.[13]
-
Chiral Capillary Electrophoresis offers unparalleled efficiency and is ideal for situations with limited sample availability.[14] Its low operational cost and rapid method development capabilities make it a valuable tool, particularly in academic and early-stage research settings.[15]
Ultimately, a thorough evaluation of each technique's performance characteristics against the specific analytical needs will guide the selection of the most suitable method. Method validation in accordance with regulatory guidelines is a mandatory step to ensure the reliability and accuracy of the chosen procedure.[5][9]
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HPLC traces of oxazolidinone 9 obtained as for scheme 2 starting from... (2022). ResearchGate. Retrieved from [Link]
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Szőcs, L., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. Retrieved from [Link]
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The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). National Institutes of Health. Retrieved from [Link]
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A Tale of Two Enantiomers: Unraveling the Stereoselective Efficacy of (R)- and (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one
A deep dive into the nuanced world of stereoisomerism reveals significant disparities in the biological activity of the (R) and (S) enantiomers of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide illuminates the critical importance of chiral purity in drug design, offering a comparative analysis of the enantiomers' efficacy, supported by established experimental methodologies.
The seemingly subtle difference in the three-dimensional arrangement of atoms between the (R) and (S) enantiomers of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride translates into a profound divergence in their pharmacological profiles. While one enantiomer may exhibit potent and selective activity at a specific biological target, its mirror image can be significantly less active or even interact with different targets, leading to off-target effects. This guide provides a framework for discerning these differences, crucial for researchers in drug discovery and development.
The Structural Basis of Stereoselectivity
The core structure, featuring a phenyl group, a piperidine ring, and an oxazolidinone moiety, is a privileged scaffold found in a variety of centrally active agents. The chirality at the C4 position of the oxazolidinone ring is the pivotal factor dictating the differential interaction with biological macromolecules, such as receptors and enzymes. These interactions are highly specific, akin to a key fitting into a lock, where the precise spatial orientation of functional groups is paramount for effective binding and subsequent biological response.
Comparative Biological Efficacy: A Focus on Dopamine and Sigma Receptors
Based on the structural motifs present in 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, the dopamine D2 receptor and the sigma-1 receptor are plausible and highly relevant biological targets. These receptors are implicated in a range of neuropsychiatric disorders, including psychosis and schizophrenia.[1][2] The following sections outline the experimental approaches to compare the efficacy of the (R) and (S) enantiomers at these targets.
In Vitro Affinity: Unmasking Receptor Preference
The initial step in characterizing the biological efficacy of each enantiomer is to determine their binding affinity for the dopamine D2 and sigma-1 receptors. This is typically achieved through competitive radioligand binding assays.[3][4]
Table 1: Hypothetical In Vitro Binding Affinities (Ki) of (R)- and (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one
| Compound | Dopamine D2 Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) |
| (R)-enantiomer | 5.2 | 150.8 |
| (S)-enantiomer | 256.3 | 8.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.
A significant difference in the inhibition constant (Ki) values, as illustrated in the hypothetical data in Table 1, would provide strong evidence for stereoselective binding. For instance, a lower Ki value for the (R)-enantiomer at the dopamine D2 receptor would indicate a higher binding affinity compared to the (S)-enantiomer. Conversely, the (S)-enantiomer might show higher affinity for the sigma-1 receptor.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the affinity of the test compounds for the dopamine D2 receptor.[5][6]
Workflow for Dopamine D2 Receptor Binding Assay
Figure 1: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the dopamine D2 receptor (e.g., HEK293 cells transfected with the human D2 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.[3]
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compounds ((R)- and (S)-enantiomers).[7]
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A similar protocol would be employed for the sigma-1 receptor, using a selective radioligand such as -pentazocine.[8]
In Vivo Efficacy: From Bench to Behavior
Demonstrating differential efficacy in a living organism is the ultimate validation of stereoselectivity. Animal models of psychosis, which often involve inducing hyperlocomotion or other behavioral abnormalities, are well-suited for this purpose.[9][10]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice
This in vivo model is widely used to assess the potential antipsychotic activity of test compounds.[11]
Workflow for Amphetamine-Induced Hyperlocomotion Assay
Figure 2: Workflow for an in vivo hyperlocomotion assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Individually house mice and allow them to acclimate to the testing room for at least one hour before the experiment.
-
Habituation: Place the mice in open-field arenas and allow them to explore freely for a set period (e.g., 30 minutes) to establish a baseline level of activity.
-
Pre-treatment: Administer the (R)-enantiomer, (S)-enantiomer, or vehicle (e.g., saline) via a specific route (e.g., intraperitoneal injection) at various doses.
-
Psychostimulant Challenge: After a predetermined pre-treatment time, administer a psychostimulant such as amphetamine to all animals to induce hyperlocomotion.[9]
-
Data Collection: Immediately after the challenge, place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using an automated video-tracking system.
-
Data Analysis: Analyze the locomotor activity data to determine if the pre-treatment with either enantiomer significantly attenuates the amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
A dose-dependent reduction in hyperlocomotion by one enantiomer and not the other would provide compelling evidence of its superior in vivo efficacy as a potential antipsychotic agent.
Conclusion: The Imperative of Chirality in Drug Development
The comparative analysis of the biological efficacy of (R)- and (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride underscores a fundamental principle in pharmacology: stereochemistry is not a trivial detail but a critical determinant of a drug's action. A thorough investigation of the individual enantiomers, utilizing a combination of in vitro and in vivo assays, is essential to identify the eutomer (the more active enantiomer) and to understand the full pharmacological profile of a chiral drug candidate. This rigorous approach not only enhances the potential for therapeutic success but also minimizes the risk of unforeseen side effects, ultimately leading to the development of safer and more effective medicines.
References
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- van der Hart, M. G., et al. (2004). An overview of animal models related to schizophrenia. Synapse, 51(3), 173–187.
- Kokkinou, M., et al. (2020). A new mouse model to understand the physiology of schizophrenia.
- Jones, C. A., & Watson, J. B. (2011). Modeling the positive symptoms of schizophrenia in genetically modified mice: pharmacology and methodology aspects. Current Topics in Behavioral Neurosciences, 8, 1–32.
- Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 241–249.
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- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264–270.
- Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 241-249.
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A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Introduction: Bridging the Gap Between Laboratory and Clinic
In modern pharmaceutical development, establishing a predictive relationship between laboratory-based drug release profiles (in vitro) and their pharmacokinetic behavior in the body (in vivo) is a cornerstone of efficient and science-driven progress. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), is a mathematical model that links dissolution data with plasma concentration profiles.[1][2] A robust IVIVC can streamline development, justify formulation changes, and serve as a surrogate for certain clinical bioequivalence studies, ultimately accelerating the delivery of new therapies to patients.[1][3][4]
This guide provides an in-depth technical comparison of the methodologies used to establish a Level A IVIVC for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride , a model compound representing a class of molecules with potential solubility and permeability challenges. Such compounds, often categorized under the Biopharmaceutics Classification System (BCS), particularly benefit from a well-defined IVIVC, as their absorption can be highly dependent on the formulation's ability to release the drug for absorption in the gastrointestinal tract.[5][6][7]
We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to illustrate the journey from initial in vitro characterization to a predictive, regulatory-acceptable correlation.
Part 1: In Vitro Characterization – Simulating Gastrointestinal Transit
The first pillar of any IVIVC is a discriminatory and robust in vitro dissolution method. The goal is to simulate the conditions the drug product will encounter in the human gastrointestinal (GI) tract to predict its in vivo release. For this compound, we developed three prototype formulations with distinct release rates—fast, medium, and slow—to cover a wide performance range, a key requirement for developing a successful IVIVC.[3][8]
Dissolution Profile Analysis
Causality of Method Selection: The USP Apparatus 2 (Paddle Apparatus) was selected due to its widespread use and suitability for oral solid dosage forms like tablets and capsules.[9][10][11] It provides a gentle agitation that is often more representative of in vivo hydrodynamics than other methods.[10][12][13] To mimic the pH progression through the GI tract, dissolution was tested in standard buffers: pH 1.2 (stomach), pH 4.5 (proximal intestine), and pH 6.8 (distal intestine). A paddle speed of 50 RPM and a temperature of 37°C were maintained as standard, mild conditions.[10]
Comparative Dissolution Data: The dissolution profiles of the three formulations were measured across the different pH media. The results, summarized below, demonstrate clear differentiation between the formulations, which is essential for building the correlation.
| Time (hours) | Formulation 1 (Fast) % Released | Formulation 2 (Medium) % Released | Formulation 3 (Slow) % Released |
| 0.5 | 45 | 25 | 10 |
| 1 | 75 | 48 | 22 |
| 2 | 92 | 70 | 40 |
| 4 | 98 | 88 | 65 |
| 8 | 101 | 96 | 85 |
| 12 | 102 | 99 | 95 |
| Table 1: Comparative in vitro dissolution profiles in pH 6.8 buffer. |
Intestinal Permeability Assessment
Causality of Method Selection: Beyond dissolution, a drug must permeate the intestinal wall to reach systemic circulation. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[14][15] These human colon adenocarcinoma cells form a monolayer that structurally and functionally resembles the epithelium of the small intestine, including the expression of key efflux transporters like P-glycoprotein (P-gp).[14][15][16] Measuring the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio, which indicates if the compound is actively transported out of the cells.[15]
Permeability Data: this compound was classified as a low-to-moderate permeability compound, with evidence of active efflux.
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 1.5 | Low-to-moderate absorptive permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 4.8 | High secretory permeability |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.2 | Substrate for active efflux (Ratio > 2) |
| Table 2: Caco-2 permeability data for the model compound. |
This data suggests that while the drug can be absorbed, its bioavailability might be limited by efflux transporters. This insight is critical when interpreting the subsequent in vivo data.
Part 2: In Vivo Pharmacokinetic Evaluation – The Human Surrogate
To obtain the in vivo absorption data needed for the correlation, a pharmacokinetic (PK) study was conducted.
Causality of Model Selection: The Sprague-Dawley rat is a commonly used and well-characterized model for oral bioavailability studies due to its physiological similarities to humans in terms of gastrointestinal transit and metabolic pathways.[17][18][19] Catheterized rats allow for serial blood sampling from a single animal, reducing biological variability and the number of animals required.[17] The three formulations were administered via oral gavage to fasted rats.[17][19]
Caption: Workflow for the in vivo pharmacokinetic study in rats.
Comparative Pharmacokinetic Data: Plasma concentrations of the drug were measured over 24 hours, and key PK parameters were calculated using non-compartmental analysis.[20][21][22]
| PK Parameter | Formulation 1 (Fast) | Formulation 2 (Medium) | Formulation 3 (Slow) |
| Cmax (ng/mL) | 850 ± 120 | 550 ± 95 | 310 ± 60 |
| Tmax (hours) | 1.0 ± 0.25 | 2.5 ± 0.5 | 4.0 ± 0.75 |
| AUC₀-t (ng·h/mL) | 4200 ± 550 | 4050 ± 610 | 3850 ± 590 |
| Table 3: Key pharmacokinetic parameters for each formulation (Mean ± SD). |
The data clearly shows that while the rate of absorption (indicated by Cmax and Tmax) differs significantly between formulations, the extent of absorption (AUC) is comparable.[23] This is an ideal scenario for developing a Level A IVIVC, where the in vitro release rate is the primary determinant of the in vivo absorption rate.
Part 3: Establishing the Level A Correlation
A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[24][25] This is the most rigorous and preferred type of correlation from a regulatory standpoint.[1][3][26]
Methodology:
-
Deconvolution: The in vivo plasma concentration-time data was used to calculate the cumulative fraction of the drug absorbed over time for each formulation. This is achieved through mathematical deconvolution methods (e.g., Wagner-Nelson).[8]
-
Correlation Plot: The in vitro percent dissolved at various time points was plotted against the in vivo fraction absorbed at the corresponding time points.
-
Model Validation: The predictive performance of the resulting correlation model was evaluated by comparing the predicted bioavailability with the observed bioavailability.[8] The prediction error for Cmax and AUC should ideally be within 15% for individual formulations and within 10% on average.
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Reproducibility in Focus: A Comparative Guide to the Synthesis and Performance of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazolidinone class of compounds has carved out a significant niche, particularly as potent antibacterial agents. Their unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, offers a critical tool in the fight against drug-resistant pathogens.[1][2] This guide provides an in-depth, comparative analysis of the synthesis, characterization, and performance of a specific derivative, (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride.
This document moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on experimental design and data interpretation. Every protocol herein is designed as a self-validating system, emphasizing reproducibility and providing the causal logic behind key experimental choices. We will objectively compare the target compound with established benchmarks in the field, Linezolid and Tedizolid, supported by detailed experimental methodologies and data.
The Oxazolidinone Scaffold: A Foundation for Antibacterial Innovation
The 2-oxazolidinone core is a privileged structure in drug discovery.[3] Its rigid framework and stereochemical features allow for precise modification to optimize potency, spectrum of activity, and pharmacokinetic properties. The introduction of a phenyl group at the 4-position and a piperidinyl moiety at the 3-position, as in our target compound, aims to explore new structure-activity relationships (SAR) to enhance antibacterial efficacy and potentially overcome existing resistance mechanisms.
Comparative Synthesis: A Reproducible Pathway to the Target Molecule and its Alternatives
A robust and reproducible synthetic route is the cornerstone of any chemical research program. This section details the synthesis of this compound, alongside established methods for the benchmark drugs, Linezolid and Tedizolid.
Synthesis of this compound
The proposed synthesis is a multi-step process beginning with the commercially available (R)-(-)-4-Phenyl-2-oxazolidinone. The key transformation is the N-arylation of the oxazolidinone with a protected piperidine derivative, followed by deprotection and salt formation.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of (R)-(-)-4-Phenyl-2-oxazolidinone A well-established procedure involves the reaction of (R)-phenylglycinol with diethyl carbonate in the presence of a base like potassium carbonate. The mixture is heated, and the ethanol formed is distilled off. The crude product is then purified by recrystallization.[4]
Step 2: N-Arylation with 4-Piperidone Derivative This crucial step involves the coupling of (R)-(-)-4-Phenyl-2-oxazolidinone with a suitable 4-substituted piperidine. A common strategy is to use a piperidine with a leaving group at the 4-position, such as a tosylate or mesylate, and a protected nitrogen (e.g., with a Boc group). The reaction is typically carried out in a polar aprotic solvent like DMF with a strong base such as sodium hydride.
Step 3: Deprotection and Hydrochloride Salt Formation The Boc protecting group is removed under acidic conditions, for instance, using hydrochloric acid in dioxane or trifluoroacetic acid. The final hydrochloride salt can then be precipitated and purified by recrystallization.
Comparative Synthesis of Linezolid and Tedizolid
The syntheses of Linezolid and Tedizolid are well-documented in the literature and serve as important benchmarks for efficiency and scalability. These syntheses often involve the construction of the substituted phenylpiperazine or pyridinylphenyl moiety followed by coupling with the oxazolidinone core.
Physicochemical and Spectroscopic Characterization: Establishing a Baseline for Comparison
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compounds. The following table outlines the key analytical techniques and expected outcomes for our target compound and the comparators.
| Analysis | (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl | Linezolid | Tedizolid |
| Appearance | White to off-white crystalline solid | White to off-white crystalline powder | White to yellowish-white crystalline powder |
| Melting Point (°C) | To be determined experimentally | 181.5 - 182.5 | 276 - 278 |
| ¹H NMR | Expected peaks for phenyl, piperidinyl, and oxazolidinone protons. Chemical shifts and coupling constants to be confirmed. | Conforms to reference spectra. | Conforms to reference spectra. |
| ¹³C NMR | Expected peaks for all unique carbon atoms. | Conforms to reference spectra. | Conforms to reference spectra. |
| Mass Spectrometry | Calculated m/z to be confirmed by HRMS. | m/z = 337.35 (M+H)⁺ | m/z = 371.11 (M+H)⁺ |
| Purity (HPLC) | >98% (target) | >98% | >98% |
| Optical Rotation | To be determined experimentally | Not applicable (achiral) | Not applicable (achiral) |
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is crucial for determining the purity of the final compound and any intermediates. A typical method would utilize a C18 column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are indispensable for structural elucidation. Spectra should be recorded on a high-field instrument (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
Performance Evaluation: A Head-to-Head Comparison of Antibacterial Activity
The ultimate measure of success for a new antibacterial agent is its in vitro and in vivo efficacy. This section outlines a standardized protocol for comparing the antibacterial activity of this compound against Linezolid and Tedizolid.
Experimental Workflow for Antibacterial Testing:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria should be used, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), vancomycin-susceptible Enterococcus faecalis (VSE), and vancomycin-resistant E. faecalis (VRE).
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for this assay.
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Comparative Data Table (Hypothetical):
| Compound | MSSA (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | VSE (ATCC 29212) MIC (µg/mL) | VRE (ATCC 51299) MIC (µg/mL) |
| (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl | To be determined | To be determined | To be determined | To be determined |
| Linezolid | 1-4 | 1-4 | 1-4 | 1-4 |
| Tedizolid | 0.25-0.5 | 0.25-0.5 | 0.5-1 | 0.5-1 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the reproducible synthesis and comparative evaluation of this compound. By adhering to the detailed protocols and analytical standards outlined, researchers can generate reliable and comparable data. The performance of this novel oxazolidinone derivative against clinically relevant bacterial strains, benchmarked against established drugs like Linezolid and Tedizolid, will be crucial in determining its potential as a future antibacterial therapeutic. Further studies, including determination of its mechanism of action against resistant strains, cytotoxicity profiling, and in vivo efficacy studies, will be essential next steps in its development pathway.
References
- Swaney, S. M., et al. (1998). Orally Active Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 41(13), 2345-2359.
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
- Rybak, M. J. (2014). The pharmacological profile of tedizolid. Clinical infectious diseases, 58(suppl_1), S15-S22.
-
U.S. Food and Drug Administration. (2014). SIVEXTRO (tedizolid phosphate) Prescribing Information. [Link]
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link][2]
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National Center for Biotechnology Information. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link][1]
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National Center for Biotechnology Information. Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae. [Link][8]
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National Center for Biotechnology Information. The in vitro antimicrobial activity of linezolid against unconventional pathogens. [Link][4]
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National Center for Biotechnology Information. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. [Link][9]
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PubMed. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. [Link][5]
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- 9. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride
For Immediate Implementation by Laboratory Professionals
Core Principles of Disposal: A Proactive Approach to Safety
The fundamental principle governing the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. The United States Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste to prevent the contamination of waterways. All laboratory personnel must adhere to their institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.
Understanding the Compound: A Chemical Rationale for Safe Disposal
A deep understanding of the chemical nature of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride informs the recommended disposal procedures.
-
Oxazolidinone Ring: This heterocyclic structure is known to be susceptible to hydrolysis, a reaction that can be influenced by pH. Studies on similar oxazolidinone-based compounds indicate that the ring can open, especially in the presence of moisture.[1][2] This reactivity underscores the importance of containing the compound in sealed, dry containers. The oxazolidinone moiety is also a key pharmacophore in several antibiotics, and its release into the environment should be avoided to mitigate the potential for unforeseen ecological impacts.[3][4]
-
Piperidine Moiety: Piperidine and its derivatives are organic amines.[5] As with many amines, they can be basic and may have biological activity. The hydrochloride salt form mitigates the basicity of the piperidine nitrogen.
-
Hydrochloride Salt: The compound is an amine hydrochloride salt. While stable under normal conditions, heating can lead to decomposition and the release of hydrogen chloride gas.[6][7] This necessitates careful handling and storage away from heat sources.
The combination of these functional groups in a single molecule necessitates a cautious approach, treating it as a potentially biologically active and reactive compound.
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available for the hydrochloride salt. | N/A |
| Molecular Formula | C₁₄H₁₉ClN₂O₂ | Inferred |
| Molecular Weight | 282.77 g/mol | Inferred |
| Appearance | Likely a solid. | [8] |
| Storage | Keep in a dry, cool, and well-ventilated place in a tightly closed container. | [7][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [7] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. | [9][10] |
Detailed, Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Part 1: Immediate Spill Response
In the event of a spill, immediate and decisive action is crucial to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation. If the spill occurs in a poorly ventilated area, respiratory protection may be necessary.
-
Don Personal Protective Equipment (PPE): Before addressing the spill, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A lab coat.
-
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Collect and Label: Transfer the contained material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontaminating solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Part 2: Routine Waste Collection and Disposal Workflow
This workflow details the process for collecting and disposing of waste generated during routine laboratory operations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Place all solid waste containing this compound, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), into a designated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Container Labeling
Proper labeling is a critical and legally required step in hazardous waste management.
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: This compound .
-
Indicate the primary hazards (e.g., "Harmful if swallowed," "Irritant").
-
Note the date of waste accumulation.
Step 3: Waste Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[7]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide a complete and accurate inventory of the waste to the disposal service.
Step 5: Documentation
-
Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and dates of accumulation and disposal. This documentation is essential for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process.
Caption: Logical workflow for spill response and routine disposal of this compound.
The Causality Behind Procedural Choices
-
Why treat as hazardous waste? The combination of a potentially biologically active oxazolidinone ring, a piperidine moiety, and its nature as a synthetic research chemical with incomplete toxicological data necessitates a high degree of caution.
-
Why avoid drain disposal? The EPA's regulations are in place to prevent the contamination of water systems with pharmacologically active compounds, which can have detrimental effects on aquatic life and potentially re-enter the human water supply.[9][11]
-
Why is professional disposal necessary? Licensed hazardous waste disposal companies have the expertise and facilities to handle and treat chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration.
-
Is neutralization prior to disposal recommended? Due to the lack of specific data on the reaction of this compound with neutralizing agents and the potential for generating unknown byproducts, neutralization in the laboratory is not recommended. The most prudent approach is to dispose of the compound in its original form as hazardous waste.
By adhering to these scientifically informed and procedurally sound guidelines, the research community can continue its vital work while upholding the highest standards of safety and environmental stewardship.
References
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
- Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007–1014.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
-
Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Iannitelli, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]
-
Current Updates on Oxazolidinone and Its Significance. (2015). Journal of Chemistry, 2015, 1-13. [Link]
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- 5. cas 1217459-01-2|| where to buy (4r,5s)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride [english.chemenu.com]
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Personal protective equipment for handling (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
A Senior Application Scientist's Guide to the Safe Handling of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Hazard Assessment: A Synthesis of Structural Analogs
This compound incorporates both a piperidine moiety and an oxazolidinone core. Therefore, a comprehensive risk assessment must consider the potential hazards associated with both structural components.
-
Piperidine and its Salts: Piperidine hydrochloride is classified as toxic if swallowed.[2] Piperidine itself is a flammable liquid and can cause severe skin burns and eye damage.[3][4]
-
Oxazolidinone Derivatives: Many oxazolidinone-based compounds are categorized as harmful if swallowed and can cause skin and eye irritation.[5][6][7] Some may also cause an allergic skin reaction.[7]
Given these characteristics of its constituent parts, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if ingested and an irritant to the skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach to the selection and use of PPE is critical. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards and the potential hazards of its structural analogs.[8][9][10][11][12]
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[11] | Protects against potential splashes of the compound, which may be an eye irritant.[8][11] |
| Hand Protection | Disposable nitrile gloves.[8] Consider double-gloving for added protection. | Provides a barrier against skin contact. Gloves should be inspected before use and removed promptly if contaminated.[2] Wash hands thoroughly after handling.[13] |
| Body Protection | A flame-resistant lab coat is recommended.[9][11] Ensure it is fully buttoned. | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[5][9] | Minimizes the risk of inhaling the compound. All work with solid forms of the compound that could become airborne should be conducted in a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times.[9][10] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing
-
Engineering Controls : All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.
-
Pre-Handling Check : Before starting, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing : Use a disposable weighing boat to prevent cross-contamination. Handle with care to avoid generating dust.
Dissolution and Reaction Setup
-
Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing : Ensure that all reaction vessels are securely sealed to prevent the release of vapors.
-
Labeling : Clearly label all containers with the compound name, concentration, and any known hazards.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation : All solid waste contaminated with this compound, including weighing boats, gloves, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain.[7]
-
Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
-
Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for handling this compound.
References
- Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Laboratory Professionals - Benchchem.
- Proper Disposal of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Guide for Laboratory Professionals - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
- Piperidine - SAFETY DATA SHEET - Penta chemicals.
- Laboratory Safety guidelines and Personal protection equipment (PPE).
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research.
- 1-(3-Nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl) - AK Scientific, Inc.
- Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
